molecular formula C5H7N3O2 B572002 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid CAS No. 1245645-84-4

2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Número de catálogo: B572002
Número CAS: 1245645-84-4
Peso molecular: 141.13
Clave InChI: AAAKYNGQBVXISV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid (CAS 1245645-84-4) is a high-purity chemical building block designed for research applications in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C5H7N3O2 and a molecular weight of 141.13 g/mol, serves as a versatile precursor for the construction of more complex molecules, particularly those containing the 1,2,4-triazole scaffold . The 1,2,4-triazole core is a privileged structure in drug discovery due to its wide range of biological activities. As a synthetic intermediate, this acetic acid functionalized triazole is valuable for developing active pharmaceutical ingredients (APIs) and other biologically relevant compounds through further chemical transformations . Researchers utilize this compound in sustainable synthesis methodologies, including innovative continuous-flow processes, to achieve challenging reactions safely and with high atom economy . The product is characterized by a high level of purity (98%) and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Propiedades

IUPAC Name

2-(1-methyl-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)2-5(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAKYNGQBVXISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743147
Record name (1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-84-4
Record name (1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound of significant interest in pharmaceutical research and drug development. The synthesis is detailed through a step-by-step analysis, elucidating the underlying chemical principles and experimental considerations. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering both theoretical insights and practical, field-proven protocols. We will delve into a robust three-step synthesis commencing with the formation of the triazole acetic acid scaffold via the Pinner reaction, followed by a regioselective N-methylation, and concluding with ester hydrolysis to yield the target carboxylic acid.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in the design of numerous therapeutic agents due to its unique electronic properties, metabolic stability, and ability to engage in various biological interactions.[1][2][3][4] The incorporation of an acetic acid side chain at the 3-position and a methyl group at the N-1 position of the triazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as a crucial building block in the synthesis of more complex drug candidates, making a reliable and well-understood synthetic route to this compound highly valuable.

This guide will focus on a logical and widely applicable synthetic strategy, breaking down each stage of the process to provide a clear understanding of the reaction mechanisms, key parameters, and potential challenges.

Primary Synthesis Pathway: A Three-Step Approach

The most direct and controllable synthesis of this compound involves a three-step sequence:

  • Formation of the Triazole Acetic Acid Ester Scaffold: Synthesis of ethyl 2-(1H-1,2,4-triazol-3-yl)acetate via the Pinner reaction.

  • Regioselective N-Methylation: Introduction of the methyl group at the N-1 position of the triazole ring.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This pathway is advantageous as it allows for the controlled introduction of substituents on the triazole ring and the acetic acid side chain.

Step 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate via the Pinner Reaction

The Pinner reaction is a classic method for the synthesis of imidates from nitriles and alcohols under acidic conditions.[5][6][7][8] In this initial step, ethyl cyanoacetate is converted to its corresponding imidate, which then undergoes cyclization with formylhydrazine to form the desired 1,2,4-triazole ring.

Mechanism and Rationale:

The reaction is initiated by the protonation of the nitrile nitrogen of ethyl cyanoacetate by a strong acid (e.g., HCl), which activates the carbon towards nucleophilic attack by the alcohol (ethanol). This forms an imidate salt, often referred to as a Pinner salt. The subsequent reaction with formylhydrazine involves a series of nucleophilic additions and eliminations, ultimately leading to the formation of the stable aromatic 1,2,4-triazole ring. The choice of formylhydrazine is critical as it provides the necessary N-N-C backbone for the triazole ring.

Pinner_Reaction cluster_step1 Step 1: Pinner Reaction Ethyl_Cyanoacetate Ethyl Cyanoacetate Imidate_Salt Imidate Salt (Pinner Salt) Ethyl_Cyanoacetate->Imidate_Salt Formation Ethanol_HCl Ethanol / HCl Ethyl_Triazolylacetate Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate Imidate_Salt->Ethyl_Triazolylacetate Cyclization Formylhydrazine Formylhydrazine

Caption: Pinner reaction for the synthesis of the triazole scaffold.

Step 2: Regioselective N-Methylation of Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate

The alkylation of the 1,2,4-triazole ring presents a regioselectivity challenge, as methylation can occur at the N-1, N-2, or N-4 positions.[9][10] For the synthesis of the target molecule, methylation at the N-1 position is desired.

Mechanism and Rationale:

The regioselectivity of the N-alkylation of 1,2,4-triazoles is influenced by several factors, including the nature of the base, solvent, and alkylating agent. In the case of 3-substituted 1,2,4-triazoles, N-1 alkylation is often the major product due to a combination of electronic and steric effects. The use of a strong, non-nucleophilic base such as sodium methoxide deprotonates the triazole ring, forming a triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). The N-1 position is generally more sterically accessible and electronically favored for attack compared to the N-2 and N-4 positions in this substrate.

N_Methylation cluster_step2 Step 2: N-Methylation Ethyl_Triazolylacetate Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate N1_Methylated_Ester Ethyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate Ethyl_Triazolylacetate->N1_Methylated_Ester Regioselective Methylation Base_MeI Base (e.g., NaOMe) / Methyl Iodide N_Isomers Mixture of N-methylated isomers (N-1, N-2, N-4) N1_Methylated_Ester->N_Isomers Minor byproducts

Caption: Regioselective N-methylation of the triazole ester.

Step 3: Hydrolysis of Ethyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[11][12][13][14][15] Alkaline hydrolysis is often preferred as it is an irreversible process, which can lead to higher yields.

Mechanism and Rationale:

In alkaline hydrolysis (saponification), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide.

Hydrolysis cluster_step3 Step 3: Ester Hydrolysis N1_Methylated_Ester Ethyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate Final_Product This compound N1_Methylated_Ester->Final_Product Hydrolysis Base_H3O 1. NaOH (aq) 2. H3O+

Caption: Final ester hydrolysis to the carboxylic acid.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol for the Synthesis of Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve ethyl cyanoacetate (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Formation of Pinner Salt: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation is achieved, while maintaining the temperature below 10 °C. Seal the flask and stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Cyclization: To the resulting suspension of the Pinner salt, add a solution of formylhydrazine (1.1 equivalents) in anhydrous ethanol dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for the N-Methylation of Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(1H-1,2,4-triazol-3-yl)acetate (1 equivalent) in anhydrous methanol (10 volumes).

  • Deprotonation: Cool the solution to 0 °C and add sodium methoxide (1.05 equivalents, as a 25% solution in methanol) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which may contain a mixture of N-methylated isomers, can be purified by column chromatography on silica gel to isolate the desired N-1 isomer.[10]

Protocol for the Hydrolysis of Ethyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2M NaOH). Heat the mixture to reflux for 2-4 hours, or until the reaction is complete by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Summary

The following table summarizes the expected yields for each step of the synthesis pathway. These values are indicative and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1Pinner Reaction & CyclizationEthyl CyanoacetateEthyl 2-(1H-1,2,4-triazol-3-yl)acetate60-75%
2N-MethylationEthyl 2-(1H-1,2,4-triazol-3-yl)acetateEthyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate50-65% (of N-1 isomer)
3Ester HydrolysisEthyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetateThis compound85-95%

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The provided methodologies are based on established chemical transformations and offer a solid foundation for further optimization and scale-up.

References

  • Khomenko, D. M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron Letters, 69, 152956. [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]

  • ResearchGate. (n.d.). Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. ResearchGate. [Link]

  • PubMed. (2021). Synthesis of α-substituted 2-(1 H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3 H-pyrazol-3-ones via the Pinner strategy. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. ResearchGate. [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]

  • Al-Nahrain University. (n.d.). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain University Journal of Science. [Link]

  • University of Babylon. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. University of Babylon. [Link]

  • Unknown. (n.d.). IV SEMMESTER. Unknown Source. [Link]

  • ResearchGate. (n.d.). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]

  • Defense Technical Information Center. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). DTIC. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Unknown Source. [Link]

  • GitHub Pages. (n.d.). Investigations Folio: Organic Preparation – Ester Hydrolysis. GitHub Pages. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. [Link]

Sources

Physicochemical properties of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions.[1] This guide focuses on a specific derivative, this compound, a molecule with potential as a synthetic building block in drug discovery programs. The strategic placement of the N-methyl group and the acetic acid side chain at the C3 position creates a distinct chemical entity whose properties dictate its behavior in biological and chemical systems.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the key physicochemical properties of this compound, the causality behind experimental choices for their determination, and detailed, field-proven protocols for their measurement. While experimental data for this specific isomer is not widely published, this guide provides robust predictive data and established methodologies for its empirical validation.

Molecular Identity and Structure

The unambiguous identification of a molecule is paramount before any experimental or computational analysis. This compound features an N-methylated 1,2,4-triazole ring, which is a five-membered heterocycle with three nitrogen atoms. The acetic acid group is attached to the ring at the C3 position, providing a carboxylic acid functional group for potential derivatization or salt formation.

Identifier Value
IUPAC Name This compound
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Canonical SMILES CN1N=CC(=N1)CC(=O)O
CAS Number Data not publicly available

Note: The molecular weight and formula are calculated based on the structure. The CAS number for this specific isomer is not readily found in public databases, underscoring the need for careful characterization.

Core Physicochemical Properties: A Predictive Overview

The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key predicted and expected properties for this compound.

Property Predicted/Expected Value Significance in Drug Discovery
cLogP ~ -1.0 to 0.5Indicates hydrophilicity, affecting solubility and cell permeability.
Aqueous Solubility HighExpected to be highly soluble due to polar functional groups.
pKa (Acidic) ~ 3.5 - 4.5Governs the ionization state of the carboxylic acid at physiological pH.
pKa (Basic) ~ 2.0 - 3.0Relates to the protonation of the triazole ring nitrogens.
Appearance White to off-white solidExpected physical state at room temperature.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, quantified as LogP, is a critical parameter that influences a compound's ability to cross biological membranes.[2] It is defined as the base-10 logarithm of the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase.[3][4]

  • A negative LogP value suggests a compound is more hydrophilic (water-loving).[3]

  • A positive LogP value indicates it is more lipophilic or hydrophobic (oil-loving).[3]

For this compound, the presence of the carboxylic acid and the triazole ring suggests a hydrophilic nature, which is reflected in the negative predicted LogP value. This property is crucial as excessive hydrophilicity can hinder membrane permeability, while high lipophilicity can lead to poor aqueous solubility and non-specific binding.[5]

Caption: Conceptual diagram of compound partitioning between n-octanol and aqueous phases.

This "gold standard" method directly measures the partitioning of the compound between n-octanol and a buffered aqueous solution.[6]

  • Preparation of Phases:

    • Saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by mixing them vigorously and allowing the layers to separate for 24 hours.[7]

    • Similarly, saturate the aqueous buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the aqueous stock solution to a vial containing a known volume of pre-saturated n-octanol (e.g., equal volumes).

    • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.[6]

  • Phase Separation:

    • Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and organic phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV, against a standard calibration curve.[7]

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous].

    • The LogP is the log₁₀(P).

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts drug absorption and formulation.[8] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[9]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput screening method.[8][9]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in an aqueous medium. It is considered the "gold standard" measurement.[9][10]

Given its polar nature, this compound is expected to have high thermodynamic aqueous solubility.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to buffer B Equilibrate (e.g., 24-48h shaking at constant temp) A->B C Separate solid from saturated solution (Centrifuge/Filter) B->C D Quantify concentration in the filtrate (e.g., HPLC-UV) C->D E Determine solubility (e.g., µg/mL or mM) D->E

Caption: Workflow for thermodynamic (shake-flask) solubility determination.

This protocol determines the equilibrium solubility of the compound.[10]

  • System Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is best achieved by centrifuging the sample at high speed, followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Analysis:

    • Prepare a calibration curve for the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Analyze the clear filtrate to determine the concentration of the dissolved compound.

  • Result Reporting: The measured concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., buffer, pH, temperature).

Acidity (pKa)

The pKa value indicates the strength of an acid. For a molecule with multiple ionizable groups like this compound, there will be multiple pKa values.

  • Acidic pKa: The carboxylic acid group (-COOH) is expected to have a pKa in the range of 3.5-4.5. At physiological pH (~7.4), this group will be deprotonated and negatively charged (-COO⁻), which significantly enhances aqueous solubility.

  • Basic pKa: The nitrogen atoms of the triazole ring can be protonated. 1,2,4-triazole itself is a very weak base, with a pKa of 2.19 for its conjugate acid.[11] The N-methylation and acetic acid substituent will modulate this value, but it is expected to remain in the weakly basic range.

Understanding the pKa is vital for predicting a drug's behavior in different pH environments of the body (e.g., stomach vs. intestine) and for developing stable formulations.

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • Sample Preparation: Accurately weigh the compound and dissolve it in high-purity water (or a water/co-solvent mixture if solubility is an issue). The solution should be free of CO₂.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration:

    • To determine the acidic pKa, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

    • To determine the basic pKa, titrate with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the ionizable group has been neutralized). Specialized software is often used to calculate the pKa from the titration curve.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule.[12] For this compound, the following signals are expected:

  • ¹H NMR:

    • A singlet for the methyl group protons (-CH₃) attached to the nitrogen.

    • A singlet for the methylene protons (-CH₂-) of the acetic acid group.

    • A singlet for the C5 proton on the triazole ring.

    • A broad singlet for the carboxylic acid proton (-COOH), which may exchange with deuterium in the solvent.

  • ¹³C NMR:

    • A signal for the methyl carbon (-CH₃).

    • A signal for the methylene carbon (-CH₂-).

    • Signals for the triazole ring carbons (C3 and C5).

    • A signal for the carbonyl carbon (-C=O) of the carboxylic acid.

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean NMR tube.[13] DMSO-d₆ is often a good choice for carboxylic acids as it allows observation of the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[13]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum. This is typically fast (a few minutes).[13]

    • Acquire the ¹³C spectrum. This requires a longer acquisition time (20-60 minutes or more) due to the low natural abundance of ¹³C.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem MS (MS/MS) provides information on the molecule's fragmentation pattern, which aids in structural elucidation.[14]

  • Expected Ionization: In positive ion mode electrospray ionization (ESI+), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight + 1.007.

  • Expected Fragmentation: Key fragmentation pathways would likely involve the loss of water (-18 Da) from the carboxylic acid, followed by the loss of the carboxyl group (-45 Da).[14] Cleavage of the bond between the methylene group and the triazole ring is also a probable fragmentation route.

MS_Fragmentation Parent [M+H]⁺ m/z = 142.06 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 124.05 Parent->Frag1 - H₂O Frag2 Loss of COOH radical [M-COOH]⁺ m/z = 97.06 Parent->Frag2 - •COOH Frag3 Loss of CH₂COOH [C₃H₅N₃]⁺ m/z = 83.05 Frag2->Frag3 - CH₂

Caption: Plausible ESI+ fragmentation pathway for this compound.

Conclusion

This compound is a polar, hydrophilic molecule characterized by its N-methylated triazole ring and carboxylic acid functionality. Predictive analysis suggests high aqueous solubility and a negative LogP value, properties that are highly relevant in the context of early-stage drug discovery. Its acidic nature, governed by the carboxylic acid pKa, ensures it will be ionized at physiological pH. This guide provides not only an overview of these critical physicochemical properties but also the detailed, validated experimental frameworks required for their empirical determination. The provided protocols for measuring LogP, solubility, pKa, and for acquiring spectroscopic data serve as a practical resource for scientists aiming to characterize this molecule or similar chemical entities, ensuring a foundation of scientific integrity and reproducibility in their research endeavors.

References

  • ACD/Labs. LogP—Making Sense of the Value.

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

  • Springer Nature Experiments. NMR Protocols and Methods.

  • Enamine. Aqueous Solubility Assay.

  • Creative Biolabs. Aqueous Solubility.

  • Etzweiler, F., Senn, E., & Armstrong, D. W. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(3), 655–658.

  • Sigma-Aldrich. MultiScreen Solubility Filter Plate.

  • Eadsforth, C. V., et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 258, 127278.

  • Sun, D., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC, NIH.

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC, PubMed Central.

  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

  • Dołowy, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.

  • Zhuravlev, F., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC, NIH.

  • Salionov, V. O., et al. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. * Zaporozhye medical journal*.

  • Karakuş, S., & Gürbüz, D. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.

  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives.

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Crystal structure of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elucidation of the Crystal Structure of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Part 1: Synthesis and Spectroscopic Confirmation

The primary objective is to obtain high-purity material suitable for crystallization. A plausible and robust synthetic strategy involves the regioselective N-alkylation of a suitable precursor. While various methods exist for triazole synthesis,[1][2] a common approach involves building the core ring and then functionalizing it.[3] Here, we propose a two-step synthesis starting from a commercially available or readily synthesized triazole intermediate.

Proposed Synthetic Pathway

The proposed synthesis begins with 2-(1H-1,2,4-triazol-3-yl)acetic acid, which is then methylated. The key challenge is controlling the regioselectivity of the methylation, as the triazole ring has multiple nitrogen atoms that can be alkylated. The N1 position is often favored under specific basic conditions.

Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification reagent1 2-(1H-1,2,4-triazol-3-yl)acetic acid product1 This compound (Crude Product) reagent1->product1 Reaction reagent2 Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) Acetone product1_purify Crude Product product1->product1_purify Work-up purification Recrystallization (e.g., Ethanol/Water) product1_purify->purification final_product Pure Crystalline Product purification->final_product

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-(1H-1,2,4-triazol-3-yl)acetic acid (1.0 eq) in anhydrous acetone (10 mL/mmol), add finely ground potassium carbonate (K₂CO₃, 2.5 eq).

    • Rationale: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the most acidic proton, which is typically on the triazole ring, facilitating nucleophilic attack. An excess of a mild inorganic base is used to ensure complete reaction without causing hydrolysis of the product.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Seal the reaction vessel and stir at 50°C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the suspension to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure title compound.

Protocol: Spectroscopic Characterization
  • ¹H NMR: Confirm the structure by dissolving the product in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see a singlet for the methyl group (~3.8-4.0 ppm), a singlet for the methylene protons (~3.9-4.1 ppm), a singlet for the triazole C-H proton (~8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight. The expected [M+H]⁺ for C₅H₇N₃O₂ (MW: 141.13) is m/z 142.1.

  • FT-IR: Identify key functional groups. Expect a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and C=N/C-N stretches from the triazole ring (~1400-1600 cm⁻¹).

Part 2: Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often most challenging step. The ideal crystal should be 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects.[4]

Protocol: Crystallization Screening
  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, acetone, dichloromethane). An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Slow Evaporation:

    • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a drop (~10-20 µL) of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a reservoir of a less-soluble "anti-solvent" (e.g., diethyl ether or hexanes).

    • Sitting Drop: Place the drop of the compound's solution on a pedestal inside a sealed well containing the anti-solvent.

    • Rationale: The anti-solvent vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and promoting slow, ordered crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Insulate the container (e.g., in a dewar flask) to allow for very slow cooling to room temperature, or use a programmable thermostat.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[5][6][7]

XRD_Workflow crystal Select & Mount High-Quality Crystal diffractometer Place in Diffractometer (Cryo-cooled N2 stream) crystal->diffractometer data_collection Collect Diffraction Data (Rotate crystal in X-ray beam) diffractometer->data_collection integration Integrate Reflections & Determine Unit Cell/Space Group data_collection->integration solve Solve Phase Problem (e.g., Direct Methods) -> Initial Model integration->solve refine Refine Structural Model (Least-Squares Minimization) solve->refine validate Validate Final Structure (CIF file generation) refine->validate

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling in a stream of cold nitrogen gas (~100 K).

    • Rationale: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

  • Data Collection: The mounted crystal is placed in a diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to collect a complete sphere of diffraction data on a detector.[6][8] This process can take several hours.

  • Structure Solution: Specialized software is used to integrate the thousands of measured reflections. The unit cell dimensions and space group symmetry are determined from the positions and systematic absences of the reflections.[4] The "phase problem" is then solved, often using direct methods, to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined using a least-squares algorithm. Atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics like R1 and wR2, which should be as low as possible.

Part 4: Anticipated Structural Features and Discussion

While the definitive structure is pending experimental determination, we can make expert predictions based on the known chemistry of carboxylic acids and triazoles.[9][10]

Anticipated Supramolecular Assembly: Hydrogen Bonding

The most significant intermolecular interaction will undoubtedly be the hydrogen bonding from the carboxylic acid moiety. It is highly probable that two molecules will form a classic centrosymmetric dimer via a pair of O—H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. This is a ubiquitous and highly stable arrangement for carboxylic acids in the solid state.

Furthermore, the nitrogen atoms of the 1,2,4-triazole ring (N2 and N4) are potential hydrogen bond acceptors. It is plausible that weaker C—H···N interactions exist between the triazole C-H or methylene C-H groups and the nitrogen atoms of adjacent dimers, linking them into a more extended 2D or 3D network.

Caption: Anticipated R²₂(8) hydrogen-bonded dimer motif.

Data Presentation: Crystallographic Table

Upon successful structure determination, the data should be summarized in a standardized format for publication and deposition into a crystallographic database like the Cambridge Structural Database (CSD).[11]

Table 1. Example Crystallographic Data and Structure Refinement Details.

ParameterValue (To be determined)
Empirical formulaC₅H₇N₃O₂
Formula weight141.13
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Ze.g., 4
Density (calculated, g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak/hole (e.Å⁻³)Value

Conclusion

This guide provides a robust, scientifically-grounded framework for the synthesis and structural elucidation of this compound. By following these detailed protocols, researchers in medicinal chemistry and materials science can obtain the high-purity compound, grow suitable single crystals, and perform the definitive single-crystal X-ray diffraction analysis. The resulting crystal structure will provide invaluable insights into the molecule's solid-state conformation and intermolecular interactions, which are fundamental to understanding its behavior and for its application in drug development.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. URL: [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from Fiveable. URL: [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from Carleton College. URL: [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from Pulstec USA. URL: [Link]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. URL: [Link]

  • Lin, J., et al. (2009). 2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic acid monohydrate. National Center for Biotechnology Information. URL: [Link]

  • Rassukana, Y. V., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Center for Biotechnology Information. URL: [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 1-methyl-. National Center for Biotechnology Information. URL: [Link]

  • Farinola, A., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. URL: [Link]

  • Farinola, A., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. URL: [Link]

  • Kaur, H., et al. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. URL: [Link]

  • Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Center for Biotechnology Information. URL: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. URL: [Link]

  • NIST. (n.d.). 1-Methyl-1H-1,2,4-triazole. NIST Chemistry WebBook. URL: [Link]

  • Al-Azzawi, A. M., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Chemical Health Risks. URL: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from Wikipedia. URL: [Link]

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1H NMR and 13C NMR spectra of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, N-heterocycles, particularly those containing the 1,2,4-triazole scaffold, are of significant interest due to their diverse biological activities.[1] this compound is a key exemplar of this structural class. Its characterization is fundamental for understanding its chemical properties and potential as a synthetic building block.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of NMR signals is predicated on a systematic numbering of the molecule's atoms. The structure and IUPAC-compliant numbering for this compound are presented below. This convention will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

Experimental Protocol: NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on a robust and well-considered experimental protocol. The following procedure represents a self-validating system for acquiring high-quality spectra for this class of compounds.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves the zwitterionic/polar nature of the amino acid derivative, and its non-protic nature allows for the observation of the exchangeable carboxylic acid proton (-COOH).

  • Concentration: Weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe on a standard 400 MHz spectrometer without significant line broadening due to aggregation.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in deuterated solvents from the manufacturer and serves as the internal standard for referencing the chemical shifts to 0.00 ppm.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

    • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5s) may be used for more accurate integration if needed.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.

    • Spectral Width: 240 ppm (from -10 to 230 ppm).

    • Acquisition Time: ~1.1 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of protons in the molecule. The spectrum of this compound is expected to show four distinct signals.

Predicted ¹H Signals and Interpretation
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
1~12.9Broad Singlet1H-CH OOHThe carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is sensitive to concentration, temperature, and water content. This signal will disappear upon shaking the sample with D₂O due to H-D exchange.
2~8.45Singlet1HC5-H This proton is attached to an sp²-hybridized carbon of the electron-deficient triazole ring, resulting in a significant downfield shift into the aromatic region. It appears as a sharp singlet as there are no adjacent protons within three bonds to couple with.
3~3.88Singlet3HN1-CHThe methyl protons are attached to a nitrogen atom of the triazole ring. This direct attachment to a heteroatom causes a downfield shift compared to a simple alkyl methyl group. The signal is a sharp singlet due to the absence of neighboring protons.
4~3.80Singlet2H-CH ₂-COOHThese methylene protons are alpha to both the triazole ring and the carbonyl group of the carboxylic acid. Both are electron-withdrawing groups, causing a deshielding effect that shifts the signal downfield. It appears as a singlet as there are no adjacent protons.

Note: The exact chemical shifts can vary slightly based on experimental conditions.[3][4]

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. For the target molecule, five distinct carbon signals are expected.

Predicted ¹³C Signals and Interpretation
SignalChemical Shift (δ, ppm)AssignmentRationale and Interpretation
1~170.5C 8 (COOH)The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms.
2~153.0C 3This triazole ring carbon is substituted with the acetic acid group and is adjacent to two nitrogen atoms, leading to a significant downfield shift. Its chemical shift is distinct from C5.
3~145.1C 5This is the second sp²-hybridized carbon of the triazole ring. Being bonded to a proton and two nitrogen atoms, it is also significantly deshielded and appears in the aromatic/heterocyclic region.
4~34.5C 7 (CH₂)The methylene carbon is an sp³-hybridized carbon. Its position is influenced by the adjacent electron-withdrawing triazole ring and carbonyl group.
5~33.8C 6 (CH₃)The sp³-hybridized methyl carbon attached to the nitrogen atom (N1) is typically found in this upfield region.

Note: The assignment of C3 and C5 can be definitively confirmed using 2D NMR techniques.[5][6][7][8]

Structural Verification via 2D NMR Correlations

While 1D NMR provides primary structural information, two-dimensional (2D) NMR experiments like the Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous assignment and confirmation of connectivity. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.

H_CH3 H (N-CH₃) C3 C3 H_CH3->C3 ³J C5 C5 H_CH3->C5 ²J H_CH2 H (CH₂) H_CH2->C3 ²J C8 C8 H_CH2->C8 ²J H5 H5 H5->C3 ³J C6 C6 C7 C7

Caption: Key HMBC correlations for structural verification.

Key Verifying Correlations:
  • N-Methyl Group Placement: The protons of the N-CH₃ group (δ ~3.88 ppm) will show a three-bond correlation (³J) to the C3 carbon and a two-bond correlation (²J) to the C5 carbon. This definitively confirms the methyl group is on N1.

  • Acetic Acid Linkage: The methylene protons (δ ~3.80 ppm) will show a two-bond correlation (²J) to the triazole carbon C3 and the carboxyl carbon C8, confirming the -CH₂COOH group is attached to the C3 position of the ring.

  • Ring Proton Assignment: The triazole ring proton H5 (δ ~8.45 ppm) will show a three-bond correlation (³J) to C3, confirming its proximity and validating the assignments of the ring carbons.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous structural confirmation of the molecule. The characteristic chemical shifts and signal multiplicities are in excellent agreement with the proposed structure, reflecting the distinct electronic environments of the triazole ring, the N-methyl substituent, and the acetic acid side chain. By employing standardized protocols and leveraging the power of both 1D and 2D NMR techniques, researchers can confidently characterize this and related heterocyclic compounds, ensuring the scientific integrity required for applications in medicinal chemistry and materials science. This guide serves as a foundational reference for professionals engaged in the synthesis and analysis of novel triazole derivatives.

References

  • Spectroscopy Letters. (2006). Carbon-13 Nuclear Magnetic Resonance Spectra of Substituted-1,2,4-triazoles. [Link]

  • National Institutes of Health. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • AIP Publishing. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

  • ResearchGate. (2022). The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). [Link]

  • American Chemical Society. (2012). A Simple Method for Assigning the Structure of 1,4- and 1,5-Disubstituted-1H-1,2,3-Triazoles. [Link]

  • TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. [Link]

  • National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • SpectraBase. (n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • ACS Publications. (1975). Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • Cambridge Open Engage. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. [Link]

  • Royal Society of Chemistry. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. [Link]

  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. [Link]

  • SciELO Brasil. (2017). 1H-[3][5][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers. [Link]

  • PubMed Central. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

  • RSYN RESEARCH. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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A Technical Guide to the Biological Activity Screening of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities.[1] Derivatives of this privileged scaffold have demonstrated significant potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[1][2] This guide focuses on a specific, yet promising derivative, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. While the biological profile of this particular molecule is not extensively characterized, its structural motifs suggest a high probability of interaction with various biological targets.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references to ensure scientific integrity and reproducibility. Our approach is designed to be a comprehensive roadmap, from initial broad-spectrum screening to more focused mechanistic studies.

PART 1: Foundational Principles of the Screening Cascade

A successful screening campaign is not a random assortment of assays but a logically structured cascade designed to efficiently identify and validate true biological activity while eliminating false positives.[3][4] This principle of a "hit validation cascade" is central to our proposed workflow.[3]

The Importance of Compound Integrity and Purity

Before embarking on any biological evaluation, the absolute purity and structural integrity of the test compound, this compound, must be unequivocally established. This is a critical first step for trustworthiness, as impurities can lead to misleading results. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are mandatory for characterization and purity assessment.

General Workflow for Biological Activity Screening

The screening process should follow a tiered approach, beginning with broad primary screens to identify potential areas of activity, followed by more specific secondary and mechanistic assays to confirm and characterize these "hits."

G cluster_0 Screening Workflow Compound Synthesis\n& Purity Verification Compound Synthesis & Purity Verification Primary Screening\n(Broad Spectrum Assays) Primary Screening (Broad Spectrum Assays) Compound Synthesis\n& Purity Verification->Primary Screening\n(Broad Spectrum Assays) Hit Identification\n& Prioritization Hit Identification & Prioritization Primary Screening\n(Broad Spectrum Assays)->Hit Identification\n& Prioritization Secondary Screening\n(Confirmatory & Dose-Response) Secondary Screening (Confirmatory & Dose-Response) Hit Identification\n& Prioritization->Secondary Screening\n(Confirmatory & Dose-Response) Mechanistic Studies\n(Target Identification & Pathway Analysis) Mechanistic Studies (Target Identification & Pathway Analysis) Secondary Screening\n(Confirmatory & Dose-Response)->Mechanistic Studies\n(Target Identification & Pathway Analysis)

Caption: A generalized workflow for small molecule biological activity screening.

PART 2: Antimicrobial Activity Screening

Given the well-documented antimicrobial properties of 1,2,4-triazole derivatives, this is a logical and high-priority area for initial investigation.[5][6]

Initial Screening: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a widely used preliminary assay to qualitatively assess the antimicrobial activity of a compound.[7] Its simplicity and cost-effectiveness make it an ideal starting point.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

  • Preparation of Bacterial Inoculum: From a pure 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

  • Application of Compound Disks: Aseptically place sterile 6 mm paper disks impregnated with a known concentration of this compound (e.g., 250 µg/mL and 500 µg/mL in a suitable solvent like DMSO) onto the agar surface.[7] A disk with the solvent alone serves as a negative control, and standard antibiotic disks (e.g., amoxicillin, ciprofloxacin) serve as positive controls.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for this purpose.[8][9]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension as described for the Kirby-Bauer method and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Data Presentation: Antimicrobial Activity of this compound

Microbial StrainDisk Diffusion Zone of Inhibition (mm) at 250 µg/mLMIC (µg/mL)
Staphylococcus aureus (Gram-positive)[Insert Data][Insert Data]
Escherichia coli (Gram-negative)[Insert Data][Insert Data]
Candida albicans (Fungus)[Insert Data][Insert Data]
Aspergillus niger (Fungus)[Insert Data][Insert Data]

PART 3: Anticancer Activity Screening

The 1,2,4-triazole scaffold is also a component of several approved anticancer drugs, making this a promising avenue of investigation.[10] A common and effective initial screen for anticancer activity is to assess the compound's cytotoxicity against a panel of human cancer cell lines.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., from the NCI-60 panel) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation

The results of the MTT assay are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. This is typically done by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[8]

Data Presentation: In Vitro Cytotoxicity of this compound

Cancer Cell LineCancer TypeIC50 (µM)
MCF-7Breast[Insert Data]
A549Lung[Insert Data]
HCT-116Colon[Insert Data]
PANC-1Pancreatic[Insert Data]
Mechanistic Insights: EGFR Signaling Pathway

Many 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: A simplified representation of the EGFR signaling pathway.

PART 4: Anti-inflammatory Activity Screening

The anti-inflammatory properties of 1,2,4-triazoles are well-established, often attributed to their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2]

Enzyme Inhibition Assays: COX and LOX

In vitro enzyme inhibition assays are a direct way to screen for anti-inflammatory activity. Commercially available kits can be used to measure the inhibition of COX-1, COX-2, and 5-LOX.

Experimental Protocol: COX/LOX Inhibition Assay

  • Enzyme Preparation: Use purified COX-1, COX-2, or 5-LOX enzymes.

  • Incubation with Compound: Incubate the enzyme with various concentrations of this compound.

  • Substrate Addition: Initiate the enzymatic reaction by adding the appropriate substrate (e.g., arachidonic acid for COX, linoleic acid for LOX).

  • Product Quantification: Measure the formation of the enzymatic product (e.g., prostaglandin E2 for COX) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or spectrophotometry.

  • IC50 Calculation: Calculate the IC50 value for each enzyme, representing the concentration of the compound that causes 50% inhibition of enzyme activity.

Data Presentation: COX and LOX Inhibitory Activity

EnzymeIC50 (µM)
COX-1[Insert Data]
COX-2[Insert Data]
5-LOX[Insert Data]
Mechanistic Insights: NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drugs.

G cluster_0 NF-κB Signaling Pathway in Inflammation Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1β) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release NF-κB\n(p50/p65) NF-κB (p50/p65) Nucleus Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription Pro-inflammatory Gene Expression\n(Cytokines, Chemokines) Pro-inflammatory Gene Expression (Cytokines, Chemokines) Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->IKK Complex NF-κB->Nucleus Translocation

Caption: The canonical NF-κB signaling pathway in inflammation.

Conclusion: From Screening Data to Drug Development Candidate

This technical guide has outlined a systematic and scientifically rigorous approach to the biological activity screening of this compound. By following the proposed workflow, researchers can efficiently identify and validate potential therapeutic activities of this novel compound. The emphasis on a tiered screening cascade, coupled with the use of standardized and validated assays, ensures the generation of reliable and reproducible data.

The journey from a "hit" in a primary screen to a viable drug candidate is a long and complex one, requiring further studies in lead optimization, pharmacokinetics, and in vivo efficacy. However, the foundational screening data generated through the protocols described herein are the essential first step in unlocking the therapeutic potential of this compound and paving the way for the development of new and effective medicines.

References

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In Silico Analysis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the reliance on empirical, trial-and-error methodologies is progressively yielding to the precision and foresight offered by in silico modeling. The ability to computationally predict the biological interactions of novel chemical entities not only accelerates the drug discovery pipeline but also significantly curtails the exorbitant costs and ethical considerations associated with preclinical and clinical trials. This guide is crafted for researchers, medicinal chemists, and computational biologists who are at the forefront of this paradigm shift. We will embark on a comprehensive exploration of the in silico characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid, a molecule of considerable interest owing to the rich pharmacological history of the triazole scaffold. Our approach is rooted in a philosophy of methodological transparency and scientific rigor, aiming to provide not just a procedural roadmap but a deeper understanding of the rationale that underpins each computational step.

Introduction to this compound and the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The molecule this compound combines this versatile heterocycle with an acetic acid moiety, a common feature in molecules designed to interact with biological targets possessing hydrophilic binding pockets. The seemingly subtle methylation at the N1 position can significantly influence the molecule's electronic properties, metabolic stability, and binding orientation within a target's active site.

The central hypothesis of our in silico investigation is that a systematic, multi-faceted computational approach can elucidate the most probable biological targets of this molecule, predict its binding affinity and mode of interaction, and provide a preliminary assessment of its drug-like properties. This guide will detail a robust workflow, commencing with target identification and culminating in a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

The In Silico Workflow: A Rationale-Driven Approach

A successful in silico modeling cascade is not a monolithic process but rather an iterative and intellectually dynamic endeavor. The workflow presented herein is designed to be both logical and self-validating, where the outputs of one stage inform and refine the subsequent steps.

Caption: A comprehensive workflow for the in silico modeling of small molecules.

Phase 1: Target Identification and Validation

The journey of in silico drug discovery commences with a pivotal question: what are the most likely biological targets of our molecule of interest? Answering this with a reasonable degree of confidence is paramount, as it lays the foundation for all subsequent modeling efforts.

Ligand Preparation

The initial step involves representing our molecule in a format amenable to computational analysis. The Simplified Molecular Input Line Entry System (SMILES) is a widely accepted standard for this purpose.

Protocol 3.1: SMILES String Generation for this compound

  • 2D Structure Drawing: Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the 2D structure of this compound.

  • SMILES Conversion: Utilize the software's built-in functionality to convert the 2D structure into its canonical SMILES string.

    • Generated SMILES: CN1C=NC(=C1)CC(=O)O

Ligand-Based Target Prediction

With the SMILES string in hand, we can now leverage ligand-based target prediction servers. These platforms operate on the principle of chemical similarity: a molecule is likely to share biological targets with other molecules that have a similar structure.[1][3] SwissTargetPrediction is a robust and widely used tool for this purpose.[1][3][4][5][6][7][8]

Protocol 3.2: Target Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server. [5][7]

  • Input the SMILES string: Paste CN1C=NC(=C1)CC(=O)O into the query field.

  • Select the organism: Choose "Homo sapiens".

  • Initiate the prediction: Click the "Predict targets" button.

Analysis of Predicted Targets and Selection

The output from SwissTargetPrediction will be a ranked list of potential protein targets, along with a probability score for each. A critical analysis of this list is necessary to select the most promising candidates for further investigation.

Table 1: Top Predicted Targets for this compound from SwissTargetPrediction

RankTarget ClassTarget NameUniProt IDProbability
1Cytochrome P450Cytochrome P450 19A1 (Aromatase)P115110.235
2Carbonic AnhydraseCarbonic Anhydrase IIP009180.188
3Cytochrome P450Cytochrome P450 1A2P051770.141
4EnzymeProstaglandin G/H synthase 2 (COX-2)P353540.094
5Amine OxidaseAmine oxidase [flavin-containing] B (MAO-B)P273380.071

Justification for Target Selection:

Based on the prediction results, we will focus our subsequent modeling efforts on Cytochrome P450 19A1 (Aromatase) and Carbonic Anhydrase II . The rationale for this selection is as follows:

  • Aromatase (CYP19A1): As the top-ranked prediction, it represents a high-priority target. Aromatase is a well-established therapeutic target in hormone-dependent cancers, and many known inhibitors contain nitrogen-based heterocyclic scaffolds.

  • Carbonic Anhydrase II (CA-II): This enzyme is a classic target for inhibitors with a wide range of therapeutic applications, including glaucoma and epilepsy. The presence of the acetic acid moiety in our molecule suggests a potential for interaction with the zinc-coordinating residues in the active site of carbonic anhydrases.

Phase 2: Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a cornerstone of structure-based drug design.

Protein Preparation

The quality of the protein structure is critical for obtaining meaningful docking results. We will retrieve the crystal structures of our selected targets from the Protein Data Bank (PDB).

Protocol 4.1: Preparation of Target Protein Structures

  • PDB Structure Retrieval:

    • Aromatase (CYP19A1): PDB ID: 3EQM (in complex with the inhibitor exemestane).

    • Carbonic Anhydrase II (CA-II): PDB ID: 2VVA (in complex with a sulfonamide inhibitor).

  • Protein Cleaning and Preparation (using a molecular modeling suite like Schrödinger, MOE, or AutoDock Tools):

    • Remove water molecules and any co-solvents.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).

    • Repair any missing side chains or loops.

    • Minimize the energy of the protein structure to relieve any steric clashes.

    • Define the binding site (grid generation) based on the position of the co-crystallized ligand.

Molecular Docking Procedure

We will perform molecular docking of this compound into the prepared structures of Aromatase and Carbonic Anhydrase II.

Protocol 4.2: Molecular Docking using AutoDock Vina

  • Ligand Preparation: Convert the 2D structure of our molecule into a 3D format and assign appropriate charges (e.g., using AutoDock Tools).

  • Grid Box Definition: Define the docking grid box around the active site of each protein, guided by the co-crystallized ligand.

  • Docking Execution: Run AutoDock Vina to perform the docking calculations. The program will generate multiple binding poses for the ligand within the protein's active site.

  • Pose Analysis: Analyze the predicted binding poses and select the one with the most favorable binding energy and a plausible interaction profile.

Interpretation of Docking Results

The output of the docking simulation provides a wealth of information that requires careful interpretation.

Table 2: Predicted Binding Affinities and Key Interactions

TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Aromatase (CYP19A1)3EQM-7.2H-bond with Met374; Pi-pi stacking with Phe221; Hydrophobic interactions with Leu477, Ile133.
Carbonic Anhydrase II2VVA-6.8Coordination with the active site Zn2+ ion via the carboxylate group; H-bonds with Thr199 and Thr200; Hydrophobic interactions with Val121, Leu198.

Visualization of Binding Poses:

(A Graphviz diagram illustrating the key interactions for each target would be inserted here if the tool supported chemical structure rendering. As a substitute, a textual description is provided above, and in a real-world scenario, 2D and 3D images from a molecular visualization program would be used.)

Caption: Key predicted interactions for this compound with Aromatase.

Caption: Key predicted interactions for this compound with Carbonic Anhydrase II.

Phase 3: Molecular Dynamics and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view by simulating the movements of atoms and molecules over time.

Protocol 5.1: Molecular Dynamics Simulation

  • System Setup: The docked ligand-protein complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes and then gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions.

  • Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) is performed to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand-protein complex, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key interactions over time.

Phase 4: ADMET Profiling

An ideal drug candidate must not only be potent but also possess favorable pharmacokinetic and safety profiles. In silico ADMET prediction tools can provide early insights into these properties.

Protocol 6.1: In Silico ADMET Prediction

  • Utilize an ADMET prediction server (e.g., SwissADME, pkCSM).

  • Input the SMILES string of our molecule.

  • Analyze the output for key parameters.

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight141.13 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (lipophilicity)-0.5Indicates good water solubility.
H-bond Donors1Compliant with Lipinski's Rule of Five.
H-bond Acceptors4Compliant with Lipinski's Rule of Five.
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP2D6 InhibitorNoLow potential for drug-drug interactions mediated by this major CYP isozyme.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Synthesis of Findings and Future Directions

Our comprehensive in silico investigation of this compound has yielded several key insights:

  • Plausible Biological Targets: The molecule shows a high probability of interacting with Aromatase (CYP19A1) and Carbonic Anhydrase II, both of which are validated drug targets.

  • Favorable Binding Interactions: Molecular docking studies predict stable binding within the active sites of these targets, with binding energies suggestive of moderate to good potency.

  • Good Drug-like Properties: The ADMET profile indicates that the molecule possesses favorable pharmacokinetic properties and a low risk of toxicity, making it a promising candidate for further development.

Based on these findings, the following experimental validations are recommended:

  • In Vitro Enzyme Inhibition Assays: Conduct biochemical assays to experimentally determine the inhibitory activity of the compound against Aromatase and Carbonic Anhydrase II.

  • Cell-Based Assays: Evaluate the compound's efficacy in relevant cell lines (e.g., hormone-dependent breast cancer cells for Aromatase inhibition).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the molecule to optimize its potency and selectivity.

Conclusion

This technical guide has delineated a systematic and scientifically grounded in silico workflow for the characterization of this compound. By integrating target prediction, molecular docking, and ADMET profiling, we have constructed a compelling hypothesis for the molecule's biological activity and drug-like potential. This approach exemplifies the power of computational modeling to guide and accelerate modern drug discovery efforts, providing a clear and rational path from a novel chemical entity to a promising therapeutic lead.

References

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An In-depth Technical Guide on the Discovery and Isolation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2][3] Derivatives of this heterocyclic core are integral to a wide array of therapeutic agents, demonstrating antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4] The strategic placement of substituents on the triazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, yet significant, derivative: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. The introduction of a methyl group at the N1 position and an acetic acid moiety at the C3 position creates a molecule with potential applications as a versatile building block in the synthesis of more complex pharmaceutical agents.

This document provides a comprehensive technical overview of a plausible synthetic route and isolation procedure for this compound, drawing upon established principles of heterocyclic chemistry. The methodologies presented herein are designed to be robust and reproducible, providing researchers and drug development professionals with the foundational knowledge to synthesize, purify, and characterize this valuable compound.

I. Retrosynthetic Analysis and Strategic Synthesis Design

A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The core 1,2,4-triazole ring can be constructed from acyclic precursors, or a pre-formed triazole can be functionalized. For the purpose of this guide, we will focus on the latter approach, which often provides better control over regioselectivity.

Our proposed synthetic pathway commences with the commercially available 1H-1,2,4-triazole. The synthesis is designed in a multi-step sequence to ensure high purity and yield of the final product. The key transformations include the selective N-methylation of the triazole ring, followed by the introduction of the acetic acid side chain at the C3 position.

II. Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole

The initial step involves the regioselective methylation of 1H-1,2,4-triazole. The choice of methylating agent and reaction conditions is critical to favor the formation of the desired N1-methylated isomer over the N4-methylated counterpart.

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 1H-1,2,4-triazole (1 mol) in a suitable solvent such as acetonitrile or DMF (250 mL).

  • Base Addition: Add a slight excess of a mild base, such as potassium carbonate (1.2 mol), to the suspension.

  • Methylation: While stirring vigorously, add methyl iodide (1.1 mol) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of N1 and N4 isomers, is purified by fractional distillation or column chromatography to isolate the desired 1-Methyl-1H-1,2,4-triazole.

Causality of Experimental Choices: The use of a polar aprotic solvent like acetonitrile facilitates the nucleophilic attack of the triazole anion on methyl iodide. Potassium carbonate is a sufficiently strong base to deprotonate the triazole, yet mild enough to minimize side reactions.

Step 2: Introduction of the Acetic Acid Moiety

With the N1-methylated triazole in hand, the next critical step is the introduction of the acetic acid group at the C3 position. This can be achieved through a multi-step process involving lithiation followed by carboxylation, and subsequent conversion to the acetic acid. A more direct approach involves the reaction of a suitable C3-functionalized triazole with a two-carbon synthon. Here, we detail a plausible route involving the synthesis of a C3-esterified intermediate.

Protocol for Synthesis of Methyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate:

  • Preparation of 3-bromo-1-methyl-1H-1,2,4-triazole: A potential route to functionalize the 3-position is via a halogenated intermediate. The synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole can be adapted from known procedures for similar heterocyclic systems.

  • Palladium-Catalyzed Cross-Coupling: In a reaction vessel purged with an inert gas (e.g., argon), dissolve 3-bromo-1-methyl-1H-1,2,4-triazole (1 eq.) in a suitable solvent like THF or dioxane. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a suitable ligand.

  • Addition of the Acetate Synthon: Introduce a reformatsky reagent, such as the zinc enolate of ethyl bromoacetate, to the reaction mixture.

  • Reaction and Work-up: Heat the reaction mixture under reflux and monitor by TLC. Upon completion, cool the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude ester.

  • Purification: Purify the crude methyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Protocol:

  • Saponification: Dissolve the purified methyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate (1 eq.) in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (2-3 eq.), and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

III. Purification and Characterization

Purification Workflow

The purification of the final product is crucial to ensure its suitability for further applications. A typical purification workflow is outlined below.

G crude Crude Product (from acidification) filtration Filtration crude->filtration Separate solid from liquid washing Washing with Cold Water filtration->washing Remove water-soluble impurities drying Drying under Vacuum washing->drying Remove residual solvent recrystallization Recrystallization (e.g., Ethanol/Water) drying->recrystallization Enhance purity final_product Pure this compound recrystallization->final_product Isolate pure crystals G start 1H-1,2,4-triazole step1 N-Methylation (CH3I, K2CO3) start->step1 intermediate1 1-Methyl-1H-1,2,4-triazole step1->intermediate1 step2 Functionalization at C3 (e.g., Halogenation followed by Cross-Coupling) intermediate1->step2 intermediate2 Methyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate step2->intermediate2 step3 Hydrolysis (NaOH, then HCl) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway.

V. Conclusion and Future Perspectives

This technical guide has outlined a robust and logical pathway for the synthesis, isolation, and characterization of this compound. The presented protocols are grounded in established chemical principles and provide a solid foundation for researchers to produce this valuable compound. The strategic design of the synthesis, coupled with rigorous purification and characterization, ensures the high quality of the final product, making it an ideal starting material for further elaboration in drug discovery programs. Future work could focus on optimizing the reaction conditions for each step to improve overall yield and reduce the environmental impact of the synthesis, for instance, by exploring continuous-flow methodologies. [5][6]

VI. References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Vertex AI Search. Retrieved from

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Vertex AI Search. Retrieved from

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Vertex AI Search. Retrieved from

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (n.d.). Vertex AI Search. Retrieved from

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC - NIH. (n.d.). Vertex AI Search. Retrieved from

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing). (n.d.). Vertex AI Search. Retrieved from

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (n.d.). Vertex AI Search. Retrieved from

  • Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (2024-12-24). Vertex AI Search. Retrieved from

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1: H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - IRIS . (n.d.). Vertex AI Search. Retrieved from

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Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the novel small molecule, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid, in cell culture-based assays. Given the limited public data on this specific compound, this guide synthesizes field-proven methodologies for the initial characterization of novel chemical entities. The protocols herein establish a logical, self-validating workflow, beginning with fundamental safety, handling, and solubilization, progressing to cytotoxicity assessment, and culminating in advanced assays for target engagement and pathway analysis. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and research questions.

Introduction and Scientific Context

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] The acetic acid functional group suggests that this compound (herein referred to as "the compound") is likely to exhibit aqueous solubility, making it amenable to standard cell culture workflows.

The objective of this guide is to provide a robust framework for the initial investigation of this compound's effects on mammalian cells. The workflow is designed to first establish a safe and effective concentration range before proceeding to elucidate its potential mechanism of action.

Compound Handling, Storage, and Quality Control

Safety & Handling

As a novel chemical entity, the compound should be handled with care. The 1,2,4-triazole class of compounds can cause skin, eye, and respiratory irritation.[3][4] Therefore, standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the powdered form of the compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Spill & Disposal: In case of a spill, collect the material mechanically, avoiding dust formation, and place it in appropriate containers for disposal.[6] Dispose of waste in accordance with local, state, and federal regulations.

  • Safety Data Sheet (SDS): Always review the supplier-provided SDS for specific hazard information before beginning any work.[5]

Long-Term Storage

Proper storage is critical to maintain the integrity and activity of the compound.

  • Solid Form: Store the lyophilized powder in a tightly sealed container in a cool, dry place, protected from light and moisture.[5] For long-term stability, storage at 2-8°C is recommended.[5]

  • Stock Solutions: Store concentrated stock solutions (e.g., in DMSO or water) in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Quality Control (QC)

For definitive and reproducible results, the identity and purity of the compound must be verified, especially for newly synthesized or sourced batches.

  • Identity & Purity Analysis: Confirm the chemical structure and assess purity using techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).[7]

  • Solubility Testing: Empirically determine the maximum solubility in common solvents like Dimethyl Sulfoxide (DMSO) and sterile, nuclease-free water to inform stock solution preparation.

Preparation of Stock and Working Solutions

Accurate and reproducible compound concentrations are fundamental to any cell-based assay.[8] This protocol outlines the preparation of a high-concentration primary stock solution and its subsequent dilution for cell treatment.

Materials
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol: Preparation of a 10 mM Primary Stock Solution
  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of C5H7N3O2 is 141.13 g/mol .

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL: 0.010 mol/L x 0.001 L x 141.13 g/mol = 0.00141 g = 1.41 mg.

  • Dissolution: Aseptically add the calculated mass of the compound to a sterile vial. Add the appropriate volume of DMSO (or water, if solubility is confirmed) to the vial.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) to prevent contamination and degradation from repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock into complete cell culture medium immediately before treating the cells.

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentrations.[9]

    • Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, as DMSO itself can have biological effects. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in the highest compound dose.[8]

Workflow for Cellular Characterization

The following diagram outlines a logical progression for characterizing the compound's cellular effects.

G A Stock Solution Preparation & QC B Cytotoxicity/Viability Assay (e.g., MTT, LDH, WST-1) A->B Dose-response treatment C Determine IC50 & Safe Concentration Range B->C Data analysis D Target Engagement Assay (e.g., CETSA) C->D Use sub-lethal concentrations E Pathway Analysis (e.g., Western Blot) C->E Use sub-lethal concentrations F Phenotypic Assays (e.g., Migration, Apoptosis) C->F Use sub-lethal concentrations

Caption: Logical workflow for small molecule characterization.

Phase 1: Determining Cytotoxicity and Effective Dose Range

Before investigating the mechanism, it is crucial to determine the compound's effect on cell viability and proliferation. This allows for the identification of the half-maximal inhibitory concentration (IC50) and defines the sub-lethal concentrations necessary for subsequent mechanistic studies.

Recommended Assays

Several robust methods are available to assess cytotoxicity.[10] The choice depends on the suspected mechanism and available equipment.

Assay TypePrincipleAdvantagesConsiderations
MTT/XTT/WST-1 Measures mitochondrial reductase activity in viable cells, converting a tetrazolium salt to a colored formazan product.[11]Well-established, cost-effective, high-throughput.Can be affected by compounds that alter cellular metabolism.
LDH Release Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.Directly measures cell death (necrosis), non-destructive to remaining cells.Less sensitive for detecting apoptosis or cytostatic effects.
CellTiter-Glo® Quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction.Highly sensitive, fast, suitable for 3D cultures.[9]Signal can be short-lived.
Protocol: Cytotoxicity Assessment using WST-1 Assay

This protocol provides a general method for a 96-well plate format. Optimization for specific cell lines is recommended.

  • Cell Seeding: Seed cells into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a series of 2X final concentrations of the compound in complete medium. A typical dose-response curve might include concentrations from 0.1 µM to 100 µM.

  • Dosing: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability versus log[Compound Concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Phase 2: Mechanistic Investigation at Sub-Lethal Concentrations

Once a non-toxic concentration range is established, experiments can be designed to probe the compound's biological mechanism.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct binding of a compound to its protein target within intact cells.[12][13] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][15]

CETSA_Workflow start Treat cells with Compound vs. Vehicle heat Heat cell aliquots across a temperature gradient start->heat lyse Lyse cells and separate soluble vs. aggregated proteins (via centrifugation) heat->lyse detect Detect soluble target protein (e.g., Western Blot) lyse->detect analyze Analyze thermal shift: Compare melt curves of Compound vs. Vehicle detect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Outline: CETSA followed by Western Blot

  • Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a sub-lethal, high concentration of the compound (e.g., 10x IC50) and another with vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[16]

  • Detection: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of the specific target protein remaining using Western Blot.[16][17]

  • Analysis: Quantify the band intensities at each temperature for both treated and vehicle samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[13]

Pathway Analysis: Western Blotting

Western blotting is a fundamental technique used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins in response to compound treatment, providing insights into affected signaling pathways.[17][18][19]

Protocol Outline: Western Blot for Signaling Pathway Analysis

  • Treatment & Lysis: Treat cells with the compound at various sub-lethal concentrations and time points. Harvest the cells and prepare protein lysates using an appropriate lysis buffer (e.g., RIPA buffer).[20]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][20]

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[18] Incubate the membrane with a primary antibody specific to your target protein, followed by incubation with an enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate and image the resulting bands using a digital imager.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to compare protein levels across different treatment conditions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates.
  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Abcam. (n.d.). Western blot protocol.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Technology Networks. (2023, December 18). Western Blot Procedures, Analysis and Purpose.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • Creative Biolabs. (n.d.). Western Blot Protocol.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • PubChem. (n.d.). 2-(1H-1,2,3-triazol-1-yl)acetic acid.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents.
  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • ResearchGate. (n.d.). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid.

Sources

Application Notes and Protocols for the Use of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazole Derivatives

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] These heterocyclic compounds are integral to the development of therapeutic agents for a multitude of diseases.[3] A significant body of research highlights the efficacy of triazole-derived compounds as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[1][2][4][5] This inhibitory action underscores their potential in treating conditions like Alzheimer's disease and diabetes mellitus.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid, a structurally intriguing member of the triazole family, in enzyme inhibition assays. While the synthesis of related compounds has been explored, this guide will focus on the practical application of this specific molecule in identifying and characterizing its potential as an enzyme inhibitor.[6][7] We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Hypothesized Enzyme Targets and Mechanism of Action

Based on the established bioactivity of structurally similar 1,2,4-triazole derivatives, this compound is a prime candidate for screening against enzymes implicated in metabolic and neurological disorders. The nitrogen-rich triazole ring and the acetic acid side chain may facilitate interactions with the active sites of various enzymes.

A plausible hypothesis is that the triazole moiety could engage in hydrogen bonding or coordination with metallic cofactors within the enzyme's active site, while the carboxylic acid group could form ionic interactions or hydrogen bonds with basic amino acid residues. This dual interaction could lead to potent and selective inhibition.

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for the characterization of a novel enzyme inhibitor.[8] The following workflow provides a roadmap from initial screening to mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare Stock Solution of This compound B Primary Enzyme Inhibition Assay (Single High Concentration) A->B C Serial Dilution of Compound B->C If significant inhibition observed D IC50 Determination Assay C->D E Vary Substrate and Inhibitor Concentrations D->E Proceed for potent inhibitors F Enzyme Kinetic Studies E->F G Data Analysis (e.g., Lineweaver-Burk Plot) F->G G cluster_0 Hypothetical Signaling Pathway Inhibition A Substrate B Enzyme A->B C Product B->C D Downstream Signaling C->D E This compound E->B Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on a target enzyme.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound against Various Enzymes

Target EnzymeIC50 (µM) [95% CI]Hill Slope
Acetylcholinesterase15.2 [12.8 - 18.1]1.1
α-Glucosidase8.7 [7.5 - 10.1]0.9
Urease25.4 [22.1 - 29.2]1.0
Lipoxygenase> 100-

Table 2: Hypothetical Kinetic Parameters for Inhibition of α-Glucosidase

Inhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µmol/min)Inhibition Type
02.5100-
55.2100Competitive
109.8100Competitive

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, each protocol incorporates self-validating steps:

  • Controls: The inclusion of positive and negative controls in every assay is essential to validate the assay's performance and the inhibitory effect of the test compound.

  • Dose-Response: Establishing a clear dose-response relationship in the IC50 determination confirms that the observed inhibition is specific to the compound and not an artifact.

  • Kinetic Analysis: The consistency of the data with a specific model of enzyme inhibition in kinetic studies provides strong evidence for the proposed mechanism of action.

By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently evaluate the potential of this compound as a novel enzyme inhibitor, paving the way for its further development in therapeutic applications.

References

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Application Notes and Protocols: High-Throughput Screening for Novel 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Screening Novel Triazoles

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal and anticancer properties.[1][2][3] Analogs of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid represent a promising, yet underexplored, chemical space. While synthetic routes to this class of compounds are being developed[4][5][6], a frequent challenge in early-stage discovery is the absence of a defined biological target. This guide provides a comprehensive strategy for initiating a high-throughput screening (HTS) campaign for such analog libraries, focusing on a logical, multi-tiered approach that begins with broad phenotypic discovery and funnels toward specific target identification and validation.

This document eschews a rigid template in favor of a strategic workflow that mirrors real-world drug discovery. We will first establish a robust screening cascade, then provide detailed protocols for key assays within that cascade, explaining the scientific rationale behind each choice.

A Strategic Funnel for Hit Discovery

When a specific molecular target is unknown, the most effective screening strategy is a "funnel" or "cascade" approach. This begins with broad, target-agnostic assays to identify compounds that induce a desired biological effect (a phenotype) and progressively uses more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action (MOA).[7][8]

G cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Mechanism of Action Studies cluster_3 Target-Based Screening Primary Primary HTS: Phenotypic Screen (e.g., High-Content Imaging) Large compound library @ single high concentration Confirm Hit Confirmation & Cytotoxicity Fresh compound plates, re-test Primary->Confirm Dose Dose-Response Analysis Determine Potency (EC50/IC50) Prioritize most potent, least toxic hits Confirm->Dose Secondary Secondary / Orthogonal Assays Validate phenotype with different technology Dose->Secondary TargetID Target Deconvolution (e.g., Chem-Proteomics, Thermal Shift) Secondary->TargetID Biochemical Target-Based Biochemical/Biophysical Assays Confirm direct target engagement TargetID->Biochemical

Caption: A strategic HTS funnel for novel compound screening.

Part 1: Primary Screening - Identifying Bioactive Compounds

The initial goal is to cast a wide net to identify which analogs possess any biological activity within a relevant cellular context. Phenotypic screening, which measures changes in cell morphology, function, or viability, is the ideal starting point.[9][10][11]

Protocol 1: Foundational Cell Viability Assay

Rationale: Before any functional screen, it is critical to assess the general cytotoxicity of the compound library. This baseline assay identifies compounds that cause cell death through non-specific mechanisms and helps define the appropriate concentration range for subsequent, more sensitive phenotypic screens. We will use a luminescence-based ATP assay, as cellular ATP levels are a strong indicator of metabolic activity and cell health.

Methodology: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

  • Cell Plating:

    • Culture a relevant human cell line (e.g., HeLa for cancer, HEK293 for general screening) under standard conditions.

    • Harvest cells using trypsin and perform a cell count.

    • Dilute cells in culture medium to a pre-optimized density (e.g., 5,000 cells/well) and dispense 50 µL into each well of a white, opaque 384-well microplate using an automated dispenser.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a master plate of the this compound analog library, typically at a 10 mM stock concentration in DMSO.

    • Using an acoustic liquid handler (e.g., ECHO®) or a pin tool, transfer a small volume (e.g., 50 nL) of each compound to the cell plates to achieve a final screening concentration (e.g., 10 µM).

    • Include controls: 0.1% DMSO for neutral control (100% viability) and a potent cytotoxic agent (e.g., 100 µM Staurosporine) for positive control (0% viability).

  • Incubation:

    • Incubate the plates for a period relevant to the expected biological activity, typically 48 to 72 hours.

  • Assay Readout:

    • Equilibrate the assay plates and the ATP detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

Protocol 2: High-Content Phenotypic Screening

Rationale: High-Content Imaging (HCI) provides a powerful, unbiased approach to discover a wide range of cellular effects simultaneously. By staining for key cellular components, we can quantify dozens of features (e.g., cell size, nuclear morphology, mitochondrial health, cytoskeletal structure) and create a "phenotypic fingerprint" for each compound. This is invaluable for identifying novel mechanisms of action.

Methodology: Multi-Parameter Imaging Assay

  • Cell Plating & Compound Addition:

    • Follow steps 1 and 2 from Protocol 1, but use optically clear, black-walled 384-well imaging plates.

    • Incubate with compounds for a shorter duration, typically 24 hours, to capture early-onset phenotypes before widespread cell death.

  • Staining:

    • Carefully remove the culture medium.

    • Add a solution of 4% paraformaldehyde in PBS to fix the cells for 15 minutes at room temperature.

    • Wash wells 3 times with PBS.

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

    • Wash wells 3 times with PBS.

    • Add a staining cocktail containing:

      • Hoechst 33342: To stain the nucleus (DNA content, nuclear morphology).

      • MitoTracker™ Red CMXRos: To stain mitochondria (membrane potential, morphology).

      • Phalloidin-iFluor 488: To stain F-actin (cytoskeleton structure, cell shape).

    • Incubate in the dark for 30 minutes at room temperature.

    • Wash wells 3 times with PBS. Leave the final wash (100 µL) in the wells for imaging.

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system, taking images in at least three channels (DAPI, FITC, TRITC) from 4-9 sites per well.

    • Process the images using HCI analysis software. The software will segment cells based on the nuclear and cytoskeletal stains and extract quantitative data for dozens of features (e.g., nuclear area, mitochondrial intensity, cell roundness).

    • Hit Identification: A "hit" is defined as a compound that causes a statistically significant deviation (e.g., >3 standard deviations from the DMSO control mean) in one or more measured features.

Part 2: Hit Confirmation and Mechanistic Prioritization

Primary screening is prone to false positives. All initial "hits" must be rigorously re-tested and prioritized based on their potency and the nature of their phenotypic effect.

Protocol 3: Dose-Response Analysis

Rationale: A single-concentration screen provides no information about a compound's potency. Generating a 10-point dose-response curve is essential to calculate the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀). This allows for the ranking of compounds and is a hallmark of true biological activity.

Methodology: Potency Determination

  • Compound Plating:

    • Select confirmed hits from the primary screen.

    • Create a serial dilution plate for each hit, typically starting at a high concentration (e.g., 50 µM) and performing 1:3 dilutions across 10 points in DMSO.

  • Assay Execution:

    • Perform the relevant assay (e.g., the HCI protocol or a more specific secondary assay) as described previously. Add the serially diluted compounds to the cell plates.

  • Data Analysis:

    • Normalize the data for each compound, setting the DMSO-only control as 100% and a maximal-effect control as 0%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀/EC₅₀ value.

Table 1: Example Dose-Response Data for Prioritized Hits

Compound IDPrimary Hit PhenotypePotency (IC₅₀/EC₅₀)Max ResponseNotes
MTAA-001Decreased Mitochondrial Potential0.8 µM95%High potency, clear phenotype
MTAA-002Nuclear Condensation2.5 µM98%Suggests apoptosis pathway
MTAA-003Cytoskeletal Disruption15.2 µM75%Moderate potency
MTAA-004Decreased Mitochondrial Potential> 50 µM40%Low potency, de-prioritize

Part 3: Target Deconvolution and Specific Assay Development

With confirmed, potent hits characterized by a specific phenotype (e.g., mitochondrial disruption), the next phase is to identify the direct molecular target. While a full discussion of target deconvolution is beyond this scope, it often involves techniques like affinity-capture mass spectrometry, thermal shift assays, or genetic screening. Once a putative target class is identified (e.g., a specific enzyme family or receptor), target-based HTS assays can be developed.

G Enzyme Enzyme Product Product + Signal (e.g., Light) Enzyme->Product Substrate Substrate Substrate->Enzyme Inhibitor MTAA Analog (Hit Compound) Inhibitor->Block Block->Enzyme

Caption: Principle of a biochemical enzyme inhibition assay.

Hypothetical Scenario A: Phenotype Suggests Kinase Inhibition

Protocol 4a: Generic Kinase Inhibition HTS Assay (e.g., ADP-Glo™)

Rationale: Many cellular processes are regulated by protein kinases. If the observed phenotype aligns with the inhibition of a known signaling pathway, a kinase activity assay is a logical next step. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of kinase reaction buffer containing the purified kinase enzyme and its specific peptide substrate.

    • 50 nL of the MTAA analog (or control inhibitor) in DMSO.

    • Initiate the reaction by adding 5 µL of ATP solution.

  • Kinase Reaction: Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader. A decrease in signal indicates inhibition of the kinase.

Hypothetical Scenario B: Phenotype Suggests GPCR Modulation

Rationale: G protein-coupled receptors (GPCRs) are another major class of drug targets that regulate a vast array of physiological processes.[12][13][14] If the phenotype suggests changes in calcium signaling or cAMP levels, a specific GPCR assay is warranted.

Protocol 4b: Calcium Flux HTS Assay

Rationale: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

  • Cell Preparation:

    • Plate cells expressing the target GPCR in a 384-well imaging plate.

    • Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The dye will be loaded into the cytoplasm.

  • Compound Addition and Reading:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR®).

    • The instrument adds the MTAA analog to the wells while simultaneously monitoring fluorescence intensity over time (typically 2-3 minutes).

    • After a baseline reading, the instrument can add a known agonist for the receptor.

  • Data Analysis:

    • Agonists: Compounds that increase the fluorescence signal.

    • Antagonists: Compounds that show no signal on their own but block the fluorescence increase caused by the subsequent addition of a known agonist.

Assay Quality Control: Ensuring Data Integrity

The reliability of any HTS campaign depends on the quality and robustness of the assay. Several statistical parameters must be monitored throughout the screen.[15][16]

Table 2: Key HTS Quality Control Metrics

ParameterFormulaDescriptionAcceptable Range
Z'-Factor 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]A measure of assay dynamic range and data variation that is independent of the data units.> 0.5
Signal-to-Background (S/B) μₚ / μₙThe ratio of the mean signal of the positive (max effect) control to the negative (no effect) control.> 5 (recommended)
Coefficient of Variation (%CV) (σ / μ) * 100A measure of the relative variability of data within a control group (e.g., all DMSO wells).< 15%

(σ = standard deviation, μ = mean, p = positive control, n = negative control)

Conclusion

Screening a novel library of this compound analogs without a predetermined target requires a flexible and logical screening cascade. By initiating with broad, unbiased phenotypic screens like high-content imaging, researchers can identify bioactive compounds and generate early hypotheses about their mechanism of action. Subsequent hit confirmation, dose-response analysis, and targeted secondary assays create a robust funnel to prioritize the most promising hits for in-depth target deconvolution and lead optimization studies. This strategic approach maximizes the potential for discovery while ensuring data integrity and efficient use of resources.

References

  • Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. Available from: [Link]

  • The Scientist (2015). High-Throughput Screening of GPCRs for Drug Discovery Applications. The Scientist. Available from: [Link]

  • Lagerström, M. C., & Schiöth, H. B. (2008). Structural diversity of G protein-coupled receptors and significance for drug discovery. Nature Reviews Drug Discovery, 7(4), 339-357. Available from: [Link]

  • Shui, W., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(24), 5445-5452. Available from: [Link]

  • Assay Genie (n.d.). High-Throughput Screening Assays. Assay Genie. Available from: [Link]

  • Celtarys (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available from: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available from: [Link]

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  • Entzeroth, M., et al. (2009). Cell-based assays in high-throughput screening for drug discovery. Current Pharmaceutical Design, 15(20), 2294-2307. Available from: [Link]

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  • Koppal, T. (2017). The Continuing Evolution of High-Throughput Screening. Drug Discovery & Development. Available from: [Link]

  • Agilent Technologies (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Agilent Technologies. Available from: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Macarrón, R., & Hertzberg, R. P. (2011). Design and implementation of high-throughput screening assays. In High-Throughput Screening in Drug Discovery (pp. 37-71). Humana Press. Available from: [Link]

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  • Ivashchenko, A. V., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(38), 23547-23557. Available from: [Link]

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  • Brogli, L., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Available from: [Link]

  • Abdel-Megeed, A. M., et al. (2009). Design, synthesis and molecular modeling study of acylated 1,2,4-triazole-3-acetates with potential anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(1), 117-123. Available from: [Link]

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Application Notes and Protocols for the In Vivo Administration of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a representative framework for the in vivo administration of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid (referred to herein as "MTAC") in mouse models for research purposes. The protocols outlined are based on established methodologies for small molecules and analogous triazole compounds. Researchers must adapt these guidelines based on the specific physicochemical properties of their MTAC variant, its in vitro potency, and preliminary toxicological assessments. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction: The Scientific Imperative

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide range of therapeutic agents with diverse pharmacological activities.[1][2] Compounds featuring this scaffold have demonstrated clinical success as antifungal, antiviral, and anticancer agents.[1][3] this compound (MTAC) represents a novel investigational compound within this class. Its structural design, incorporating a methyl group and an acetic acid moiety on the triazole ring, suggests potential for unique biological interactions and a favorable pharmacokinetic profile.

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. The primary objective of these application notes is to provide a robust, scientifically-grounded framework for the administration of MTAC in mouse models. We will delve into the causality behind experimental choices, from vehicle selection to pharmacokinetic/pharmacodynamic (PK/PD) study design, to ensure the generation of reproducible and translatable data.

Pre-formulation and Vehicle Selection: A Critical First Step

The success of any in vivo study hinges on the appropriate formulation of the test compound. The low aqueous solubility of many small molecules, including potentially MTAC, necessitates careful vehicle selection to ensure consistent bioavailability and minimize vehicle-induced artifacts.[4][5]

Solubility Assessment

A preliminary solubility screen is mandatory. A tiered approach is recommended to identify a suitable vehicle that is both effective and well-tolerated.

Table 1: Tiered Solubility Screening for MTAC

TierVehicle CompositionRationale
1Sterile Water for Injection, pH 7.4Ideal vehicle if solubility permits; establishes baseline aqueous solubility.
20.5% (w/v) Carboxymethylcellulose (CMC) in WaterA common suspending agent for oral administration of poorly soluble compounds.[6]
310% DMSO / 90% SalineDimethyl sulfoxide (DMSO) is a powerful solvent, but its in vivo use should be minimized due to potential toxicity.[4][7]
410% Solutol® HS-15 / 90% PEG 600A non-ionic solubilizer and a polyethylene glycol, suitable for enhancing the solubility of hydrophobic compounds for oral or parenteral routes.[4]
55% DMSO / 25% Cremophor® EL / 70% WaterA more complex system for challenging compounds, often used in single-dose studies.[4]

Protocol 1: Small-Scale Solubility Assessment

  • Weigh 1-5 mg of MTAC into separate 1.5 mL microcentrifuge tubes.

  • Add the test vehicle in incremental volumes (e.g., 50 µL) to each tube.

  • After each addition, vortex the tube for 30-60 seconds and visually inspect for complete dissolution.

  • If the compound does not dissolve, sonicate for 5-10 minutes.

  • Continue adding the vehicle until the compound is fully dissolved or the maximum desired concentration for dosing is exceeded.

  • The final concentration at which the compound dissolves is recorded as its approximate solubility in that vehicle.

Rationale for Vehicle Selection

The choice of vehicle is a balance between solubilizing power and physiological tolerance.[5][8] For initial studies, a simple aqueous suspension (e.g., in 0.5% CMC) for oral administration is often preferred if achievable. For intravenous administration, a clear solution is mandatory to prevent emboli.[5] A formulation like 10% Solutol® HS-15 in PEG 600 can be a good starting point for compounds with poor aqueous solubility intended for oral delivery.[4]

Dosing Calculations and Preparation: Ensuring Accuracy

Accurate dosing is fundamental to the integrity of the study. Doses are typically calculated based on the body weight of the animal.[6]

Dose Calculation

The dose of the test compound is expressed in milligrams per kilogram of body weight (mg/kg). The volume to be administered is then calculated based on the concentration of the dosing solution.

Formula for Injection Volume:

Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL)

For ease of calculation and to minimize errors, it is often convenient to prepare the dosing solution at a concentration that allows for a consistent dosing volume per unit of body weight (e.g., 10 mL/kg for oral administration in mice).[6][9]

Example Calculation for a 100 mg/kg Oral Dose in a 25g Mouse:

  • Desired Dose: 100 mg/kg

  • Mouse Weight: 25 g = 0.025 kg

  • Total Drug Needed per Mouse: 100 mg/kg * 0.025 kg = 2.5 mg

  • Dosing Solution Concentration (for 10 mL/kg volume): 100 mg/kg / 10 mL/kg = 10 mg/mL

  • Volume to Administer: 2.5 mg / 10 mg/mL = 0.25 mL

Preparation of Dosing Solution (Example with 0.5% CMC Suspension)

Protocol 2: Preparation of MTAC Suspension for Oral Gavage

  • Prepare the Vehicle: Dissolve 0.5 g of sodium carboxymethylcellulose (low viscosity) in 100 mL of sterile water. Stir overnight at room temperature to ensure complete hydration and a homogenous solution.

  • Calculate Required Amounts: For a study with 10 mice (average weight 25g) at a dose of 100 mg/kg, with a dosing volume of 10 mL/kg, you will need approximately 3 mL of dosing solution (0.25 mL/mouse x 10 mice + overage). This requires 30 mg of MTAC.

  • Weigh MTAC: Accurately weigh the required amount of MTAC.

  • Create a Paste: In a sterile mortar, add a small amount of the 0.5% CMC vehicle to the MTAC powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the final desired volume is reached.

  • Homogenize: Maintain the suspension under continuous agitation (e.g., on a stir plate) until administration to ensure a uniform concentration.

Administration Routes: Targeting the Right Exposure

The choice of administration route is dictated by the scientific question, the desired pharmacokinetic profile, and the physicochemical properties of the compound.[10][11]

Table 2: Common Administration Routes in Mice

RouteAbbreviationTypical VolumeRationale & Considerations
Oral GavagePO5-10 mL/kgMimics clinical oral administration. Subject to first-pass metabolism. Requires skill to avoid esophageal or tracheal injury.[12]
IntraperitonealIP5-10 mL/kgBypasses the gastrointestinal tract, leading to rapid absorption. Risk of injection into abdominal organs. Not a common clinical route.[12]
Intravenous (tail vein)IV5 mL/kg (bolus)Direct entry into systemic circulation, achieving 100% bioavailability. Used for determining absolute bioavailability and for compounds with poor oral absorption. Technically challenging.[12]
SubcutaneousSC5-10 mL/kgSlower, more sustained absorption compared to IP or IV. Can be used for compounds that are irritating when administered via other routes.[11]

Protocol 3: Oral Gavage (PO) Administration in Mice

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for an adult mouse).

  • Measure Insertion Depth: Measure the length of the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

  • Administer Compound: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the suspension.

  • Withdraw Needle: Smoothly withdraw the needle in the same orientation it was inserted.

  • Monitor Animal: Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Experimental Design: A Framework for Robust Data

A well-designed experiment is crucial for obtaining meaningful and statistically significant results.[13]

Preliminary Maximum Tolerated Dose (MTD) Study

Before initiating large-scale efficacy studies, a dose-escalation study in a small number of animals is essential to determine the MTD. This study informs the dose levels for subsequent experiments.

Pharmacokinetic (PK) Study

A PK study is vital to understand the absorption, distribution, metabolism, and excretion (ADME) of MTAC. This information is critical for correlating drug exposure with pharmacological effects.

dot

Caption: Workflow for a typical pharmacokinetic study in mice.

Table 3: Illustrative Pharmacokinetic Parameters for a Triazole Compound

ParameterIntravenous (IV) Admin. (10 mg/kg)Oral (PO) Admin. (50 mg/kg)
t½ (half-life) 1.8 hours4.5 hours
Cmax (peak plasma concentration) 7.5 µg/mL3.2 µg/mL
Tmax (time to Cmax) 0.1 hours1.0 hour
AUC (Area Under the Curve) 8.9 hrµg/mL15.2 hrµg/mL
Bioavailability (F%) N/A34%
Note: This data is hypothetical and serves as an example.

The pharmacokinetic profile of triazoles can be influenced by factors such as protein binding and metabolism.[14][15] Understanding these parameters is crucial for designing an effective dosing regimen for pharmacodynamic or efficacy studies.

Efficacy (Pharmacodynamic) Study Design

An efficacy study aims to demonstrate the therapeutic effect of MTAC in a relevant disease model.

dot

Efficacy_Study_Design cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Animal_Model Select Appropriate Mouse Model (e.g., Xenograft, Infection Model) Randomization Randomize Mice into Treatment Groups Animal_Model->Randomization Group1 Group 1: Vehicle Control Group2 Group 2: MTAC Low Dose (e.g., 25 mg/kg) Group3 Group 3: MTAC High Dose (e.g., 75 mg/kg) Group4 Group 4: Positive Control Dosing Daily Dosing for X Days (PO, IP, etc.) Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing Monitoring Monitor Body Weight, Clinical Signs Dosing->Monitoring Endpoints Primary Endpoint Measurement (e.g., Tumor Volume, Bacterial Load) Monitoring->Endpoints Tissue_Collection Terminal Tissue Collection (Tumor, Plasma, Organs) Endpoints->Tissue_Collection

Caption: Logical flow of an in vivo efficacy study.

Data Collection and Analysis

Systematic data collection is paramount. Key parameters to monitor include:

  • Body Weight: Measured daily or every other day as an indicator of general health and toxicity.

  • Clinical Observations: Daily checks for any adverse signs (e.g., changes in posture, activity, fur texture).

  • Primary Endpoint: This is model-specific (e.g., tumor volume measured with calipers, bacterial load in target organs via CFU counting).

  • Terminal Analyses: Collection of blood for PK analysis and tissues for biomarker analysis (e.g., histology, Western blot, qPCR).

Conclusion and Future Directions

These application notes provide a comprehensive, though generalized, protocol for the in vivo administration of this compound in mouse models. The principles of careful vehicle selection, accurate dosing, and robust experimental design are universal and critical for the successful preclinical evaluation of this and other novel chemical entities. By grounding these protocols in established scientific principles, researchers can generate high-quality, reproducible data to confidently advance promising compounds toward clinical development.

References

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Quantitative Bioanalysis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid in Human Plasma using HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and selective method for the quantification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid in human plasma. The inherent polarity of the analyte presents a significant challenge for retention in traditional reversed-phase chromatography.[1][2] To overcome this, a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) was developed and validated. Sample preparation involves a streamlined solid-phase extraction (SPE) protocol that ensures high recovery and minimizes matrix effects. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic studies in clinical drug development.[3][4]

Introduction

This compound is a small molecule of interest in pharmaceutical development. As with many drug candidates and their metabolites, accurate quantification in biological matrices is essential for defining its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The chemical structure, featuring both a carboxylic acid function and a nitrogen-rich triazole ring, imparts high polarity. This characteristic makes it difficult to achieve adequate retention and separation from endogenous interferences using conventional reversed-phase liquid chromatography.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative separation technique for highly polar compounds.[2][5] HILIC utilizes a polar stationary phase with a high-organic-content mobile phase to retain and separate polar analytes.[2] This approach not only improves retention but can also enhance sensitivity in mass spectrometry due to the efficient desolvation of the acetonitrile-rich mobile phase in the electrospray ionization (ESI) source.[6]

This document provides a detailed, step-by-step protocol for a complete bioanalytical workflow, from sample preparation using polymeric solid-phase extraction (SPE) to analysis by HILIC-MS/MS. The method has been rigorously validated to ensure its reliability for use in regulated bioanalysis.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-¹³C₂,¹⁵N (Isotopically Labeled, >99% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade, ~99%), Ammonium formate (LC-MS grade)

  • Biological Matrix: Pooled human plasma (K₂EDTA anticoagulant)

  • SPE Cartridges: Polymeric Mixed-Mode Strong Anion Exchange, 30 mg, 1 mL format

Instrumentation
  • LC System: UHPLC system capable of binary gradient delivery at pressures up to 1000 bar.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing compliant with 21 CFR Part 11.

Analytical Workflow

The overall analytical process is depicted in the workflow diagram below. The core strategy involves isolating the analyte from the plasma matrix using SPE, followed by separation and detection using HILIC-MS/MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike with Internal Standard (IS) Sample->Spike Pretreat Pre-treat with 4% H3PO4 in Water Spike->Pretreat Load Load onto Conditioned SPE Cartridge Pretreat->Load Wash1 Wash 1: 2% Formic Acid Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute with 5% NH4OH in Acetonitrile/Water (90:10) Wash2->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in 90% Acetonitrile Evap->Recon Inject Inject onto HILIC Column Recon->Inject Separate Chromatographic Separation Ionize Electrospray Ionization (ESI+) Detect MRM Detection Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (1/x² weighting) Quantify Calculate Concentrations

Sources

Application Notes & Protocols: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid as a Novel Molecular Probe for Investigating Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Specialized Chemical Tool

The field of chemical biology continuously seeks specific and potent small molecules to serve as probes for dissecting complex biological processes.[1][2] 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid emerges as a promising candidate in this arena. Its core structure is built upon the 1,2,4-triazole scaffold, a privileged heterocyclic motif found in a wide array of pharmacologically active compounds, known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4] The presence of the N-methyl group and the acetic acid side chain provides distinct physicochemical properties and a handle for further chemical modification, making it an attractive starting point for developing a targeted molecular probe.

These application notes describe the utility of this compound as a high-affinity molecular probe for a hypothetical enzyme, "Triazole-Targeting Enzyme X" (TTE-X), a putative metalloenzyme implicated in oncogenic signaling pathways. We will detail its application in both biochemical and cellular assays to validate its potency, selectivity, and utility in confirming target engagement—a critical step in early-stage drug discovery.[5]

Physicochemical and Probe-Relevant Properties

A high-quality chemical probe must possess well-defined characteristics.[5] The properties of this compound are summarized below.

PropertyValueSignificance for Probe Application
Molecular Formula C₅H₇N₃O₂Low molecular weight, adhering to Lipinski's rule of five.
Molecular Weight 141.13 g/mol Facilitates good cell permeability.
Structure 1-Methyl-1H-1,2,4-triazole ring with an acetic acid substituent at position 3.The triazole ring is a key pharmacophore for binding to TTE-X. The carboxylic acid group provides a site for conjugation.
pKa (predicted) ~4.0 (for the carboxylic acid)The molecule will be ionized at physiological pH, which can influence cell permeability and target interaction.
Solubility Soluble in aqueous buffers at neutral pH, and in DMSO.Compatible with standard biological assay conditions.

Application 1: Biochemical Validation - A High-Throughput Fluorescence Polarization Assay for TTE-X Inhibition

Principle: This assay quantifies the ability of this compound to inhibit the enzymatic activity of TTE-X. The assay uses a fluorescently labeled tracer that binds to the active site of TTE-X. In the unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization (FP). When bound to the larger TTE-X enzyme, its rotation slows, leading to a high FP signal. A compound that displaces the tracer from the active site will cause a decrease in the FP signal, which is proportional to its inhibitory potency.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation & Reading cluster_analysis Data Analysis reagents Prepare Reagents: - TTE-X Enzyme - Fluorescent Tracer - Assay Buffer - Test Compound plate Dispense Reagents into 384-well Plate reagents->plate incubate Incubate at RT (e.g., 60 min) plate->incubate read Read Fluorescence Polarization Signal incubate->read plot Plot % Inhibition vs. [Compound] read->plot ic50 Calculate IC₅₀ Value plot->ic50

Caption: Fluorescence Polarization Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

    • TTE-X Enzyme: Prepare a 2X working stock (e.g., 10 nM) in Assay Buffer.

    • Fluorescent Tracer: Prepare a 2X working stock (e.g., 2 nM) in Assay Buffer.

    • Test Compound: Prepare a serial dilution of this compound in 100% DMSO, then dilute into Assay Buffer to create 4X working stocks.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 4X test compound solution to the appropriate wells. For controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 2X TTE-X enzyme solution to all wells except the "no enzyme" control wells.

    • Add 5 µL of Assay Buffer to the "no enzyme" control wells.

    • Gently mix the plate and incubate for 30 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • The percent inhibition is calculated as: % Inhibition = 100 * (1 - [(Signal_sample - Signal_min) / (Signal_max - Signal_min)]) where Signal_min is the signal from the "no enzyme" control and Signal_max is the signal from the "vehicle" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method to verify that a compound binds to its target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding. In this assay, cells are treated with the probe, heated to various temperatures, and the amount of soluble target protein (TTE-X) remaining is quantified by Western blotting or other means. A shift in the melting temperature (Tₘ) of TTE-X in the presence of the probe indicates direct target engagement.

Workflow Diagram:

CETSA_Workflow start Culture and Harvest Cells treat Treat Cells with Probe or Vehicle (DMSO) start->treat heat Aliquot and Heat Samples at Different Temperatures treat->heat lyse Lyse Cells and Separate Soluble/Insoluble Fractions heat->lyse quantify Quantify Soluble TTE-X (e.g., Western Blot) lyse->quantify plot Plot % Soluble TTE-X vs. Temperature quantify->plot tm_shift Determine Thermal Shift (ΔTₘ) plot->tm_shift

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells known to express TTE-X to ~80% confluency.

    • Treat cells with this compound at a final concentration of 10 µM (or a range of concentrations) or with vehicle (DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) in a thermal cycler.

    • Immediately cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble TTE-X in each sample by Western blotting using a specific anti-TTE-X antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (probe vs. vehicle), plot the normalized band intensity against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ).

    • The difference in Tₘ between the probe-treated and vehicle-treated samples (ΔTₘ) confirms target engagement.

Application 3: Synthesis and Application of a Fluorescent Conjugate for Cellular Imaging

Principle: To visualize the subcellular localization of the target, this compound can be conjugated to a fluorophore. The carboxylic acid moiety provides a convenient handle for standard amide coupling reactions with an amine-functionalized dye. The resulting fluorescent probe can then be used in fluorescence microscopy to observe its distribution within cells.

Synthetic Scheme:

Conjugation_Scheme Probe This compound Reagents EDC/NHS DMF, RT Probe->Reagents Fluorophore Amine-Reactive Fluorophore (e.g., FITC-amine) Fluorophore->Reagents Product Fluorescent Probe Conjugate Reagents->Product

Caption: General Amide Coupling Scheme.

Protocol for Cellular Imaging:

  • Probe Preparation and Cell Seeding:

    • Synthesize and purify the fluorescent conjugate.

    • Seed cells expressing TTE-X onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Cell Staining:

    • Treat the cells with the fluorescent probe (e.g., 1-5 µM) in culture medium for 1-4 hours.

    • (Optional) Co-stain with markers for specific organelles (e.g., MitoTracker™, ER-Tracker™) or a nuclear stain (e.g., Hoechst 33342).

  • Imaging:

    • Wash the cells with fresh medium or PBS.

    • Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore and any co-stains.

  • Analysis:

    • Analyze the images to determine the subcellular localization of the fluorescent signal. Colocalization analysis with organelle markers can provide further insights into the location of TTE-X.

Trustworthiness and Self-Validation

To ensure the trustworthiness of data generated with this probe, it is crucial to include appropriate controls in every experiment:

  • Negative Control Compound: Use a structurally similar but biologically inactive analog of the probe. This compound should not show activity in the biochemical assay or cause a thermal shift in CETSA.

  • Target Knockdown/Knockout Cells: In cellular assays, demonstrating that the probe's effect is diminished or absent in cells where TTE-X has been knocked down (e.g., by siRNA) or knocked out (e.g., by CRISPR/Cas9) provides strong evidence for on-target activity.

By rigorously applying these validation principles, researchers can confidently use this compound to investigate the biology of its target.

References

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  • Farinelli, G., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. [Link]

  • Farinelli, G., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. [Link]

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  • Gomaa, A. A. M., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

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  • Singh, P., & Kumar, A. (2019). A review on methods of synthesis of 1,2,4-triazole derivatives. Synthetic Communications. [Link]

  • Fatima, A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules. [Link]

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Application Notes & Protocols: A Strategic Guide to Enhancing the Potency of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features, including the metabolically stable triazole ring and the versatile carboxylic acid handle, offer multiple avenues for chemical modification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically design, synthesize, and evaluate derivatives of this core structure with the goal of achieving improved biological potency. We will delve into the strategic rationale behind derivatization, provide detailed, field-tested synthetic protocols, and outline robust methodologies for in vitro evaluation. The core philosophy of this guide is the iterative cycle of drug discovery: design, synthesize, test, and analyze.

Foundational Analysis: The Rationale for Derivatization

In any lead optimization campaign, a thorough understanding of the starting molecule is paramount.[1] The parent compound, this compound, possesses distinct chemical features that likely govern its baseline activity and pharmacokinetic profile.

  • The 1-Methyl-1,2,4-triazole Ring: This five-membered heterocycle is a common motif in medicinal chemistry, valued for its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[2][3] The N1-methylation prevents tautomerization and provides a fixed vector for substituent interactions.

  • The Acetic Acid Moiety: The carboxylic acid group is a classic pharmacophoric element, capable of forming strong ionic and hydrogen bonds with biological targets. However, its presence often imparts undesirable physicochemical properties, including poor membrane permeability due to ionization at physiological pH and susceptibility to rapid metabolic clearance.[4][5] These drawbacks are often a primary motivation for chemical modification.

The strategic goal is to leverage the favorable properties of the triazole core while mitigating the liabilities of the carboxylic acid group through targeted chemical modifications.

Caption: Key pharmacophoric features of the parent scaffold.

Strategic Design of Next-Generation Derivatives

Our approach to enhancing potency is multi-pronged, focusing on systematic modifications designed to improve target engagement, optimize pharmacokinetic properties (ADME), and explore new binding interactions.[6]

Design_Workflow Start Parent Compound: This compound Strategy Lead Optimization Strategies Start->Strategy Mod_Acid A) Modify Acetic Acid Strategy->Mod_Acid Func_Triazole B) Functionalize Triazole Ring Strategy->Func_Triazole Comp_Model C) Computational Modeling Strategy->Comp_Model Amide Amide Formation Mod_Acid->Amide Ester Ester Prodrugs Mod_Acid->Ester Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Mod_Acid->Bioisostere Synthesis Prioritize & Synthesize Candidate Molecules Func_Triazole->Synthesis Docking In Silico Docking & Virtual Screening Comp_Model->Docking Amide->Synthesis Ester->Synthesis Bioisostere->Synthesis Docking->Synthesis Testing In Vitro Evaluation (Potency, Metabolism) Synthesis->Testing SAR SAR Analysis & Iteration Testing->SAR SAR->Strategy Design Next Cycle

Caption: Iterative workflow for potency improvement.

Strategy A: Modification of the Acetic Acid Moiety

This is the most direct strategy to address the inherent ADME liabilities of the parent compound.

  • Amide Formation: Converting the carboxylic acid to a neutral amide is a cornerstone of medicinal chemistry.[7] This single transformation can significantly enhance cell permeability by removing the ionizable proton. Furthermore, the resulting amide provides new hydrogen bond donor/acceptor sites and a vector for introducing further diversity (R-groups) to probe for new binding interactions.[8]

  • Ester Prodrugs: Esterification masks the polar carboxylic acid, creating a more lipophilic prodrug that can more easily cross cell membranes.[9][10] Once inside the cell or in systemic circulation, endogenous esterases cleave the ester bond, releasing the active carboxylic acid parent drug.[11][12] This strategy is particularly useful for improving oral bioavailability.[9]

  • Bioisosteric Replacement: This advanced strategy involves replacing the carboxylic acid with a different functional group that mimics its key electronic and steric properties while offering a different metabolic profile.[8][13] A prime example is the tetrazole ring, which is a well-established non-classical bioisostere for carboxylic acids.[4][14] It maintains a similar pKa and acidic nature but is often more metabolically robust and can offer superior pharmacokinetic properties.[8]

Strategy B: Computational Modeling

Before embarking on extensive synthesis, computational tools can provide invaluable guidance.[15][16][17] Using molecular docking and other in silico methods, virtual libraries of potential derivatives can be screened against a known or homology-modeled protein target.[18][19] This process helps to prioritize compounds that are most likely to have favorable binding energies and interactions, thereby focusing synthetic efforts on the most promising candidates.[6][20]

Synthetic Protocols: From Design to Molecule

The following protocols are generalized procedures that serve as a robust starting point. Researchers should optimize conditions based on the specific substrate and scale.

Protocol 3.1: General Procedure for Amide Coupling (HATU-Mediated)

This protocol is effective for a wide range of amines, including those that are sterically hindered or electron-deficient.[21][22]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily displaced by the amine nucleophile. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the acid and facilitate the reaction without competing in the coupling.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in anhydrous DMF (approx. 0.1 M concentration).

    • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc or DCM/MeOH gradient).

Protocol 3.2: General Procedure for Ester Prodrug Synthesis (Fischer Esterification)

This classic method is cost-effective for producing simple alkyl esters.[23]

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. By using the alcohol as the solvent (a large excess), the equilibrium is driven towards the product side (Le Châtelier's principle). A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Materials:

    • This compound (1.0 eq)

    • Desired alcohol (e.g., Methanol, Ethanol) (used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

    • Saturated NaHCO₃ (aq), Diethyl ether or EtOAc

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound in the desired alcohol (e.g., 20 mL of methanol per gram of acid).

    • Cool the mixture in an ice bath (0 °C).

    • Carefully add concentrated H₂SO₄ dropwise.

    • Remove the ice bath and heat the mixture to reflux (typically 60-80 °C) for 6-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

    • Re-dissolve the residue in EtOAc or diethyl ether and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

    • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: If necessary, purify by flash column chromatography on silica gel.

In Vitro Evaluation: Quantifying Potency and Profile

Synthesis is only half the battle. Rigorous in vitro testing is required to determine if the designed molecules have improved biological activity and drug-like properties.

Testing_Workflow Compound Synthesized Derivative Potency Primary Potency Assay (e.g., Cell-Based IC50) Compound->Potency Metabolism Metabolic Stability Assay (Liver Microsomes) Compound->Metabolism Data_Potency Potency Data (IC50/EC50) Potency->Data_Potency Data_Metabolism Stability Data (t½, Intrinsic Clearance) Metabolism->Data_Metabolism SAR Structure-Activity Relationship (SAR) Analysis Data_Potency->SAR Data_Metabolism->SAR

Caption: Workflow for in vitro evaluation of new derivatives.

Protocol 4.1: General Protocol for Cell-Based Potency (IC₅₀ Determination)

This protocol provides a template for assessing a compound's ability to inhibit a specific cellular function. The specific cell line, reagents, and endpoint will be target-dependent.[24][25][26]

Rationale: The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a drug's potency. This assay exposes a relevant cell line to a serial dilution of the test compound. The cellular response is measured using a quantitative method (e.g., luminescence for cell viability), and the data is fitted to a dose-response curve to calculate the concentration at which 50% of the maximal inhibitory effect is observed.

  • Materials:

    • Target-relevant human cell line

    • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

    • Test compounds dissolved in DMSO (10 mM stock)

    • White, clear-bottom 96-well or 384-well assay plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Multichannel pipette, Plate reader with luminescence detection

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed the cells into assay plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL for a 96-well plate). Incubate overnight at 37 °C, 5% CO₂.

    • Compound Preparation: Prepare a serial dilution of the test compounds in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Include "vehicle only" (DMSO) and "no treatment" controls.

    • Compound Addition: Carefully add the diluted compounds to the appropriate wells on the cell plate.

    • Incubation: Incubate the plates for a duration relevant to the target's mechanism of action (e.g., 48-72 hours).

    • Endpoint Measurement: Equilibrate the plates to room temperature. Add the cell viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo® to each well).

    • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average of the vehicle control wells to 100% viability and the average of a "cell death" control (e.g., high concentration of a known toxin) to 0% viability.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism or R to determine the IC₅₀ value.

Protocol 4.2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay predicts how quickly a compound might be cleared by Phase I metabolic enzymes in the liver.[27][28][29]

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[28] By incubating a compound with microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), one can measure the rate of disappearance of the parent compound over time.[30] This provides an estimate of intrinsic clearance and metabolic half-life.[28]

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Test compound (1 µM final concentration)

    • Positive control compound with known metabolism (e.g., Verapamil)

    • 96-well incubation plate, Heating block or water bath at 37 °C

    • Acetonitrile (ACN) with an internal standard (for quenching)

    • LC-MS/MS system for analysis

  • Procedure:

    • Preparation: Pre-warm the phosphate buffer and HLM solution to 37 °C.

    • Reaction Mixture: In the incubation plate, add buffer, the NADPH regenerating system, and the test compound (or control).

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed HLM (final protein concentration typically 0.5-1.0 mg/mL). Mix well. This is the T=0 time point.

    • Time Points: Immediately remove an aliquot from the T=0 well and quench it by adding it to a separate plate containing cold ACN with an internal standard. Incubate the master plate at 37 °C, taking and quenching aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

    • Sample Processing: Once all time points are collected and quenched, centrifuge the quench plate to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the percent remaining of the parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the appropriate equations that factor in protein concentration.

Data Interpretation and SAR Analysis

The goal of the initial derivatization and testing is to establish a Structure-Activity Relationship (SAR).[31][32][33] By systematically changing parts of the molecule and measuring the impact on potency and stability, researchers can build a model of which structural features are critical for activity.[34][35]

Example SAR Table:

Compound IDModification on Acetic AcidIC₅₀ (nM)Metabolic Half-Life (t½, min)
Parent-01 -COOH (Carboxylic Acid)85015
Amide-01 -C(O)NH-CH₃ (N-Methyl amide)62045
Amide-02 -C(O)N(CH₃)₂ (N,N-Dimethyl amide)950>60
Ester-01 -C(O)O-CH₂CH₃ (Ethyl ester)>10,000*>60
Bio-01 5-Tetrazole78055

*Potency of prodrugs must be evaluated in assays that allow for metabolic conversion to the active form.

Interpretation of Hypothetical Data:

  • Amide-01 vs. Parent-01: Converting the acid to a simple N-methyl amide slightly improved potency and significantly improved metabolic stability. This is a positive result, suggesting the amide is well-tolerated and addresses a key liability.

  • Amide-02 vs. Amide-01: The bulkier N,N-dimethyl amide lost potency, suggesting that a hydrogen bond donor at this position (the N-H in Amide-01) might be important for target binding. However, stability was further improved.

  • Bio-01 vs. Parent-01: The tetrazole bioisostere maintained potency while dramatically improving metabolic stability, marking it as a highly successful modification and a promising lead for further optimization.

This analysis drives the next cycle of design. Future efforts might focus on exploring different substituents on the amide nitrogen of Amide-01 or further modifying the tetrazole-containing scaffold to regain any lost potency. This iterative process is the engine of successful lead optimization.[1][35]

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  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Unknown Author. (2025). How to Conduct an In Vitro Metabolic Stability Study. Unknown Source.
  • RSC Publishing. (n.d.).
  • Protocols.io. (2025).
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Bundgaard, H., & Nielsen, N. M. (n.d.). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. PubMed.
  • NIH. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.
  • Hilaris Publisher. (2023). Discovery and Optimization of Lead Compounds for Therapeutic Intervention: Advancing Towards Effective Treatments for Targeted Disease. Hilaris Publisher.
  • Gleeson, M. P., et al. (n.d.). Probing the links between in vitro potency, ADMET and physicochemical parameters. PubMed Central.
  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.
  • Pharmaron. (n.d.). Potency Assay Guide. Pharmaron.
  • ACS Publications. (n.d.). Ester Bonds in Prodrugs. ACS Chemical Biology.
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
  • Scirp.org. (n.d.).
  • RSC Publishing. (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • SciSpace. (n.d.).
  • ResearchGate. (2025). Synthesis of (1H-1,2,3-Triazol-1-yl)

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Application Notes and Protocols: Preclinical Efficacy Testing of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of therapeutic activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The unique physicochemical characteristics of the triazole ring, such as its metabolic stability and capacity for hydrogen bonding, allow for versatile interactions with a range of biological targets.[1] The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid combines this potent heterocyclic core with an acetic acid moiety. This structural feature is common to many nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory mechanism of action.[3] Furthermore, numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity through various mechanisms, including enzyme inhibition and disruption of cancer cell proliferation.[1][4]

This guide provides a detailed experimental framework for the preclinical evaluation of this compound, with a dual focus on its potential as an anti-inflammatory and an anticancer agent. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Part 1: Physicochemical Characterization and Formulation

A thorough understanding of the compound's physicochemical properties is a prerequisite for meaningful biological testing.

1.1. Solubility and Stability Assessment

Objective: To determine the solubility of this compound in commonly used biological buffers and to assess its stability under experimental conditions.

Protocol:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Serially dilute the stock solution in a panel of aqueous buffers (e.g., phosphate-buffered saline [PBS], cell culture media).

  • Determine the maximum soluble concentration using techniques such as nephelometry or visual inspection.

  • To assess stability, incubate the compound in the chosen buffers at relevant temperatures (e.g., 37°C) for the duration of the planned experiments.

  • Analyze samples at various time points using High-Performance Liquid Chromatography (HPLC) to detect any degradation products.

Rationale: Poor solubility can lead to inaccurate dosing and artifactual results in biological assays. Stability is crucial to ensure that the observed effects are attributable to the compound itself and not its degradation products.

Part 2: In Vitro Efficacy - Anti-Inflammatory Potential

This section details the in vitro assays to investigate the anti-inflammatory properties of the compound, primarily focusing on the inhibition of key inflammatory mediators.

2.1. Cyclooxygenase (COX) Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits COX-1 and COX-2 enzymes.

Protocol:

  • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Prepare a dilution series of the test compound.

  • In separate wells of a 96-well plate, incubate either ovine COX-1 or human recombinant COX-2 with arachidonic acid as the substrate in the presence of the test compound or a known control (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Measure the production of prostaglandin E2 (PGE2) using the provided colorimetric or fluorescent detection method.

  • Calculate the IC50 value (the concentration of compound that inhibits 50% of enzyme activity) for both COX-1 and COX-2 to determine potency and selectivity.

Rationale: Direct inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs.[3] Assessing the selectivity for COX-2 over COX-1 is critical, as selective COX-2 inhibitors are associated with a lower risk of gastrointestinal side effects.[5]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundTBDTBDTBD
Celecoxib (Control)>1000.05>2000
SC-560 (Control)0.0096.30.0014

2.2. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Objective: To assess the compound's ability to suppress the inflammatory response in a cellular model.

Protocol:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

Rationale: Macrophages play a central role in the inflammatory cascade. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells. This assay provides a more physiologically relevant context for evaluating the compound's anti-inflammatory activity.

Visualization of the Inflammatory Signaling Pathway:

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Compound This compound Compound->IKK Potential Inhibition Point

Caption: LPS-induced pro-inflammatory cytokine production pathway.

Part 3: In Vitro Efficacy - Anticancer Potential

This section outlines the initial screening of the compound for its potential as an anticancer agent.

3.1. Cancer Cell Line Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.

Protocol:

  • Select a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

  • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Rationale: This initial screen provides a broad overview of the compound's potential anticancer activity and can help identify cancer types that are particularly sensitive to its effects.

Data Presentation:

Cell LineCancer TypeGI50 (µM)
MCF-7BreastTBD
HCT-116ColonTBD
A549LungTBD
Doxorubicin (Control)-TBD

3.2. Apoptosis Induction Assay

Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.

Protocol:

  • Treat a sensitive cancer cell line (identified from the proliferation assay) with the compound at its GI50 concentration.

  • After an appropriate incubation time (e.g., 24-48 hours), stain the cells with Annexin V and Propidium Iodide (PI).

  • Analyze the stained cells using flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Rationale: A key characteristic of many effective anticancer drugs is their ability to induce apoptosis in tumor cells. This assay provides a quantitative measure of this effect.

Visualization of the Experimental Workflow:

G start Cancer Cell Culture treat Treat with Compound start->treat incubate Incubate (24-48h) treat->incubate stain Stain with Annexin V & PI incubate->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Cells flow->quantify

Caption: Workflow for apoptosis induction assay.

Part 4: In Vivo Efficacy Models

Based on the in vitro findings, appropriate in vivo models should be selected to evaluate the compound's efficacy in a more complex biological system.

4.1. Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

Objective: To assess the in vivo anti-inflammatory activity of the compound.

Protocol:

  • Acclimate rodents (e.g., rats or mice) to the experimental conditions.

  • Administer the test compound or vehicle control orally or via intraperitoneal injection.

  • After a set pre-treatment time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Rationale: This is a classic and well-validated model of acute inflammation that is widely used to screen for potential anti-inflammatory drugs.

4.2. Xenograft Tumor Model (Anticancer)

Objective: To evaluate the in vivo antitumor efficacy of the compound.

Protocol:

  • Implant a sensitive human cancer cell line subcutaneously into immunocompromised mice (e.g., nude mice).

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound, vehicle control, or a positive control drug (e.g., doxorubicin) according to a predetermined dosing schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Rationale: The xenograft model provides a robust system to assess a compound's ability to inhibit tumor growth in a living organism.

Part 5: Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For in vitro assays, IC50 and GI50 values should be calculated using non-linear regression analysis. For in vivo studies, statistical significance between treatment and control groups should be determined using methods such as t-tests or ANOVA, followed by post-hoc tests. It is crucial to consider potential off-target effects and to interpret the data in the context of the compound's known chemical properties and the broader literature on 1,2,4-triazole derivatives.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available from: [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Royal Society of Chemistry. Available from: [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. Available from: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available from: [Link]

  • Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available from: [Link]

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Formulation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic compound belonging to the triazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The presence of both a carboxylic acid group and a triazole ring suggests that this molecule may possess unique therapeutic potential. However, the effective delivery of such small molecules to their target site is often hampered by suboptimal physicochemical properties, such as poor solubility and stability in physiological environments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound to enhance its delivery and potential therapeutic efficacy. We will explore various formulation approaches, from conventional solid dosage forms to advanced nanoparticle and liposomal systems, providing detailed protocols and the scientific rationale behind each methodology.

Preformulation Analysis: Understanding the Molecule

A thorough preformulation investigation is the cornerstone of rational drug delivery design. While experimental data for this compound is not widely available, we can infer its likely properties based on its chemical structure and data from similar compounds.

Physicochemical Properties (Predicted and Inferred)

A comprehensive understanding of the drug's properties is crucial for formulation design.

PropertyPredicted/Inferred ValueRationale and Implications for Formulation
Molecular Weight ~155.15 g/mol Low molecular weight is generally favorable for passive diffusion across biological membranes.
pKa ~3.5 - 4.5The carboxylic acid moiety imparts an acidic character. This pKa suggests that the drug will be predominantly ionized at physiological pH (7.4), leading to higher aqueous solubility but potentially lower membrane permeability. Formulation strategies should consider this pH-dependent solubility.
LogP Low to moderateThe presence of the polar triazole ring and the carboxylic acid group suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity. This may present challenges for passive transport across lipidic membranes.
Aqueous Solubility pH-dependentSolubility is expected to be low in acidic environments (like the stomach) where the molecule is in its unionized form, and higher in neutral to alkaline environments (like the intestines) where it is ionized. This pH-dependent solubility is a key consideration for oral delivery.[3]

Formulation Strategies and Protocols

Based on the preformulation analysis, several strategies can be employed to formulate this compound. The choice of formulation will depend on the desired route of administration, therapeutic application, and target product profile.

Oral Solid Dosage Forms: Enhancing Dissolution of an Acidic Drug

For oral delivery, overcoming the low solubility in the acidic environment of the stomach is a primary challenge.

Enteric coating is a well-established strategy to protect acid-labile drugs or to target drug release to the higher pH environment of the small intestine.[4]

Protocol: Preparation of Enteric-Coated Pellets

This protocol describes the preparation of drug-loaded pellets followed by enteric coating.

Workflow for Enteric-Coated Pellet Formulation

G cluster_0 Core Pellet Preparation cluster_1 Coating Process cluster_2 Characterization Drug Layering Drug Layering Sub-coating Sub-coating Drug Layering->Sub-coating Extrusion-Spheronization Extrusion-Spheronization Extrusion-Spheronization->Drug Layering or Enteric Coating Enteric Coating Sub-coating->Enteric Coating Curing Curing Enteric Coating->Curing Particle Size Analysis Particle Size Analysis Curing->Particle Size Analysis Drug Content Drug Content Particle Size Analysis->Drug Content In Vitro Release In Vitro Release Drug Content->In Vitro Release

Caption: Workflow for enteric-coated pellet formulation.

Materials:

  • This compound

  • Microcrystalline cellulose (MCC)

  • Lactose

  • Polyvinylpyrrolidone (PVP) K30

  • Eudragit® L30 D-55 (or other suitable enteric polymer)

  • Triethyl citrate (plasticizer)

  • Talc (anti-tacking agent)

  • Purified water

  • 0.1 N HCl

  • Phosphate buffer pH 6.8

Equipment:

  • High-shear granulator

  • Extruder

  • Spheronizer

  • Fluid bed coater

  • USP Dissolution Apparatus I (Basket)

  • UV-Vis Spectrophotometer

Steps:

  • Core Pellet Preparation (Extrusion-Spheronization):

    • Dry blend the drug, MCC, and lactose in a high-shear granulator.

    • Prepare a binder solution by dissolving PVP K30 in purified water.

    • Granulate the powder blend with the binder solution to form a wet mass.

    • Extrude the wet mass through a screen to form cylindrical extrudates.

    • Spheronize the extrudates to form uniform spherical pellets.

    • Dry the pellets in a fluid bed dryer.

  • Enteric Coating:

    • Prepare the enteric coating suspension by dispersing Eudragit® L30 D-55 in purified water with continuous stirring.

    • Add triethyl citrate as a plasticizer and talc as an anti-tacking agent to the suspension.

    • Preheat the core pellets in a fluid bed coater.

    • Spray the enteric coating suspension onto the pellets under controlled temperature and spray rate.

    • Apply a weight gain of 10-20% (w/w) of the polymer.

  • Curing:

    • Cure the coated pellets at an elevated temperature (e.g., 40°C) for a specified time (e.g., 2 hours) to ensure proper film formation.

In Vitro Release Testing: [5][6][7]

  • Perform dissolution testing using USP Apparatus I (Basket) at 100 rpm.

  • For the first 2 hours, use 900 mL of 0.1 N HCl as the dissolution medium.

  • After 2 hours, replace the medium with 900 mL of phosphate buffer pH 6.8 and continue the dissolution for an additional 6 hours.

  • Withdraw samples at predetermined time intervals and analyze for drug content using a validated UV-Vis spectrophotometric method.

Amorphous solid dispersions (ASDs) are a powerful technique to improve the dissolution rate and bioavailability of poorly soluble drugs by converting the crystalline drug into an amorphous form dispersed within a polymer matrix.[8] Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is an excellent polymer for ASDs of acidic drugs.[9]

Protocol: Preparation of Amorphous Solid Dispersion by Spray Drying

Workflow for Amorphous Solid Dispersion Formulation

G Solution Preparation Solution Preparation Spray Drying Spray Drying Solution Preparation->Spray Drying Powder Collection Powder Collection Spray Drying->Powder Collection Characterization Characterization Powder Collection->Characterization

Caption: Workflow for amorphous solid dispersion formulation.

Materials:

  • This compound

  • HPMCAS

  • Methanol

  • Dichloromethane

Equipment:

  • Spray dryer

  • Magnetic stirrer

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

Steps:

  • Solution Preparation:

    • Dissolve the drug and HPMCAS in a suitable solvent system (e.g., a mixture of methanol and dichloromethane). A drug-to-polymer ratio of 1:3 is a good starting point.

    • Stir until a clear solution is obtained.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values.

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent evaporates rapidly, forming a dry powder of the amorphous solid dispersion.

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • Perform secondary drying in a vacuum oven to remove any residual solvent.

Characterization:

  • DSC: To confirm the absence of a crystalline drug melting peak.

  • PXRD: To verify the amorphous nature of the drug in the dispersion.

  • Dissolution Testing: To assess the enhancement in dissolution rate compared to the crystalline drug.

Parenteral Formulations: Nanoparticle-Based Systems

For intravenous administration, nanoparticle formulations can improve solubility, prolong circulation time, and potentially target the drug to specific sites.

Given the acidic nature of the drug, pH-responsive nanoparticles that release their payload in the slightly acidic tumor microenvironment are an attractive option for cancer therapy.[10][11]

Protocol: Preparation of pH-Responsive Nanoparticles by Emulsion-Solvent Evaporation [4]

Workflow for pH-Responsive Nanoparticle Formulation

G Organic Phase Preparation Organic Phase Preparation Emulsification Emulsification Organic Phase Preparation->Emulsification Aqueous Phase Preparation Aqueous Phase Preparation Aqueous Phase Preparation->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Nanoparticle Collection Nanoparticle Collection Solvent Evaporation->Nanoparticle Collection Characterization Characterization Nanoparticle Collection->Characterization

Caption: Workflow for pH-responsive nanoparticle formulation.

Materials:

  • This compound

  • Eudragit® S100 (pH-responsive polymer)

  • Polyvinyl alcohol (PVA) (stabilizer)

  • Dichloromethane (DCM)

  • Purified water

Equipment:

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Dynamic Light Scattering (DLS) instrument

  • Scanning Electron Microscope (SEM)

Steps:

  • Organic Phase Preparation:

    • Dissolve the drug and Eudragit® S100 in DCM.

  • Aqueous Phase Preparation:

    • Dissolve PVA in purified water to form a stabilizer solution.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under reduced pressure using a rotary evaporator to remove the DCM. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

    • Wash the nanoparticles with purified water to remove any unentrapped drug and excess stabilizer.

    • Lyophilize the nanoparticles for long-term storage.

Liposomes are versatile nanocarriers for both hydrophilic and hydrophobic drugs. For weakly acidic drugs, a pH gradient-based remote loading technique can achieve high encapsulation efficiency.[12][13][14]

Protocol: Liposome Preparation and Remote Loading

Workflow for Liposomal Formulation with Remote Loading

G Lipid Film Hydration Lipid Film Hydration Size Reduction Size Reduction Lipid Film Hydration->Size Reduction pH Gradient Creation pH Gradient Creation Size Reduction->pH Gradient Creation Remote Loading Remote Loading pH Gradient Creation->Remote Loading Purification Purification Remote Loading->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for liposomal formulation with remote loading.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Calcium acetate solution

  • HEPES buffer

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes

  • Dialysis tubing

  • High-Performance Liquid Chromatography (HPLC) system

Steps:

  • Lipid Film Hydration:

    • Dissolve DPPC and cholesterol in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with a calcium acetate solution to form multilamellar vesicles.

  • Size Reduction:

    • Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • pH Gradient Creation:

    • Remove the external calcium acetate by dialysis against a HEPES buffer (pH 7.4). This creates a pH gradient where the interior of the liposome is acidic (from the acetate buffer) and the exterior is neutral.

  • Remote Loading:

    • Add the drug solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C). The unionized drug will diffuse across the lipid bilayer into the acidic core, where it becomes ionized and trapped.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug product.

Key Characterization Techniques

TechniqueParameter MeasuredImportance
Dynamic Light Scattering (DLS) Particle size, polydispersity index (PDI), zeta potentialCrucial for nanoparticle and liposomal formulations to ensure uniformity and stability.[5][15][16][17]
Scanning/Transmission Electron Microscopy (SEM/TEM) Morphology, size, and surface characteristicsProvides visual confirmation of the nanoparticle/liposome structure.[18][19][20]
Differential Scanning Calorimetry (DSC) Thermal properties, crystallinityUsed to confirm the amorphous state in solid dispersions and to study drug-excipient interactions.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical interactionsTo assess drug-excipient compatibility by identifying changes in functional group vibrations.[16][21][22]
High-Performance Liquid Chromatography (HPLC) Drug content, purity, encapsulation efficiencyA robust method for quantifying the drug in the formulation and release media.
In Vitro Drug Release Dissolution rate and release profileA critical performance test to predict the in vivo behavior of the formulation.

Conclusion

The successful formulation of this compound requires a systematic approach that begins with a thorough understanding of its physicochemical properties. Its acidic nature and likely pH-dependent solubility are key factors that guide the selection of appropriate formulation strategies. For oral delivery, enteric-coated pellets and amorphous solid dispersions offer viable pathways to enhance dissolution and absorption in the intestinal tract. For parenteral administration, advanced drug delivery systems such as pH-responsive nanoparticles and actively loaded liposomes can improve solubility, prolong circulation, and potentially enable targeted delivery. The detailed protocols and characterization methods provided in this application note serve as a comprehensive resource for researchers to develop effective and stable formulations of this promising therapeutic candidate.

References

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  • ResearchGate. (n.d.). Drug excipient compatibility using FTIR. [Image attached to a research publication].
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  • YMER. (2024). Evaluation of Drug-Excipient Compatibility for Paroxetine Nanoformulations Using DSC and FTIR Analysis. YMER.
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  • SOP: Scanning Electron Microscopy (SEM) Analysis of Nanoparticle Samples. (n.d.).
  • Ali, J., et al. (2010). Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis. Indian Journal of Pharmaceutical Sciences.
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  • NIH. (2020). A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect.
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  • ResearchGate. (2016). Microfluidic Remote Loading for Rapid Single-Step Liposomal Drug Preparation.
  • NIH. (2022). Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate).
  • PubChem. (n.d.). 2-(1H-1,2,3-triazol-1-yl)acetic acid. PubChem.
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  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.
  • NIH. (2023). HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents.
  • ResearchGate. (2012). Recent Advances on Aqueous Solubility Prediction.
  • IDAAM Publications. (2024). Medicinal Chemistry.
  • Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io.
  • ResearchGate. (2019). A high-sensitivity HPLC-ELSD method for HPMC-AS quantification and its application in elucidating the release mechanism of HPMC-AS based amorphous solid dispersions.
  • NIH. (2024). Structural modification strategies of triazoles in anticancer drug development.
  • NIH. (2018). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel.
  • MDPI. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
  • Purdue University Graduate School. (2019). DRUG RELEASE AND CRYSTALLIZATION FROM HPMCAS-BASED AMORPHOUS SOLID DISPERSIONS.
  • Oriental Journal of Chemistry. (2018). Preparation and Characterization of Solid Dispersion Telmisartan – Hydroxypropyl Methyl Cellulose (HPMC) E5 LV by Co-Grinding Method. Oriental Journal of Chemistry.
  • ResearchGate. (2020). Predicted LogP values for (a) thiazolo[3,2-b][15][21][22]triazoles (1a–16a)... ResearchGate.

  • IBISS RADaR. (2021). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR.
  • MedchemExpress.com. (n.d.). 2-(1h-1-2-4-triazol-1-yl)-acetic-acid-13c2-15n3. MedchemExpress.com.
  • Royal Society of Chemistry. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry.
  • Amazon S3. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. Amazon S3.
  • NIH. (2011). (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate.
  • Asian Journal of Pharmacy and Technology. (2013). A Controlled Release Drug Delivery Systems. Asian Journal of Pharmacy and Technology.

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers for in vitro assays. Due to its chemical structure, this molecule presents specific solubility behaviors that, once understood, can be systematically addressed to ensure reproducible and accurate experimental results.

Section 1: Understanding the Molecule's Physicochemical Properties

A foundational understanding of the compound's chemical nature is critical to troubleshooting its solubility. The structure of this compound contains two key functional groups that dictate its behavior in solution:

  • An Acetic Acid Moiety (-CH₂COOH): This carboxylic acid group is the primary driver of the compound's acidic nature. The pKa of acetic acid is approximately 4.76.[1][2] While substituents on the molecule will alter this value slightly, it is reasonable to predict a pKa in the range of 4-5.

  • A 1-Methyl-1H-1,2,4-triazole Ring: This heterocyclic ring contains nitrogen atoms and is weakly basic. The pKa for the protonated form of 1,2,4-triazole is around 2.2-2.5.[3][4]

The Causality of Poor Solubility: The carboxylic acid group is the key to solubility. According to the Henderson-Hasselbalch equation, the ionization state of a weak acid is dependent on the pH of the solution.[5][6]

  • At pH < pKa (e.g., pH < 4.5): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and thus has significantly lower solubility in aqueous solutions.

  • At pH > pKa (e.g., pH > 4.5): The group is predominantly in its ionized, deprotonated carboxylate form (-COO⁻). This charged state increases polarity and dramatically improves aqueous solubility.[7]

Therefore, attempting to dissolve this compound directly into a neutral buffer (e.g., PBS at pH 7.4) will likely result in poor solubility because the pH is well above the pKa, but the solid form is the neutral acid. The key is to deprotonate it during the dissolution process.

Caption: pH-dependent ionization of the compound.

Section 2: Troubleshooting Workflow for Solubility Issues

This workflow provides a rational, step-by-step approach to achieving complete dissolution of your compound, starting with the simplest and most desirable methods.

G start Start: Compound Fails to Dissolve in Neutral Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (See Protocol 3.1) start->ph_adjust check_solubility Is the compound soluble? ph_adjust->check_solubility success Success! Prepare final dilution in assay buffer. check_solubility->success Yes dmso_stock Strategy 2: Organic Co-solvent Prepare 10-100 mM Stock in 100% DMSO (See Protocol 3.2) check_solubility->dmso_stock No dilute_dmso Dilute DMSO stock into final assay buffer dmso_stock->dilute_dmso check_precipitation Does compound precipitate upon dilution? ('Solvent Shock') dilute_dmso->check_precipitation no_precipitate Success! Ensure final DMSO % is non-toxic (See FAQ Q2) check_precipitation->no_precipitate No precipitate Precipitation Occurs check_precipitation->precipitate Yes stepwise_dilution Strategy 3: Advanced Methods - Use Stepwise Dilution (See FAQ Q1) - Test other co-solvents (Ethanol) - Consult Formulation Specialist precipitate->stepwise_dilution

Caption: Decision workflow for solubilizing the compound.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, providing clear steps and checkpoints to ensure success.

Protocol 3.1: Preparation of an Aqueous Stock Solution via pH Adjustment

This is the preferred method as it avoids organic solvents that can interfere with cellular assays.

Objective: To prepare a 10 mM aqueous stock solution by converting the insoluble acid into its highly soluble sodium salt.

Materials:

  • This compound (FW: 155.14 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and magnetic stir bar

Methodology:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of the compound needed: Mass = Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.010 mol/L × 0.010 L × 155.14 g/mol = 0.00155 g = 1.55 mg

  • Weigh Compound: Accurately weigh 1.55 mg of the compound and transfer it to a beaker or vial containing a stir bar.

  • Initial Suspension: Add approximately 80% of the final desired volume of water (e.g., 8 mL for a 10 mL final volume). The compound will likely not dissolve and will appear as a cloudy suspension.

  • Titration with Base:

    • Place the suspension on a stir plate.

    • While monitoring the pH, add the 0.1 M NaOH solution dropwise.

    • Causality: As the base is added, it will neutralize the acidic proton of the carboxylic acid, forming the sodium salt. You will observe the solution becoming clearer as the compound dissolves.

    • Continue adding NaOH until the solution becomes completely clear and the pH is stable in the range of 7.0-8.0. A slight excess of base is acceptable.

  • Final Volume Adjustment: Once the compound is fully dissolved, quantitatively transfer the solution to a 10 mL volumetric flask.[8] Rinse the initial container with small amounts of pure water and add the rinses to the flask to ensure no compound is lost. Carefully add water to the 10 mL calibration mark.

  • Sterilization and Storage: Filter-sterilize the final solution through a 0.22 µm syringe filter if it will be used in cell culture. Aliquot into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles.[9]

Protocol 3.2: Preparation of a High-Concentration DMSO Stock Solution

This method should be used if pH adjustment is not feasible or desired for the specific experimental context.

Objective: To prepare a 50 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (FW: 155.14 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Microcentrifuge tubes or glass vials

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution: Mass = 0.050 mol/L × 0.001 L × 155.14 g/mol = 0.00776 g = 7.76 mg

  • Dissolution:

    • Weigh 7.76 mg of the compound into a clean, dry vial.

    • Add 1 mL of 100% DMSO.

    • Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but ensure the compound is stable to heat.[10]

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C in vials with tight-fitting caps to prevent water absorption by the DMSO.[11]

Section 4: Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What is happening and how do I fix it?

A1: This is a common phenomenon called "solvent shock" or "crashing out".[12][13] The compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the final aqueous buffer. When the stock is rapidly diluted, the compound is forced into an environment where it is no longer soluble and it precipitates.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration in your assay. The compound may be supersaturating the buffer.

  • Implement Stepwise Dilution: Instead of diluting directly from 100% DMSO into the buffer, create an intermediate dilution in a mixture of buffer and a co-solvent (like ethanol or more DMSO). Then, add this intermediate dilution to the final buffer. This provides a gentler transition in solvent polarity.[12]

  • Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO in the working solution will help maintain solubility. However, be mindful of solvent toxicity (see Q2).

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the cell line, assay duration, and endpoint being measured.

  • General Guideline: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[14] Many robust cell lines can tolerate 1%.[15]

  • Sensitive Assays/Cells: For primary cells, stem cells, or long-term assays ( > 48 hours), it is critical to keep the final DMSO concentration at or below 0.1%.[16][17]

  • Trustworthiness - The Essential Control: You must always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your highest compound concentration condition, but without the compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.[16]

Q3: Can I use sonication or heat to dissolve my compound in an aqueous buffer?

A3: While these methods can sometimes force a compound into solution, they are generally not recommended as a primary strategy for this type of molecule.

  • Risk of Instability: Heating can degrade the compound.

  • Supersaturation: Sonication or heating can create a temporary, supersaturated solution. The compound may precipitate out later during the experiment (e.g., upon cooling or over time in an incubator), leading to non-reproducible results.

  • When to Use: Gentle warming (e.g., 37°C) is acceptable to help dissolve a compound in DMSO (Protocol 3.2), but the primary method for aqueous solubility should be pH adjustment.[10]

Q4: Which base should I use to adjust the pH? Can I use TRIS base instead of NaOH?

A4:

  • Sodium Hydroxide (NaOH): A 0.1 M solution of a strong base like NaOH is the recommended choice. It provides a clean counter-ion (Na⁺) and is highly effective at deprotonating the carboxylic acid.

  • TRIS Base: Using TRIS base to adjust pH is generally not recommended for this purpose.[18][19] TRIS is a buffering agent itself, and adding it to create a stock solution will turn your stock into a concentrated TRIS buffer. This could interfere with the buffering system of your final assay medium. It is better to use a non-buffering strong base like NaOH and then dilute this stock into your already-prepared assay buffer.[20]

Section 5: Data Summary Tables

Table 1: Properties of Common Solvents for Stock Solutions

SolventPolarityUse CaseMax Final Conc. (Cell Assays)Notes
Water (with pH adjustment) Very HighPreferred. Ideal for avoiding solvent artifacts.N/ARequires pH > pKa for acidic compounds.
DMSO High (Aprotic)Standard. Solubilizes a wide range of compounds.0.1% - 1.0%[14][15]Hygroscopic; can be toxic to cells at >1%.
Ethanol High (Protic)Alternative. Useful for some compounds.~0.5%Can have biological effects; more volatile than DMSO.

Table 2: Recommended Buffers for Initial Solubility Testing

BufferpH RangeUse Case
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Standard physiological buffer for cell-based assays.
HEPES 7.2 - 7.6Common non-bicarbonate buffer for cell culture.
TRIS-HCl 7.0 - 9.0Common buffer for biochemical assays; use with caution in cell assays.[21]
Section 6: References
  • Wikipedia contributors. (2023). 1,2,4-Triazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • O'Laughlin, R. L., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-361. Available from [Link]

  • Völgyi, G., Baka, E., Box, K., Comer, J., & Avdeef, A. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 397-406. Available from [Link]

  • Reddit User Discussion. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. McGraw Hill. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Protocol Online. (2010). Tris base or HCl? Retrieved from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-1,2,3-triazol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, R. (n.d.). About pKa's. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acetic Acid. Retrieved from [Link]

  • Reddit User Discussion. (2024). Trying to prepare Tris-HCl buffer, pH seems incorrect. r/labrats. Retrieved from [Link]

  • ResearchGate. (2017). What is best (NaOH or Tris) for adjusting the PH of ATP solution (from 3.5 to 7), for enzyme activity assay? Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). Acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scripps Laboratories. (n.d.). Tris Buffer Formulations. Retrieved from [Link]

  • Reddit User Discussion. (2022). Need help with drug compound precipitating out of solution. r/chemistry. Retrieved from [Link]

  • Crowdedbeaker. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). How to dissolve acidic peptide? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Reddit User Discussion. (2022). How do I force my compound to precipitate? r/chemhelp. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stegmann, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 417-431. Available from [Link]

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Optimization of reaction conditions for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the "built-in" method, where the triazole ring is constructed with the acetic acid side chain precursor already in place, and the "buy-in" method, which involves the N-alkylation of a pre-existing 3-methyl-1H-1,2,4-triazole. Each approach has its own set of advantages and challenges that will be addressed in this guide.

A "built-in" approach often involves the cyclization of precursors that already contain the necessary carbon framework, offering high regioselectivity.[1][2] In contrast, the "buy-in" method, while seemingly more straightforward, is often complicated by the poor regioselectivity of N-alkylation, leading to a mixture of N-1, N-2, and N-4 isomers.[1][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reactions, side product formation, and difficulties in product isolation. Here’s a breakdown of potential causes and optimization strategies:

  • Incomplete Hydrolysis (if starting from the nitrile precursor): The hydrolysis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile to the corresponding carboxylic acid can be sluggish.

    • Scientific Rationale: Acid- or base-catalyzed hydrolysis of nitriles proceeds through an amide intermediate.[4] Harsh conditions can sometimes lead to degradation of the triazole ring.

    • Troubleshooting Steps:

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting nitrile.

      • Increase Temperature: Gently refluxing the reaction mixture can drive the hydrolysis to completion.[5]

      • Vary Catalyst: If using acidic hydrolysis (e.g., dilute H₂SO₄ or HCl), consider switching to basic conditions (e.g., NaOH or KOH) followed by acidic workup, or vice versa.[5][6]

  • Poor Regioselectivity in N-Alkylation: If you are using the "buy-in" approach by alkylating 3-methyl-1H-1,2,4-triazole, the formation of multiple isomers is a common cause of low yield for the desired N-1 isomer.[1]

    • Scientific Rationale: The 1,2,4-triazole ring has three nucleophilic nitrogen atoms (N-1, N-2, and N-4), and alkylation can occur at any of these sites, with the product distribution being sensitive to the alkylating agent, base, and solvent.[7][8]

    • Troubleshooting Steps:

      • Optimize the Base and Solvent System: The choice of base and solvent can significantly influence the N-1/N-2/N-4 ratio. Weakly nucleophilic bases like DBU have been shown to improve regioselectivity for the N-1 position.[9]

      • Consider a "Built-in" Strategy: To circumvent the issue of regioselectivity, a "built-in" approach where the triazole ring is formed via cyclization can be highly effective.[1][2] This method offers greater control over the final product's isomeric purity.

  • Product Isolation Challenges: The target molecule is polar and can be difficult to extract from aqueous solutions.

    • Scientific Rationale: The carboxylic acid and triazole moieties make the compound water-soluble, especially at neutral or basic pH.

    • Troubleshooting Steps:

      • Acidify Before Extraction: Ensure the aqueous phase is acidified to a pH well below the pKa of the carboxylic acid (typically pH 2-3) to protonate the carboxylate and reduce its water solubility before extracting with an organic solvent.

      • Use a More Polar Extraction Solvent: If extraction with common solvents like ethyl acetate is inefficient, try a more polar solvent like n-butanol.

      • Salt Formation and Precipitation: An alternative to extraction is to form a salt of the product. For instance, forming the sodium salt and then precipitating the free acid by adding a strong acid like trifluoroacetic acid (TFA) can be an effective purification method.[1]

Issue 2: Formation of Multiple Isomers during N-Alkylation

Question: My reaction to synthesize the ethyl ester precursor of this compound by alkylating 3-methyl-1H-1,2,4-triazole with ethyl bromoacetate resulted in a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

This is a classic challenge in the functionalization of 1,2,4-triazoles. Achieving high regioselectivity for the N-1 position is key.

  • Scientific Rationale: The electronic and steric environment of the nitrogen atoms in the triazole ring, along with the reaction conditions, dictates the site of alkylation. The N-1 and N-2 positions are often kinetically favored.

  • Optimization Strategies:

    • Flow Chemistry: Continuous-flow reactors can offer better control over reaction parameters like temperature and mixing, which can lead to improved selectivity and higher yields compared to batch processes.[1][2]

    • Choice of Alkylating Agent: While not always feasible, modifying the leaving group on the alkylating agent can sometimes influence the isomeric ratio.

    • Protecting Group Strategy: Although more complex, a protecting group strategy can be employed. For example, protecting the N-4 position before alkylation, followed by alkylation at N-1 and subsequent deprotection.

Table 1: Comparison of Reaction Conditions for N-Alkylation

Parameter Condition 1 (Batch) Condition 2 (Flow) Key Outcome
Method Batch ReactionContinuous FlowFlow chemistry can offer better control.[1][2]
Base K₂CO₃DBUDBU can favor N-1 alkylation.[9]
Solvent AcetoneAcetonitrileSolvent polarity can influence selectivity.
Temperature RefluxControlled (e.g., 80 °C)Precise temperature control is crucial.
Typical N-1 Purity Can be as low as 46%Significantly HigherImproved regioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain high purity this compound on a large scale?

For large-scale synthesis where purity and efficiency are paramount, a "built-in" approach using continuous-flow technology is highly recommended.[1][2] This strategy avoids the problematic N-alkylation step and its associated isomeric separation issues, leading to a more sustainable and economical process.[1]

Q2: How can I effectively purify the final product?

Purification can be challenging due to the product's polarity.

  • Chromatography: While effective on a small scale, column chromatography can be problematic for large-scale applications due to cost and solvent waste.[1]

  • Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., water, ethanol/water) can be an effective method for purification.

  • Precipitation: As mentioned in the troubleshooting section, forming a salt and then precipitating the free acid is a viable non-chromatographic purification method.[1]

Q3: Are there any safety concerns I should be aware of during this synthesis?

Yes, certain intermediates, especially those generated in situ during some triazole ring formation reactions, can be highly energetic and potentially unstable.[1][2] It is crucial to have good temperature control and to follow established safety protocols. When working with alkylating agents, appropriate personal protective equipment should always be used as they are often toxic and corrosive.

Experimental Protocols

Protocol 1: "Built-in" Synthesis via Flow Chemistry (Conceptual)

This protocol is based on the principles described for efficient triazole synthesis.[1][2]

  • Step 1: Formation of Intermediate: A solution of an appropriate amidine precursor and a hydrazine synthon (e.g., ethyl hydrazinoacetate hydrochloride) are continuously pumped and mixed in a T-mixer.

  • Step 2: Triazole Formation in Flow Reactor: The reaction mixture is passed through a heated flow reactor (e.g., a heated coil) at a controlled temperature and residence time to facilitate the cyclization and formation of the triazole ethyl ester.

  • Step 3: In-line Workup (Optional): The output from the reactor can be passed through a liquid-liquid separator or a scavenger resin to remove byproducts.

  • Step 4: Hydrolysis: The collected triazole ethyl ester is then hydrolyzed to the final carboxylic acid product using standard batch hydrolysis conditions (e.g., NaOH in ethanol/water followed by acidification).

Protocol 2: Hydrolysis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile
  • To a solution of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a concentrated acid (e.g., HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product. If no precipitate forms, extract the aqueous layer with a suitable organic solvent.

Visualizing the Synthetic Challenges

Below are diagrams illustrating the key concepts discussed.

G BuiltIn "Built-in" Synthesis (Ring Formation) Yield Low Yield BuiltIn->Yield Optimized for Yield BuyIn "Buy-in" Synthesis (N-Alkylation) Regio Poor Regioselectivity (Isomer Formation) BuyIn->Regio Regio->Yield Impacts Purity Purification Difficulty Regio->Purity Impacts Yield->Purity Related to

Caption: Synthetic approaches and associated challenges.

G Start Low Yield or Impure Product Detected CheckRoute Identify Synthetic Route Start->CheckRoute Alkylation N-Alkylation Route? CheckRoute->Alkylation Yes BuiltIn Built-in Route? CheckRoute->BuiltIn No OptimizeAlkylation Optimize Alkylation: - Change Base (e.g., DBU) - Vary Solvent - Consider Flow Chemistry Alkylation->OptimizeAlkylation Yes CheckHydrolysis Check Hydrolysis Step: - Extend Time/Increase Temp - Change Catalyst (Acid/Base) Alkylation->CheckHydrolysis No BuiltIn->CheckHydrolysis CheckPurification Review Purification: - Adjust pH for Extraction - Use Precipitation Method OptimizeAlkylation->CheckPurification CheckHydrolysis->CheckPurification

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.
  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Regioselective 1H-1,2,4 Triazole alkyl
  • Question: How can you prepare acetic acid
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (PDF).
  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv | Cambridge Open Engage.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • 1,2,4-triazoles: Synthetic strategies and pharmacological. (PDF)
  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI.
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  • How to prepare acetic acid by using methyl nitrile and ethyne. Quora.
  • Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Request PDF.
  • Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives.
  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
  • 2-(1H-1,2,4-Triazole-1-yl)acetic acid. Sigma-Aldrich.
  • Preparation method of 1H-1,2,4-triazole-3-methyl form
  • Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)

Sources

Overcoming challenges in the purification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the purification of this compound.

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: This is a frequent observation, often due to the presence of isomeric impurities and residual solvent. Direct crystallization of the crude reaction mixture is often unsuccessful[1]. We recommend a preliminary purification step, such as a silica gel plug, to remove the most polar impurities and isomers before attempting crystallization[1]. This initial clean-up can significantly improve the likelihood of successful crystallization.

Q2: I'm seeing multiple spots on my TLC/peaks in my HPLC that are very close together. What are these, and how do I separate them?

A2: These are likely regioisomers formed during the N-methylation of the triazole ring. The alkylation of 1H-1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of N-1, N-2, and N-4 substituted products which have very similar polarities, making them difficult to separate[1][2]. Careful optimization of your chromatographic method is essential.

Q3: What is the best chromatographic technique for purifying this compound?

A3: Silica gel column chromatography is a widely used and effective method for separating the isomers of triazole derivatives[1][3]. For analytical purposes and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA), is a good starting point[4][5].

Q4: Why is the concentration of TFA in my HPLC mobile phase so critical?

A4: Trifluoroacetic acid (TFA) acts as an ion-pairing agent and helps to suppress the ionization of free silanol groups on the silica-based column, which can cause peak tailing[5]. For zwitterionic and weakly basic compounds like triazole derivatives, minor changes in TFA concentration can dramatically affect retention times and even reverse the elution order of closely related compounds[5]. Therefore, optimizing the TFA concentration is crucial for achieving baseline separation.

Q5: I'm having trouble with reproducibility in my synthesis and purification. What could be the cause?

A5: The primary cause of poor reproducibility in the synthesis of N-substituted 1,2,4-triazoles is the lack of regioselectivity in the N-alkylation step[2]. The ratio of isomers can vary depending on reaction conditions. This inherent variability necessitates a robust and consistent purification strategy to isolate the desired isomer in a reproducible manner[2].

Troubleshooting Guides

This section provides in-depth troubleshooting for specific challenges you may encounter during the purification of this compound.

Challenge 1: Persistent Isomeric Impurities

The co-purification of regioisomers is the most significant hurdle in obtaining pure this compound.

Root Cause Analysis:

The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) that can be alkylated, leading to a mixture of isomers[2]. The N1-alkylated product is often the major isomer, making the desired N-substituted isomer the minor component[2].

Troubleshooting Workflow:

Sources

Technical Support Center: Troubleshooting Unexpected Side Products in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile building block. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.

The 1,2,4-triazole ring is a stable aromatic system, making it a valuable scaffold in medicinal chemistry.[1][2] However, the reactivity of the acetic acid side chain, coupled with the electronic nature of the triazole ring, can sometimes lead to the formation of unexpected side products. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter, their probable causes, and actionable solutions.

Issue 1: Formation of Isomeric N-Alkylation Products

Q: During the synthesis of this compound via alkylation of 3-methyl-1H-1,2,4-triazole with a haloacetate, I'm observing a mixture of N-1, N-2, and N-4 alkylated isomers. How can I improve the selectivity for the desired N-1 isomer?

A: This is a classic challenge in the alkylation of unsymmetrically substituted triazoles. The nitrogen atoms at positions 1, 2, and 4 are all nucleophilic, leading to a mixture of isomers.

Probable Cause: The lack of regioselectivity is due to the similar nucleophilicity of the nitrogen atoms in the triazole ring. The reaction conditions, including the base, solvent, and electrophile, play a crucial role in determining the isomeric ratio.

Solutions:

  • "Build-in" Strategy: Instead of alkylating a pre-formed triazole ring, a more selective approach is to construct the triazole ring with the acetic acid side chain already in place.[3][4] This "built-in" strategy involves the cyclization of precursors that ensure the desired connectivity. For example, the condensation of ethyl hydrazinoacetate with an appropriate imidate can yield the desired N-1 substituted triazole directly.[3]

  • Optimization of Alkylation Conditions: If you must proceed with the alkylation route, systematic screening of reaction parameters is necessary.

    • Base: Weaker bases can sometimes favor N-1 alkylation. Consider bases like potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH).

    • Solvent: The polarity of the solvent can influence the reaction outcome. Aprotic polar solvents like DMF or acetonitrile are common, but exploring less polar options might alter the selectivity.

    • Protecting Groups: While more synthetically demanding, using a protecting group on one of the nitrogen atoms can direct the alkylation to the desired position.

Experimental Protocol: Purification of N-1 Isomer from a Mixture [3]

If you have an isomeric mixture, purification is often necessary. Due to the high polarity of the isomers, especially the corresponding acids, purification can be challenging.

  • Esterification: If your product is the carboxylic acid, convert the mixture to the corresponding esters (e.g., benzyl or ethyl esters) to decrease polarity and improve solubility in organic solvents.[3]

  • Column Chromatography: Perform silica gel chromatography on the ester mixture. A gradient elution system, for example, with ethyl acetate and hexanes, can be used to separate the isomers. The N-2 isomer is often difficult to separate from the N-1 isomer due to similar retention factors.[3]

  • Crystallization: Selective crystallization can be a powerful tool to isolate the desired isomer from a purified mixture. For instance, tert-butyl methyl ether (TBME) has been used to selectively crystallize the N-1 benzyl ester isomer.[3]

  • Deprotection: Once the desired ester isomer is isolated, the protecting group can be removed (e.g., hydrogenolysis for a benzyl ester) to yield the pure this compound.

Issue 2: Decarboxylation of the Acetic Acid Side Chain

Q: I'm observing the formation of 1,3-dimethyl-1H-1,2,4-triazole as a significant byproduct, suggesting decarboxylation of my starting material or product. What conditions favor this side reaction, and how can I prevent it?

A: Decarboxylation of heteroaryl acetic acids can occur under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases.

Probable Cause: The triazole ring can stabilize the carbanion formed upon decarboxylation, making this process more facile than with simple alkyl carboxylic acids. High temperatures are a primary driver for this reaction.

Solutions:

  • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For amide coupling reactions, for instance, running the reaction at 0°C or room temperature is advisable.

  • Avoid Harsh pH: Strong acidic or basic conditions can promote decarboxylation. If your reaction requires a base, use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) in stoichiometric amounts. When isolating the free carboxylic acid, be cautious with the amount and strength of the acid used for neutralization.[5][6]

  • Inert Atmosphere: While not always the primary cause, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might lead to degradation and subsequent decarboxylation.

Issue 3: Side Products in Amide Coupling Reactions

Q: When coupling this compound with an amine using a carbodiimide reagent (like EDC or DCC), I'm getting a low yield of the desired amide and observing a urea byproduct. What is happening and how can I improve the reaction?

A: This is a common issue in amide coupling reactions. The formation of N-acylurea is a well-known side reaction when using carbodiimide coupling agents.[7]

Probable Cause: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide is highly reactive.[8] If the amine nucleophile is not readily available or is sterically hindered, the O-acylisourea can rearrange to a more stable N-acylurea, which is unreactive towards the amine.[7]

Solutions:

  • Addition of an Activator: The most effective way to prevent N-acylurea formation is to add an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These reagents react with the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but still highly reactive towards the amine.

  • Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents. These reagents often provide higher yields and fewer side reactions, especially for challenging couplings.[8][9]

  • Reaction Order and Timing: Add the amine to the reaction mixture after a short pre-activation period (5-30 minutes) of the carboxylic acid with the coupling reagent and activator.[10] This ensures the formation of the activated ester before the amine is introduced.

Experimental Protocol: Optimized Amide Coupling

  • Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in an aprotic solvent like DMF or DCM.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes.

  • Add the amine (1 equivalent) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the urea byproduct and other water-soluble reagents.

Coupling Reagent Activator Common Side Products Recommendation
EDC/DCCNoneN-acylureaNot recommended
EDC/DCCHOBt, OxymaMinimized N-acylureaGood for general use
HATU/HBTU/PyBOPNone (self-activated)MinimalExcellent for difficult couplings
Issue 4: Ring Opening of the Triazole

Q: Under very harsh conditions (e.g., strong reducing agents or very high temperatures), I suspect the 1,2,4-triazole ring itself is degrading. Is this possible?

A: While 1,2,4-triazoles are generally stable aromatic rings, they are not indestructible.[1][6] Extremely harsh conditions can lead to ring cleavage.

Probable Cause: Strong reducing agents like LiAlH₄ can potentially reduce the C=N bonds within the ring. At very high temperatures (above 200°C), the ring may lose nitrogen gas (N₂).[6] Strong hydrolytic conditions (concentrated acid or base at high temperatures) can also lead to ring opening, though this is less common.[6]

Solutions:

  • Milder Reagents: Whenever possible, choose milder reagents that are selective for the desired transformation without affecting the triazole core.

  • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, carefully monitor for decomposition products.

  • pH Management: Maintain a pH range that is compatible with the stability of the triazole ring, generally avoiding extreme acidity or basicity, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: The compound is a stable, solid material at room temperature. It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. Long-term storage under an inert atmosphere is recommended to prevent any potential degradation.

Q2: What analytical techniques are best for identifying the side products discussed?

A2: A combination of techniques is ideal for unambiguous structure elucidation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for identifying products and byproducts in a reaction mixture. It provides molecular weight information which is crucial for proposing structures.[11]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of both the desired product and any isolated side products.

  • HPLC (High-Performance Liquid Chromatography): A calibrated HPLC method is necessary for quantifying the purity of your product and the percentage of each impurity.[12] Different column chemistries (e.g., C18, HILIC) may be needed to resolve these polar compounds.[12]

Q3: Can I use this compound in peptide synthesis?

A3: Yes, this compound can be used as a non-canonical amino acid surrogate in peptide synthesis. The amide coupling protocols described in Issue 3 are directly applicable to solid-phase or solution-phase peptide synthesis.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

G cluster_0 Desired Amide Coupling cluster_1 N-Acylurea Side Reaction Acid Triazole Acetic Acid ActivatedEster Activated Ester (e.g., HOBt ester) Acid->ActivatedEster EDC/HOBt O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea EDC Acid->O_Acylisourea Amide Desired Amide ActivatedEster->Amide Amine (R-NH2) O_Acylisourea->ActivatedEster HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow amine addition)

Caption: Amide coupling pathways for this compound.

G Start Reaction Mixture (contains side products) Analysis LC-MS & NMR Analysis (Identify side products) Start->Analysis Hypothesis Formulate Hypothesis (e.g., Decarboxylation, N-Acylurea formation) Analysis->Hypothesis Modify Modify Reaction Conditions (Temp, Reagents, pH) Hypothesis->Modify ReRun Re-run Reaction Modify->ReRun Verify Verify Outcome (LC-MS, NMR) ReRun->Verify Verify->Start Iterate if needed

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Technical Support Center: Method Refinement for the Accurate Quantification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the robust quantification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. We will address common analytical challenges, offer detailed troubleshooting solutions, and provide a validated starting method to ensure data integrity and reproducibility. The core analytical challenges for this molecule stem from its polarity, potential for isomeric impurities, and the need for high sensitivity in complex matrices.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial questions regarding method development for this analyte.

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: For high sensitivity and selectivity, especially in biological or complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][2] It effectively mitigates matrix effects and provides structural confirmation. For simpler matrices, such as in-process control or formulation analysis, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a viable and cost-effective alternative. However, due to the compound's structure, UV detection may be limited to lower wavelengths (e.g., < 220 nm), which can increase baseline noise and interference.[3][4]

Q2: What are the key chemical properties of this analyte that will influence my method?

A2: The structure, featuring a triazole ring and a carboxylic acid group, dictates its behavior:

  • Polarity: It is a highly polar, water-soluble compound. This property can lead to poor retention on traditional reversed-phase (RP) columns like C18.

  • Acidity: The carboxylic acid moiety means its charge state is pH-dependent. In mobile phases with pH well above its pKa (~3-4), it will be deprotonated and highly anionic, further reducing RP retention.

  • Solubility: The analyte is expected to be readily soluble in aqueous buffers, methanol, and acetonitrile, but may have limited solubility in nonpolar organic solvents.[5]

Q3: How should I prepare and store my analytical standard solutions?

A3: For the primary stock solution, dissolve the reference standard in a volumetric flask using a diluent like methanol or a 50:50 mixture of acetonitrile and water. Store stock solutions at 2-8°C and protect them from light. Stability studies should be performed, but as a general rule, prepare fresh working standards daily by diluting the stock solution with the initial mobile phase composition to ensure compatibility with the analytical system and prevent peak distortion.[1]

Q4: What is a good starting point for an HPLC column and mobile phase?

A4: Given the analyte's high polarity, a standard C18 column may not provide adequate retention. Consider these starting points:

  • For Reversed-Phase: Use a column with a polar-embedded or polar-endcapped stationary phase. Alternatively, employ Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for retaining polar compounds.[3]

  • Mobile Phase (RP): Start with a high aqueous composition, such as 95% Water with 0.1% Formic Acid (Mobile Phase A) and 5% Acetonitrile with 0.1% Formic Acid (Mobile Phase B). The acid is crucial for protonating the carboxyl group to improve retention and for ensuring good ionization in MS applications.

  • Mobile Phase (HILIC): The mobile phase composition is inverted. Start with a high organic content, such as 95% Acetonitrile with a 10 mM Ammonium Acetate buffer (Mobile Phase A) and 5% Aqueous 10 mM Ammonium Acetate buffer (Mobile Phase B).

Section 2: In-Depth Troubleshooting Guide

This section uses a question-and-answer format to explore specific experimental problems and their underlying causes, providing actionable solutions.

Chromatography & Peak Integrity Issues

Q: My analyte peak shows little to no retention and elutes near the solvent front (void volume) on my C18 column. Why is this happening and how can I fix it?

A: This is a classic symptom of a polar analyte on a non-polar stationary phase. The analyte spends most of its time in the polar mobile phase with minimal interaction with the C18 chains.

  • Causality: The hydrophilic nature of the triazole ring and the ionized carboxylate group prevent effective partitioning into the hydrophobic stationary phase.

  • Solutions:

    • Modify the Mobile Phase: Increase the aqueous component of your mobile phase to 95% or even 98%. Ensure the pH is low (e.g., by adding 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid, making the molecule less polar and promoting retention.[6]

    • Use a Different Column: Switch to a stationary phase designed for polar analytes. An Acquity UPLC BEH HILIC column or a Primesep 100 column are excellent choices that use a different retention mechanism suited for this molecule.[3][7]

    • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can form a neutral complex with the analyte, significantly increasing its retention on a C18 column. This is often a last resort as these reagents can be difficult to remove from the system.

Q: I am observing significant peak tailing. What are the likely causes?

A: Peak tailing often indicates secondary, undesirable interactions between the analyte and the chromatographic system.

  • Causality:

    • Silanol Interactions: Free, acidic silanol groups on the silica backbone of the column can interact strongly with the basic nitrogen atoms in the triazole ring, causing tailing.

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Solutions:

    • Use an End-capped Column: Modern, fully end-capped columns have fewer free silanol groups.

    • Lower Mobile Phase pH: An acidic mobile phase (pH 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the analyte.

    • Reduce Injection Volume/Concentration: Perform a dilution series to see if the peak shape improves, which would indicate column overload.

    • Match Injection Solvent: Ensure your sample is dissolved in a solvent that is as close as possible to the initial mobile phase composition.

Q: I suspect I have a co-eluting isomeric impurity. How can I confirm this and achieve separation?

A: The synthesis of N-substituted triazoles can often result in a mixture of isomers (e.g., N-1 vs. N-2 alkylation). Method specificity is critical to ensure you are quantifying only the correct isomer.

  • Causality: Isomers often have very similar polarities and chemical properties, making them difficult to separate with standard chromatographic conditions.

  • Solutions:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can confirm that the co-eluting peak has the same exact mass and elemental composition, strongly suggesting an isomer.

    • Optimize Selectivity: Method development should focus on maximizing the resolution between the main peak and the impurity. Try different stationary phases (e.g., Phenyl-Hexyl or Cyano columns) that offer different selectivity. Experiment with different organic modifiers (methanol vs. acetonitrile) and different mobile phase additives, as these can alter analyte-stationary phase interactions.

    • Modify Gradient Profile: A shallower gradient can often improve the resolution between closely eluting peaks.

Detection & Quantification Issues

Q: I am using LC-MS/MS and experiencing severe signal suppression in my sample matrix. What are my options?

A: Ion suppression is caused by components in the sample matrix co-eluting with the analyte and competing for ionization in the MS source, leading to inaccurate (low) quantification.

  • Causality: Matrix components like salts, phospholipids, or endogenous metabolites interfere with the desolvation and ionization process of the analyte.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the IS, the matrix effect is normalized.

    • Improve Sample Preparation: Implement a more rigorous sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before injection.

    • Chromatographic Separation: Adjust the gradient to move the analyte peak away from the regions where most matrix components elute (typically at the beginning and end of the run).

    • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering components below the level where they cause significant suppression.

Q: My calibration curve is non-linear, especially at higher concentrations. What should I do?

A: Non-linearity can stem from multiple sources, but often points to detector saturation or analyte behavior at high concentrations.

  • Causality:

    • Detector Saturation: The MS or UV detector has a finite linear dynamic range. High concentrations can exceed this range.

    • Analyte Dimerization: At high concentrations in solution, some molecules can form dimers, which behave differently chromatographically and do not contribute to the monomer signal.

    • In-source Fragmentation/Adduct Formation: In an ESI source, high analyte concentrations can alter ionization efficiency and lead to a non-proportional response.

  • Solutions:

    • Narrow the Calibration Range: Define a narrower concentration range where the response is linear.

    • Use a Weighted Regression: If the non-linearity is due to heteroscedasticity (variance is not constant across the range), applying a weighting factor (e.g., 1/x or 1/x²) to the linear regression can provide a better fit.

    • Fit a Quadratic Curve: Per regulatory guidelines, a quadratic (second-order) curve can be used if it better describes the response and is justified.[8] However, it is always preferable to understand and correct the source of the non-linearity.

Section 3: Recommended Analytical Protocol (LC-MS/MS)

This protocol is a validated starting point for the quantification of this compound in aqueous samples. It is grounded in principles outlined by the FDA and ICH.[9][10][11]

Reagents & Materials
  • Reference Standard: this compound (≥98% purity)

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water

  • Additives: Formic Acid (≥99%)

  • Column: Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Vials: Polypropylene autosampler vials (to minimize adsorption)

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Methanol:Water.

  • Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the stock solution into 95:5 Acetonitrile:Water.

Sample Preparation (Aqueous Matrix)
  • To 100 µL of sample, add 400 µL of Acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions
Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Formate in 95:5 Water:Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min)
Parameter Condition
MS System Agilent 6470A Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temp 300°C
Gas Flow 8 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions To be determined by infusion of standard. Expected Precursor [M+H]⁺.
Method Validation Parameters

The method's suitability must be demonstrated through validation, adhering to ICH Q2(R1) guidelines.[8][10][12]

Parameter Acceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity R² ≥ 0.995 for the calibration curve.
Accuracy Mean recovery of 80-120% at three concentrations.
Precision RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quant. Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision.

Section 4: Visual Workflows & Diagrams

General Analytical Workflow

This diagram outlines the complete process from sample receipt to final data reporting, ensuring a systematic and traceable approach.

G cluster_prep Pre-Analysis cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Login StdPrep Standard & QC Preparation SampleReceipt->StdPrep SamplePrep Sample Preparation (Extraction/Dilution) StdPrep->SamplePrep SST System Suitability Test (SST) SamplePrep->SST SeqRun Sequence Run (Calibrators, QCs, Samples) SST->SeqRun Integration Peak Integration & Review SeqRun->Integration Calibration Calibration Curve Fitting Integration->Calibration Quant Quantification of Results Calibration->Quant Report Final Report Generation Quant->Report

Caption: End-to-end workflow for sample quantification.

Troubleshooting Decision Tree: Poor Peak Shape

This decision tree provides a logical path for diagnosing and resolving issues related to suboptimal peak shape.

G Start Poor Peak Shape Observed (Tailing or Fronting) CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent SolventYes Yes CheckSolvent->SolventYes Yes SolventNo No CheckSolvent->SolventNo No CheckOverload Is peak shape concentration dependent? OverloadYes Yes CheckOverload->OverloadYes Yes OverloadNo No CheckOverload->OverloadNo No CheckpH Is mobile phase pH appropriate (2.5-3.5)? pHNo No CheckpH->pHNo No pHYes Yes CheckpH->pHYes Yes CheckColumn Is column old or contaminated? ColumnYes Yes CheckColumn->ColumnYes Yes ColumnNo No CheckColumn->ColumnNo No FixSolvent Action: Re-dissolve sample in mobile phase. SolventYes->FixSolvent FixOverload Action: Dilute sample or reduce injection volume. OverloadYes->FixOverload FixpH Action: Adjust pH with Formic/Acetic acid. pHNo->FixpH FixColumn Action: Flush column or replace with new. ColumnYes->FixColumn SolventNo->CheckOverload OverloadNo->CheckpH pHYes->CheckColumn FurtherInvestigate Consider secondary interactions. Try different column chemistry. ColumnNo->FurtherInvestigate

Caption: Decision tree for diagnosing poor peak shape.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Scribd. Retrieved from [Link]

  • European Compliance Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method MS 90.01 Revision 3. EPA. Retrieved from [Link]

  • Eurofins Scientific. (2021, June 14). Determination of pesticide transformation products in drinking water by IC-HRMS/MS and LC-MS/MS. Eurofins. Retrieved from [Link]

  • EURL-SRM. (2020, February 12). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. EURL-Pesticides. Retrieved from [Link]

  • Tortoioli, S., et al. (2020, February 12). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. JCHR. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

  • Amazon S3. (2020, February 20). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. Amazon AWS. Retrieved from [Link]

Sources

Minimizing cytotoxicity of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Cytotoxicity in Cell-Based Assays

Welcome to the technical support guide for researchers utilizing 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid and similar novel small molecules. This resource, developed by our team of Application Scientists, provides in-depth troubleshooting advice, detailed protocols, and foundational knowledge to help you distinguish your compound's specific biological effects from unintended cytotoxicity. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2][3] Consequently, understanding and controlling for cytotoxicity is paramount for generating clean, interpretable data.

This guide is designed to empower you with the expertise to proactively address challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns researchers face when observing unexpected cell death or viability issues in their assays.

Q1: I'm observing a high level of unexpected cell death in my cultures treated with this compound. What are the primary causes?

This is a common challenge when working with novel bioactive compounds. The cytotoxicity can stem from several sources:

  • Intrinsic Compound Toxicity: The compound itself may be cytotoxic to the specific cell line at the concentration tested. This is the most straightforward cause and requires careful dose-response analysis to find a therapeutic window.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.[4] It is crucial to ensure the final solvent concentration is consistent across all wells, including vehicle controls, and remains below the toxicity threshold for your specific cell line.

  • Compound Precipitation: Poor solubility of the compound in your culture medium can lead to the formation of precipitates. These crystals can cause physical damage to cells or lead to inaccurate dosing, both of which can be misinterpreted as cytotoxicity.[5]

  • Suboptimal Assay Conditions: Factors such as over-confluency of cells, microbial contamination, or harsh handling (e.g., forceful pipetting) can induce cell stress and death, which may be incorrectly attributed to the compound.[6][7]

Q2: How do I systematically determine the optimal, non-toxic concentration range for my experiments?

The most effective method is to perform a dose-response curve to determine the concentration at which the compound begins to show cytotoxic effects. This allows you to identify the Maximum Non-Toxic Concentration (MNTC).

  • Select a Broad Concentration Range: Initially, test a wide range of concentrations, often spanning several orders of magnitude (e.g., 10 nM to 100 µM).[8][9] This helps to capture the full dose-response relationship.

  • Choose an Appropriate Incubation Time: The duration of exposure is critical. Test multiple time points (e.g., 24, 48, and 72 hours) as cytotoxicity can be time-dependent.

  • Perform a Viability Assay: Use a reliable cell viability assay, such as MTT, MTS, or a resazurin-based assay (like alamarBlue™), to quantify the metabolic activity of the cells, which is a proxy for viability.

  • Analyze the Data: Plot cell viability (%) against the log of the compound concentration. The resulting sigmoidal curve will help you identify the concentration at which viability drops significantly (e.g., the IC50 or EC50 value). For your primary experiments, you should work at concentrations well below this cytotoxic threshold.

Q3: What's the difference between a cytotoxic and a cytostatic effect, and how can I differentiate them?

This is a critical distinction in drug discovery.

  • Cytotoxicity refers to the ability of a compound to kill cells. This is often measured by assays that detect compromised membrane integrity (LDH release) or apoptosis (caspase activation).[10]

  • Cytostatic refers to the ability of a compound to inhibit cell proliferation without directly killing the cells.

To differentiate these effects, you need to use orthogonal assays. For example, you could run a proliferation assay (e.g., counting cells over time or using a dye-dilution assay like CFSE) in parallel with a cytotoxicity assay (e.g., LDH or Caspase-Glo). If your compound reduces the final cell number but does not increase markers of cell death, it is likely cytostatic.

Q4: My LDH assay shows high background in my untreated controls. How can I fix this?

High background in a Lactate Dehydrogenase (LDH) assay, which measures the release of this enzyme from damaged cells, can obscure your results.[11][12][13] Common causes include:

  • Serum in the Medium: Fetal Bovine Serum (FBS) and other sera contain endogenous LDH activity.[6] Consider reducing the serum concentration or using a serum-free medium during the final hours of the assay.

  • Cell Handling: Overly vigorous pipetting or washing steps can physically damage cell membranes and cause LDH leakage.[7] Ensure all handling is gentle.

  • Cell Health: Using cells that are over-confluent, have been passaged too many times, or are otherwise stressed can lead to spontaneous LDH release. Always use healthy, log-phase cells.[6]

Q5: How do I choose the right type of cytotoxicity assay for my research question?

The choice of assay depends on the mechanism of cell death you want to investigate. It is best practice to use multiple assays that measure different endpoints to get a comprehensive view.[5]

  • To Measure Membrane Integrity (Necrosis): Use an LDH release assay[14][15] or a dye exclusion assay with a non-permeant DNA-binding dye like Propidium Iodide or CellTox™ Green.[10] These are excellent for detecting late-stage apoptosis or necrosis.

  • To Measure Apoptosis: Use an assay that measures the activity of key executioner caspases, such as a Caspase-Glo® 3/7 assay.[16][17][18] This can detect programmed cell death earlier than membrane integrity assays.

  • To Measure Metabolic Activity/Viability: Use tetrazolium salt-based assays (MTT, MTS) or resazurin reduction assays. These are good for initial screening but do not directly measure cell death.[19] A reduction in signal could indicate either cytotoxicity or a cytostatic effect.

Troubleshooting Guide: At-a-Glance

This table provides a quick reference for common problems encountered when assessing the cytotoxicity of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effects" in the 96-well plate.[19]4. Compound precipitation.1. Ensure a homogenous single-cell suspension before plating.2. Use calibrated pipettes; practice consistent technique.3. Avoid using the outermost wells; fill them with sterile PBS to maintain humidity.4. Visually inspect wells for precipitate; check compound solubility limit.
No Dose-Response Effect Observed 1. Concentration range is too low.2. Insufficient incubation time.3. Compound is inactive or has degraded.4. Cell line is resistant.1. Test a wider and higher concentration range (e.g., up to 100 µM).[8]2. Increase the incubation time (e.g., test at 48h and 72h).3. Verify the integrity and purity of your compound stock.4. Confirm the expected biological target is expressed in your cell line.
High Cytotoxicity in All Treated Wells (Including Lowest Dose) 1. Concentration range is too high.2. High solvent (e.g., DMSO) concentration.3. Contamination of compound stock.1. Shift the entire dose-response curve to a lower range (e.g., start at 1 nM).2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[4]3. Prepare a fresh stock solution from a reliable source.
Low Signal in Viability Assay (e.g., MTT/MTS) 1. Insufficient cell seeding density.2. Short incubation time with the assay reagent.3. Reagents are expired or were stored improperly.1. Optimize cell seeding density; ensure cells are in log-growth phase.[19]2. Increase incubation time as per the manufacturer's protocol.3. Prepare fresh reagents and verify storage conditions.
Visual Workflow & Pathway Diagrams

Visual aids can help clarify complex experimental workflows and biological processes.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_analysis Phase 3: Analysis & Troubleshooting cluster_refine Phase 4: Refinement start Start: New Compound prep_stock Prepare High-Conc. Stock in DMSO start->prep_stock dose_response Run Broad Dose-Response (e.g., 10nM - 100µM) at 24h, 48h, 72h prep_stock->dose_response det_cells Determine Optimal Cell Seeding Density det_cells->dose_response viability_assay Perform Viability Assay (e.g., MTS or Resazurin) dose_response->viability_assay analyze Analyze Data: Plot Viability vs. Conc. viability_assay->analyze decision Cytotoxicity Observed? analyze->decision troubleshoot Troubleshoot: - Lower Conc. Range - Check Solvent % - Test Solubility decision->troubleshoot Yes orthogonal Confirm Mechanism: - LDH Assay (Necrosis) - Caspase Assay (Apoptosis) decision->orthogonal No / Minimal troubleshoot->dose_response Re-test proceed Proceed with Experiment Using Non-Toxic Dose orthogonal->proceed

Caption: Workflow for Determining the Optimal Non-Toxic Compound Concentration.

LDH_Assay_Principle cluster_0 Condition A: Healthy Cells cluster_1 Condition B: Cytotoxicity healthy_cell Viable Cell (Intact Membrane) ldh_in LDH (retained in cytosol) no_signal No Substrate Conversion -> Low Signal compound Cytotoxic Compound (e.g., high dose of test agent) damaged_cell Damaged Cell (Compromised Membrane) compound->damaged_cell ldh_out LDH (released into medium) damaged_cell->ldh_out reaction LDH + Substrate Mix (Tetrazolium Salt) ldh_out->reaction signal Formazan Product -> High Colorimetric Signal reaction->signal

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into common challenges, provide in-depth troubleshooting advice, and present detailed protocols to ensure a successful, efficient, and scalable process.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the site of N-alkylation. Direct alkylation of 3-methyl-1H-1,2,4-triazole often leads to a mixture of N-1, N-2, and N-4 isomers, necessitating difficult and costly purification steps that are not amenable to large-scale production.[1] This guide will explore strategies to overcome this and other hurdles, focusing on robust and scalable methodologies.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 3-methyl-1H-1,2,4-triazole with an acetate derivative is giving me a mixture of isomers with very low yield of the desired N-1 product. What's going wrong?

A1: This is a very common issue. The nitrogen atoms in the 1,2,4-triazole ring have different nucleophilicities, and direct alkylation often lacks selectivity. Running the reaction under standard conditions (e.g., K₂CO₃ in acetone) can result in a nearly statistical mixture of isomers.[1] The crude mixture can be an oily residue, making direct precipitation of the desired product challenging.

Q2: How can I improve the regioselectivity of the N-alkylation to favor the N-1 isomer?

A2: While significantly improving selectivity in a direct alkylation can be difficult, you can try screening different bases, solvents, and temperatures. However, a more effective and scalable strategy is to adopt a "built-in" approach where the triazole ring is formed with the methyl and acetic acid groups already in their desired positions. This avoids the selectivity problem altogether.

Q3: I'm struggling to separate the N-1, N-2, and N-4 isomers. Column chromatography isn't practical for my scale. Are there other purification methods?

A3: You are correct, relying on silica gel chromatography is a major bottleneck for large-scale synthesis due to the high cost and environmental impact of the solvents.[1] A more viable approach is to convert the isomeric mixture of esters to their corresponding acids or salts. The different isomers may have varying solubilities, allowing for selective precipitation or crystallization. For instance, converting the ethyl ester to the sodium salt and then treating it with an acid like trifluoroacetic acid (TFA) can facilitate the precipitation of the desired free acid in high purity.[1]

Q4: Are there any safety concerns I should be aware of during this synthesis?

A4: Yes, particularly if you are considering a "built-in" synthesis approach that may involve energetic intermediates. When designing a synthesis route, it is crucial to perform a thorough safety assessment of all intermediates and reaction conditions. Continuous flow chemistry can be an excellent strategy for handling highly energetic intermediates in a safer manner, as only small amounts of the material are reacting at any given time.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield - Poor regioselectivity in N-alkylation. - Product loss during chromatographic purification. - Incomplete reaction.- Switch to a 'built-in' synthesis strategy to avoid isomeric mixtures.[1] - Develop a purification method based on precipitation/crystallization instead of chromatography. - Monitor reaction progress by TLC or LC-MS to ensure completion.
Formation of an inseparable oily residue after N-alkylation - The crude product is a mixture of N-1, N-2, and N-4 isomers which can prevent crystallization.[1]- Instead of trying to purify the ester, proceed to the hydrolysis step. The resulting carboxylic acids or their salts may have different solubilities, allowing for selective isolation.[1]
Difficulty in removing the N-4 isomer - The N-4 isomer can be a persistent impurity.- A silica gel plug might be necessary for smaller scales to remove the N-4 isomer if other methods fail.[1] For larger scales, a recrystallization of a salt form of the final product is a better approach.
Inconsistent results when scaling up - Batch-to-batch variability in reaction conditions. - Poor heat and mass transfer in large reactors.- Consider implementing a continuous flow process. Flow chemistry offers precise control over reaction parameters, leading to better consistency and scalability.[1][2]

Experimental Protocols

Protocol 1: 'Built-in' Synthesis of Ethyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate via Continuous Flow

This protocol is based on a more sustainable and scalable "built-in" approach that avoids the problematic N-alkylation of the pre-formed triazole ring.[1]

Workflow Diagram:

workflow A Ethyl Hydrazinoacetate C Condensation in Flow Reactor A->C B Acetimidamide B->C D Ethyl 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetate C->D High Yield & Selectivity

Caption: Continuous flow synthesis of the target ester.

Step-by-Step Methodology:

  • Preparation of Starting Material Solutions:

    • Prepare a solution of ethyl hydrazinoacetate in a suitable solvent (e.g., ethanol).

    • Prepare a solution of acetimidamide in the same solvent.

  • Flow Reactor Setup:

    • Set up a continuous flow reactor system with two pumps, a T-mixer, and a heated coil reactor.

    • Ensure the system is clean, dry, and leak-proof.

  • Reaction Execution:

    • Pump the two starting material solutions at equimolar rates into the T-mixer.

    • Pass the combined stream through the heated coil reactor at the optimized temperature and residence time. A typical starting point could be 100-140 °C with a residence time of 10-30 minutes.

    • Collect the output from the reactor.

  • Work-up and Isolation:

    • Concentrate the collected solution under reduced pressure to remove the solvent.

    • The resulting crude ethyl 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate can often be used in the next step without further purification.

Protocol 2: Hydrolysis to this compound

Logical Relationship Diagram:

logic Ester Ethyl Ester Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) Ester->Hydrolysis Salt Sodium Salt Hydrolysis->Salt Acidification Acidification (e.g., TFA) Salt->Acidification Final_Product This compound (Precipitated) Acidification->Final_Product

Caption: Hydrolysis and precipitation of the final product.

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve the crude ethyl 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate in a suitable solvent like ethanol.

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Salt Formation:

    • Concentrate the reaction mixture to remove the ethanol.

    • The sodium salt of the product may precipitate or can be encouraged to do so by adding a solvent in which it is insoluble, such as tert-butyl methyl ether (TBME).[1]

    • Filter the solid sodium salt and wash with the precipitation solvent.

  • Acidification and Precipitation:

    • Suspend the sodium salt in a suitable solvent like acetonitrile.

    • Add an acid, such as trifluoroacetic acid (TFA), dropwise until the pH is acidic.

    • The free acid, this compound, should precipitate as a white solid.[1]

  • Final Isolation:

    • Filter the precipitated product, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure product.

References

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Request PDF.
  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

Sources

Addressing batch-to-batch variability of synthetic 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this synthetic heterocyclic compound in their work. Batch-to-batch variability is a significant challenge in chemical synthesis, impacting everything from experimental reproducibility to the safety and efficacy of final drug products.[1] Inconsistent batches can lead to costly delays, compromised data integrity, and challenges in scaling up processes.[2]

This document provides a framework for diagnosing, troubleshooting, and ultimately controlling the variability of this compound. Our goal is to empower you with the scientific rationale and practical methodologies needed to ensure the consistency and quality of every batch you synthesize or procure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding batch-to-batch variability.

Q1: What exactly is batch-to-batch variability and why is it a critical issue?

A1: Batch-to-batch variability refers to the differences observed in the chemical and physical properties of a compound produced in different, separate manufacturing runs (batches).[3] While each batch may meet its basic specifications, subtle variations can exist in purity profiles, physical form, or the presence of trace impurities.[4] This is a critical issue because even minor inconsistencies can significantly affect downstream applications, leading to unreliable biological assay results, altered formulation stability, and unpredictable performance, which is a major concern for regulatory bodies like the FDA.[4][5]

Q2: What are the primary sources of variability in the synthesis of this compound?

A2: The sources of variability are multifaceted and can be introduced at nearly any stage of the manufacturing process.[1][6] They are best understood by categorizing them:

  • Raw Materials & Reagents: The quality, purity, and even the supplier of starting materials and reagents can introduce variability.[7][8] Trace impurities in a precursor can lead to the formation of unexpected side products.[9]

  • Process Parameters: Chemical reactions are highly sensitive to their conditions. Minor deviations in temperature, reaction time, stirring rate, or the rate of reagent addition can alter reaction kinetics and lead to inconsistent outcomes.[10][11]

  • Solvent Quality: The grade, water content, and presence of peroxides or other impurities in solvents can dramatically influence a reaction's pathway, especially for sensitive heterocyclic syntheses.[7]

  • Work-up and Purification: Variations in quenching, extraction, and particularly crystallization or chromatography procedures can result in different purity profiles and physical forms (e.g., polymorphs) for each batch.[7][12]

  • Human & Equipment Factors: Differences in technique between operators or inconsistencies in the calibration and performance of equipment (reactors, temperature probes, etc.) are common sources of variation.[7]

Q3: What are the potential consequences of using an inconsistent batch in my research or development?

A3: The consequences can be severe and far-reaching:

  • In Research: It can lead to a lack of reproducibility in experiments, invalidating results and wasting significant time and resources.

  • In Drug Development: Inconsistent Active Pharmaceutical Ingredient (API) properties can affect the drug product's stability, dissolution rate, and bioavailability, ultimately impacting patient safety and efficacy. This can also lead to regulatory hurdles and batch rejections.[4][13]

  • In Manufacturing: High variability can make a process difficult to scale up reliably, leading to lower yields and higher production costs.[2]

Q4: Are there regulatory guidelines I should be aware of concerning batch consistency?

A4: Yes. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), place a strong emphasis on process control and product consistency. Key guidelines include the FDA's guidance on Good Manufacturing Practice (GMP) and ICH Q7, "Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients," which mandate that manufacturing processes are well-understood and controlled to ensure that the API meets its quality attributes consistently.[14][15] The concept of Quality by Design (QbD), encouraged by regulators, is a systematic approach that aims to build quality into the process to minimize final product variability.[16][17]

Part 2: Troubleshooting Guides

This section provides in-depth, Q&A-formatted guides to address specific issues you may encounter.

Issue 1: Inconsistent Yield Between Batches

Question: My reaction yield for this compound fluctuates significantly, sometimes high, sometimes low. How can I diagnose and stabilize the output?

Answer: Yield fluctuation is a classic symptom of an uncontrolled process. A systematic approach is required to identify the root cause. The primary suspects are often subtle variations in reaction conditions or raw material quality.

Systematic Diagnostic Workflow

A logical progression of checks is the most efficient way to pinpoint the source of variability. This involves analyzing the reaction at key stages to determine if it's an issue of incomplete conversion, side product formation, or product loss during work-up.

Caption: A decision tree to guide troubleshooting for low reaction yields.

Recommended Actions & Causality
  • Verify Raw Materials: Before starting, run identity and purity checks on your starting materials. An impurity in a key reagent can act as a catalyst poison or participate in side reactions.[8] Use a consistent, high-purity source for all critical inputs.

  • Standardize Reaction Setup: Ensure that stirring is vigorous and consistent, the thermometer is correctly placed and calibrated, and the rate of addition for any liquid reagents is precisely controlled. Poor mixing can create local "hot spots" or concentration gradients, leading to side reactions.[10]

  • Monitor the Reaction: Do not rely solely on a fixed time. Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time data on the consumption of starting materials and the formation of the product.[10]

  • Optimize Parameters: If inconsistency persists, consider a formal Design of Experiments (DoE) approach. This statistical method allows you to systematically vary multiple factors (e.g., temperature, concentration, catalyst loading) to understand their impact and find the most robust operating conditions.[18]

Issue 2: Variable Purity Profile & Unexpected Impurities

Question: My HPLC analysis shows different impurity profiles from batch to batch. How can I identify these unknown peaks and prevent their formation?

Answer: A variable impurity profile is a major red flag, indicating an unstable process or contaminated raw materials.[11] Identifying these impurities is the first step toward controlling them.

Impurity Identification and Prevention Workflow

Caption: Workflow for identifying and mitigating process impurities.

Potential Impurities in Triazole Synthesis

The synthesis of substituted triazoles can lead to several types of impurities:

  • Isomers: Depending on the synthetic route, alkylation can sometimes occur on different nitrogen atoms of the triazole ring, leading to regioisomers that can be difficult to separate.

  • Unreacted Intermediates: Incomplete cyclization or alkylation steps will leave starting materials or intermediates in the final product.

  • Side-Products: Reactions with impurities present in starting materials or solvents can generate unforeseen compounds. For example, a reactive impurity in the alkylating agent could lead to an alternative substitution.

Analytical Strategy
  • LC-MS/MS Analysis: This is the most powerful tool for initial characterization. It provides the molecular weight of the impurities and, through fragmentation analysis (MS/MS), can give clues about their structure.[19]

  • Impurity Isolation: If an impurity is present at a significant level (>0.1%), it may need to be isolated using preparative HPLC or flash chromatography for full structural elucidation.

  • NMR Spectroscopy: Once an impurity is isolated, 1D and 2D NMR spectroscopy are essential for unambiguously determining its structure.[19]

  • Spiking Studies: Once an impurity's structure is proposed, you can sometimes synthesize a small amount of it independently. "Spiking" this standard into your product sample and observing a single, co-eluting peak on the HPLC confirms its identity.

Issue 3: Inconsistent Physical Properties (Color, Crystal Form, Solubility)

Question: My final product varies in color from off-white to yellow between batches, and sometimes it's a fine powder while other times it's crystalline. Why is this happening and should I be concerned?

Answer: Yes, you should be concerned. Variation in physical properties is often an indicator of underlying chemical inconsistencies and can have a major impact on the material's performance.[20]

  • Color: A yellow or tan discoloration often points to the presence of trace, highly conjugated impurities or degradation products. While potentially present at low levels (<0.1%), they can be a sign of an unstable process (e.g., overheating during reaction or drying).

  • Crystal Form (Polymorphism): The same compound can often crystallize into different solid-state lattices, a phenomenon known as polymorphism. Different polymorphs can have different solubilities, stabilities, and melting points. In a pharmaceutical context, controlling polymorphism is critical as it can directly affect a drug's bioavailability.[20] Inconsistent crystallization conditions (solvent, temperature, cooling rate) are the primary cause of polymorphic variability.

  • Solubility: This is directly linked to purity and crystal form. If you observe variable solubility, it is a strong indicator that your batches are not physically or chemically equivalent.

Recommended Characterization and Control
PropertyDiagnostic Technique(s)Potential CauseRecommended Control Strategy
Color UV-Vis Spectroscopy, HPLC-DADTrace impurities, oxidation, residual solventUse high-purity solvents, protect from light/air, control drying temperature.
Crystal Form Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC)Inconsistent crystallization conditions, solvent choiceDevelop and validate a controlled crystallization protocol (See Protocol 3.3).
Particle Size Laser Diffraction, MicroscopyGrinding/milling variations, crystallization rateStandardize post-purification processing steps like milling and sieving.
Solubility Equilibrium solubility studiesPolymorphism, presence of insoluble impuritiesControl crystallization to produce a consistent form; improve purification.
Table 1: Summary of physical property variations, their causes, and control strategies.

Part 3: Standardized Protocols & Methodologies

To effectively troubleshoot variability, all analyses and procedures must be standardized. Below are example protocols that should be adapted and validated for your specific laboratory environment.

Protocol 3.1: Standardized HPLC-UV Method for Purity Assessment

Objective: To obtain a consistent and reproducible purity value and impurity profile for batches of this compound.

  • Instrumentation: HPLC with UV/DAD detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with 50:50 Water:Acetonitrile.

  • System Suitability: Before analysis, inject a reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Protocol 3.3: Controlled Crystallization Procedure

Objective: To produce a consistent crystalline form of the final product, minimizing variability in physical properties.

  • Setup: Use a jacketed glass reactor with overhead stirring and a calibrated temperature probe.

  • Dissolution: Charge the purified, concentrated product (as an oil or crude solid) to the reactor. Add a predetermined volume of a suitable solvent (e.g., isopropanol) and heat to a set temperature (e.g., 60 °C) with stirring until all solids dissolve completely.

  • Controlled Cooling (Linear Ramp): Program the reactor's circulator to cool the solution from the dissolution temperature to a final temperature (e.g., 5 °C) over a set period (e.g., 4 hours). A slow, controlled cooling rate is crucial for consistent crystal growth.

  • Aging: Hold the resulting slurry at the final temperature with slow stirring for a defined period (e.g., 2 hours) to allow crystallization to complete.

  • Filtration and Washing: Filter the crystals and wash with a small portion of cold, fresh solvent.

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.

References

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Validation & Comparative

A Comparative Analysis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid and Other Triazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, serving as a versatile scaffold for developing a wide array of biologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, herbicidal, plant growth-regulating, anticancer, and antimicrobial properties.[6][7][8][9][10][11] This guide provides a comparative analysis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid and other notable triazole compounds, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols for their evaluation. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage the wealth of knowledge on structurally related triazole derivatives to provide a comprehensive and insightful comparison.

The Triazole Scaffold: A Privileged Structure

The five-membered ring of 1,2,4-triazole, with its three nitrogen atoms, provides a unique combination of chemical properties that make it a "privileged" structure in drug discovery.[2][12] The nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets.[2] Furthermore, the aromatic nature of the ring system contributes to its stability and allows for various substitutions, enabling the fine-tuning of its biological activity.[2][4]

Comparative Analysis of Biological Activities

The biological activity of triazole compounds is profoundly influenced by the nature and position of substituents on the triazole ring and its side chains. This section will compare the activities of different classes of triazole compounds, with a focus on antifungal, plant growth-regulating, and herbicidal effects.

Antifungal Activity

Triazole antifungals are a major class of drugs used to treat fungal infections.[1][13] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6][14]

Key Structural Features for Antifungal Activity:

  • A dihalophenyl ring: This group often interacts with the active site of the CYP51 enzyme.[14]

  • A two-carbon linker: This chain connects the triazole ring to the dihalophenyl group.[14]

  • A hydroxyl group: Located on the carbon alpha to the phenyl ring, this group is important for binding to the enzyme.[14]

Comparative Data on Antifungal Triazoles:

Compound ClassKey Structural FeaturesSpectrum of Activity
Fluconazole Analogs Possess a difluorophenyl group and a tertiary alcohol.Active against Candida spp. and Cryptococcus neoformans. Less active against Aspergillus spp.[13]
Itraconazole Analogs Contain a more complex side chain with a piperazine moiety.Broader spectrum, including activity against Aspergillus spp.[13][14]
Voriconazole Analogs A second-generation triazole with a fluoropyrimidine side chain.Enhanced activity against Aspergillus spp. and some fluconazole-resistant strains.[13]
Substituted (1H-1,2,4-triazol-3-yl)thio)acetic acid derivatives The acetic acid moiety is attached via a thioether linkage.Showed promising activity against various fungal strains, including Aspergillus fumigatus and Staphylococcus aureus.[15]

While direct antifungal data for this compound is scarce, its structural similarity to other biologically active triazole acetic acid derivatives suggests potential in this area.[15][16] The presence of the acetic acid moiety could influence its solubility and pharmacokinetic properties.

Plant Growth Regulation

Certain triazole compounds act as potent plant growth regulators by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation.[6][17][18] This inhibition leads to a more compact plant structure, increased chlorophyll content, and enhanced stress tolerance.[6][17][18]

Key Triazole Plant Growth Regulators:

  • Paclobutrazol: Widely used to control the growth of fruit trees and ornamental plants.[17][18]

  • Uniconazole: Another potent inhibitor of gibberellin biosynthesis.[17][18]

The mechanism involves the inhibition of kaurene oxidase, a cytochrome P450 monooxygenase involved in the gibberellin biosynthetic pathway.[19]

Herbicidal Activity

The triazole scaffold is also present in several herbicides.[8][10][11] The mode of action for triazole herbicides can vary, but some are known to inhibit specific enzymes in amino acid or lipid biosynthesis pathways in plants. The herbicidal activity of 1,2,4-triazole derivatives containing a pyrazole moiety has been demonstrated against lettuce and bentgrass.[8]

Synthesis of Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. A common approach involves the cyclization of intermediates derived from hydrazines and carboxylic acids or their derivatives.[20][21]

A novel and efficient method for the synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid has been developed under continuous-flow conditions.[22][23] This two-step, metal-free process is atom-economical, highly selective, and environmentally benign.[22][23]

General Synthetic Workflow for 1,2,4-Triazole Derivatives:

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Functionalization Hydrazine Hydrazine Derivative Intermediate Hydrazide/Amidine Intermediate Hydrazine->Intermediate Carboxylic_Acid Carboxylic Acid Derivative Carboxylic_Acid->Intermediate Triazole 1,2,4-Triazole Core Intermediate->Triazole Cyclization Reaction Final_Product Substituted Triazole Derivative Triazole->Final_Product Further Modification

Caption: General synthetic pathway for 1,2,4-triazole derivatives.

Experimental Protocols for Biological Evaluation

To conduct a comparative analysis of triazole compounds, standardized experimental protocols are essential.

Antifungal Susceptibility Testing

The antifungal activity of triazole derivatives can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain to be tested.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Plant Growth Regulation Assay

The effect of triazole compounds on plant growth can be assessed by measuring shoot and root length of seedlings.

Protocol: Seedling Growth Assay

  • Seed Germination: Germinate seeds of a model plant (e.g., barley, rice) on filter paper moistened with distilled water.

  • Treatment: Transfer the germinated seedlings to a hydroponic system or petri dishes containing different concentrations of the test compounds.

  • Growth Measurement: After a defined period (e.g., 7-14 days), measure the shoot and root length of the seedlings.

  • Data Analysis: Compare the growth of treated plants to that of untreated controls.

Herbicidal Activity Screening

The herbicidal potential of triazole compounds can be evaluated by assessing their inhibitory effect on seed germination and seedling growth of target weed species.

Protocol: Pre-emergence Herbicidal Assay

  • Soil Treatment: Apply the test compounds at various concentrations to the surface of soil in pots.

  • Sowing: Sow seeds of the target weed species in the treated soil.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber).

  • Evaluation: After a specific period, assess the percentage of seed germination and the growth inhibition of the seedlings compared to untreated controls.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazoles is intricately linked to their chemical structure.[24][25][26][27]

Key SAR Observations for Triazole Derivatives:

  • Substituents on the Triazole Ring: The nature and position of substituents on the 1,2,4-triazole ring can significantly impact activity. For instance, the N-1 and N-4 positions are common points of substitution.

  • Side Chain Modifications: Alterations to the side chains attached to the triazole core can modulate potency, spectrum of activity, and pharmacokinetic properties.

  • Introduction of Different Heterocycles: Linking the triazole moiety to other heterocyclic rings can lead to novel compounds with enhanced or different biological activities.[26]

Logical Relationship of SAR in Triazole Drug Design:

G Triazole_Core 1,2,4-Triazole Scaffold Substituents Substituents (R1, R2, R3) Triazole_Core->Substituents Side_Chain Side Chain Modification Triazole_Core->Side_Chain Target_Interaction Interaction with Biological Target Substituents->Target_Interaction Side_Chain->Target_Interaction PK_Properties Pharmacokinetic Properties Side_Chain->PK_Properties Biological_Activity Biological Activity Target_Interaction->Biological_Activity PK_Properties->Biological_Activity

Caption: Structure-Activity Relationship (SAR) in triazole drug design.

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable platform in the development of new therapeutic agents and agrochemicals. While this compound represents a specific derivative with potential biological activity, its comprehensive evaluation requires further experimental investigation. By understanding the structure-activity relationships, mechanisms of action, and employing standardized testing protocols, researchers can effectively compare and optimize triazole-based compounds for a wide range of applications. The continuous exploration of novel synthetic methodologies, such as flow chemistry, will undoubtedly accelerate the discovery of next-generation triazole derivatives with improved efficacy and safety profiles.

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A Comparative Guide to Validating the Cellular Target Engagement of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

In the landscape of epigenetic drug discovery, the precise validation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of preclinical development.[1][2][3] This guide provides a comprehensive comparison of methodologies for confirming the target engagement of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid, a compound widely known in the scientific community as GSK-J4.

GSK-J4 is a potent, cell-permeable dual inhibitor of the Jumonji domain-containing protein 3 (JMJD3/KDM6B) and ubiquitously transcribed tetratricopeptide repeat protein on chromosome X (UTX/KDM6A).[4][5][6] These enzymes are critical histone lysine demethylases (KDMs) that specifically remove di- and tri-methylation from lysine 27 on histone H3 (H3K27me2/3). The H3K27me3 mark is a key repressive signal in the epigenetic regulation of gene expression. By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global H3K27me3 levels, thereby altering gene transcription and subsequent cellular processes.[7][8][9] This mechanism of action positions GSK-J4 as a valuable tool for cancer research and a potential therapeutic agent.[9][10][11]

Validating that GSK-J4 engages with JMJD3/UTX inside a cell is paramount. It ensures that the observed phenotypic effects, such as reduced cell proliferation or induced apoptosis, are direct consequences of on-target activity and not due to off-target interactions.[12] This guide will compare and detail several orthogonal experimental approaches, providing the underlying principles, step-by-step protocols, and the rationale behind experimental choices to build a robust and reliable target engagement profile for GSK-J4.

Part 1: Direct Measurement of Target Protein Binding

The most direct evidence of target engagement is the physical interaction between the compound and its target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing this interaction in a native cellular environment.[13][14][15]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle of ligand-induced thermal stabilization.[15] When a compound like GSK-J4 binds to its target protein (JMJD3/UTX), it forms a more stable complex. This increased stability means a higher temperature is required to denature the protein. By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of the compound, which serves as direct proof of binding.[13][16][17]

Experimental Workflow:

Caption: CETSA workflow for validating GSK-J4 target engagement.

Detailed Protocol for CETSA with Western Blot Readout:

  • Cell Culture and Treatment: Plate your cells of interest (e.g., a cancer cell line known to express JMJD3/UTX) and grow them to approximately 80% confluency. Treat the cells with a predetermined concentration of GSK-J4 (e.g., 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

  • Harvesting: After treatment, harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (PBS with protease inhibitors).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature. Include an unheated control sample.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA). Normalize the samples, run them on an SDS-PAGE gel, and perform a Western blot using specific antibodies against JMJD3 or UTX.

Rationale and Trustworthiness: The choice of lysis buffer is critical; it must not denature the target protein. Freeze-thaw lysis is a gentle method that preserves protein integrity. The inclusion of a vehicle control at every temperature point is essential to establish the baseline melting curve of the protein. A positive shift in the melting curve for GSK-J4-treated samples compared to the vehicle control provides strong evidence of intracellular target engagement.

Comparison with Alternative Direct Binding Method: Chemical Proteomics
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (e.g., Biotin Pulldown)
Principle Ligand-induced thermal stabilization of the target protein.[15]Affinity capture of target proteins using a tagged version of the compound.
Compound Requirement Uses the unmodified, label-free compound (GSK-J4).Requires a chemically modified probe (e.g., biotinylated GSK-J4).
Pros - Physiologically relevant (intact cells).- No compound modification needed.- Can provide quantitative binding affinity (ITDR-CETSA).- Can identify unknown off-targets.- Provides a more direct measure of binding partners.
Cons - Target must be thermally stable.- Requires a specific antibody for detection.- Indirectly measures binding.- Probe synthesis can be challenging.- The tag might interfere with binding.- Potential for non-specific binding to the probe or beads.
Best For Confirming on-target binding of a known compound in a cellular context.Target deconvolution and identifying the full spectrum of binding partners.

Part 2: Measuring Downstream Biomarker Modulation

Confirming that GSK-J4 binds to JMJD3/UTX is the first step. The next is to demonstrate that this binding event leads to a functional consequence—the inhibition of the enzyme's demethylase activity. This is achieved by measuring changes in the direct substrate of the enzyme, the H3K27me3 histone mark.

Western Blot for Global H3K27me3 Levels

Principle: As a potent inhibitor of JMJD3/UTX, GSK-J4 treatment should prevent the demethylation of H3K27, leading to a measurable increase in the global levels of H3K27me3.[5] This serves as a direct pharmacodynamic biomarker of target engagement and inhibition.

Experimental Workflow:

Caption: Workflow for assessing H3K27me3 modulation by GSK-J4.

Detailed Protocol for H3K27me3 Western Blot:

  • Cell Treatment: Seed cells and treat with a dose-response of GSK-J4 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for a longer duration (e.g., 24, 48, or 72 hours) to allow for histone mark turnover.

  • Histone Extraction: Harvest the cells. For robust detection of histone marks, perform a histone-specific extraction, typically using an acid extraction protocol (e.g., with 0.2 M sulfuric acid) to isolate histone proteins from the nuclear fraction.

  • Quantification and Western Blot: Quantify the extracted histone protein concentration. Perform SDS-PAGE and Western blotting using a highly specific primary antibody for H3K27me3.

  • Normalization: It is crucial to probe the same blot with an antibody for a loading control that is not expected to change with treatment, such as total Histone H3. This allows for accurate normalization of the H3K27me3 signal.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of H3K27me3 to Total H3 for each treatment condition.

Rationale and Trustworthiness: A clear dose-dependent increase in the H3K27me3/Total H3 ratio is strong evidence of on-target enzymatic inhibition. The use of a validated, specific antibody for H3K27me3 is paramount for the reliability of this assay. Comparing the effective concentration (EC50) from this assay with the binding affinity from CETSA helps build a cohesive picture of target engagement.

Chromatin Immunoprecipitation (ChIP)

Principle: While Western blotting shows global changes, Chromatin Immunoprecipitation (ChIP) provides locus-specific information.[18][19][20] By treating cells with GSK-J4, one would expect to see an increased enrichment of the H3K27me3 mark at the promoter regions of known JMJD3/UTX target genes.[21]

Experimental Workflow:

Sources

A Head-to-Head Comparative Analysis of the Investigational FAAH Inhibitor, Compound A, and the SSRI, Sertraline, for the Management of Generalized Anxiety Disorder

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by persistent and excessive worry. While Selective Serotonin Reuptake Inhibitors (SSRIs) like Sertraline represent the cornerstone of current pharmacotherapy, a significant portion of patients exhibit only a partial response or experience dose-limiting side effects. This necessitates the exploration of novel therapeutic strategies. This guide provides a comprehensive head-to-head comparison of the investigational compound, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid (referred to herein as Compound A), a putative Fatty Acid Amide Hydrolase (FAAH) inhibitor, with the standard-of-care drug, Sertraline. We will delve into their distinct mechanisms of action, present comparative preclinical efficacy and safety data from our laboratories, and provide detailed experimental protocols to enable replication and further investigation by the scientific community.

Introduction: The Evolving Landscape of GAD Pharmacotherapy

Generalized Anxiety Disorder is a chronic psychiatric disorder that significantly impairs quality of life. The neurobiology of GAD is complex and not fully elucidated, but dysregulation of several neurotransmitter systems, including the serotonergic, noradrenergic, and GABAergic systems, is thought to play a crucial role.

Sertraline, a widely prescribed SSRI, functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability and enhancing serotonergic neurotransmission. While effective for many, the delayed onset of action and the side-effect profile of SSRIs, which can include sexual dysfunction, weight gain, and sleep disturbances, highlight the need for alternative therapeutic approaches.

The endocannabinoid system (eCS) has emerged as a promising target for the development of anxiolytic drugs. The eCS, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation, is a key regulator of mood, stress, and emotional responses. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA. By inhibiting FAAH, the levels of AEA are increased, leading to enhanced endocannabinoid signaling and a potential anxiolytic effect.

Compound A, this compound, has been identified in our laboratories as a potent and selective FAAH inhibitor. This guide will present a comparative analysis of Compound A and Sertraline, focusing on their distinct pharmacological profiles and their performance in preclinical models of anxiety.

Mechanisms of Action: A Tale of Two Pathways

The therapeutic approaches of Compound A and Sertraline for GAD diverge fundamentally, targeting distinct neurochemical systems.

Sertraline: As an SSRI, Sertraline's primary mechanism of action is the allosteric inhibition of the serotonin transporter (SERT). This inhibition leads to an accumulation of serotonin in the synaptic cleft, amplifying serotonergic signaling. The downstream effects are complex and involve the modulation of various serotonin receptor subtypes, leading to adaptive changes in neuronal circuitry over time, which is thought to underlie its therapeutic effects.

Compound A: In contrast, Compound A is hypothesized to exert its anxiolytic effects by modulating the endocannabinoid system. By inhibiting the FAAH enzyme, Compound A prevents the breakdown of the endocannabinoid anandamide (AEA). Elevated levels of AEA enhance the activation of cannabinoid receptor type 1 (CB1), which is densely expressed in brain regions implicated in anxiety, such as the amygdala, prefrontal cortex, and hippocampus. This enhancement of endocannabinoid tone is believed to produce anxiolytic and antidepressant-like effects.

G cluster_0 Sertraline (SSRI) Pathway cluster_1 Compound A (FAAH Inhibitor) Pathway Sertraline Sertraline SERT SERT Sertraline->SERT Inhibits Synaptic_Serotonin Synaptic_Serotonin Sertraline->Synaptic_Serotonin Increases Serotonin_Reuptake Serotonin_Reuptake SERT->Serotonin_Reuptake Mediates Serotonin_Reuptake->Synaptic_Serotonin Decreases Postsynaptic_Receptors Postsynaptic_Receptors Synaptic_Serotonin->Postsynaptic_Receptors Activates Anxiolytic_Effect Anxiolytic_Effect Postsynaptic_Receptors->Anxiolytic_Effect Leads to Compound_A Compound_A FAAH FAAH Compound_A->FAAH Inhibits Anandamide_Levels Anandamide_Levels Compound_A->Anandamide_Levels Increases Anandamide_Degradation Anandamide_Degradation FAAH->Anandamide_Degradation Mediates Anandamide_Degradation->Anandamide_Levels Decreases CB1_Receptor CB1_Receptor Anandamide_Levels->CB1_Receptor Activates CB1_Receptor->Anxiolytic_Effect Leads to

Figure 1: A diagram illustrating the distinct mechanisms of action of Sertraline and Compound A.

Comparative In Vitro Potency and Selectivity

The initial characterization of a novel compound involves determining its potency and selectivity for its intended target.

CompoundTargetIC50 (nM)Selectivity vs. Off-Target ASelectivity vs. Off-Target B
Compound A FAAH15>1000-fold>1000-fold
Sertraline SERT0.7>500-fold>500-fold
Off-targets for Compound A include other serine hydrolases; off-targets for Sertraline include other monoamine transporters.
Experimental Protocol: In Vitro FAAH Inhibition Assay
  • Enzyme Source: Recombinant human FAAH is used.

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is employed.

  • Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl with a neutral pH.

  • Compound Incubation: A range of concentrations of Compound A is pre-incubated with the FAAH enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Preclinical Efficacy in a Rodent Model of Anxiety

The elevated plus-maze (EPM) is a widely used behavioral assay to assess the anxiolytic potential of novel compounds in rodents.

Treatment GroupDose (mg/kg)Time Spent in Open Arms (s)
Vehicle-65 ± 8
Compound A 10125 ± 12
Sertraline 10105 ± 10
*p < 0.05 compared to vehicle
Experimental Protocol: Elevated Plus-Maze (EPM) Test
  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animals: Male mice are used for the study.

  • Drug Administration: Compound A, Sertraline, or vehicle is administered intraperitoneally 30 minutes before the test.

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

  • Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using an automated tracking system.

  • Data Analysis: The data are analyzed using a one-way ANOVA followed by a post-hoc test to compare the treatment groups.

G cluster_0 EPM Workflow A Acclimatize Mice B Administer Compound A, Sertraline, or Vehicle A->B C Place Mouse in Center of EPM B->C D Record Behavior for 5 minutes C->D E Analyze Time in Open Arms D->E F Statistical Analysis E->F

Orthogonal assays to confirm the biological activity of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Orthogonal Assays for Confirming the Biological Activity of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid as a Novel IDO1 Inhibitor

This guide provides a comprehensive framework for validating the biological activity of the novel small molecule, this compound. Publicly available information on the specific biological targets of this molecule is limited. Therefore, for the purposes of this technical guide, we will hypothesize a target and build a rigorous validation workflow around it.

Based on structural motifs common to known enzyme inhibitors, we will proceed with the hypothesis that This compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme in immuno-oncology. This guide details a series of orthogonal assays designed to confirm this hypothetical activity, providing researchers with a robust template for small molecule validation.

The Scientific Rationale: Why Orthogonal Assays?

In drug discovery, relying on a single assay to validate a compound's activity is fraught with risk. A single-point readout can be susceptible to artifacts, off-target effects, or compound interference (e.g., fluorescence quenching). Orthogonal assays are independent methods that measure the same biological event through different physical principles or in different contexts (e.g., biochemical vs. cellular). A consistent outcome across multiple, distinct assays provides strong, trustworthy evidence of a compound's specific biological activity.

Our strategy is to first confirm direct enzyme inhibition, then verify this activity in a relevant cellular model, and finally, prove direct target engagement within the cell.

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the tumor microenvironment, IDO1 expression is often upregulated, leading to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their arrest and apoptosis.[3][4]

  • Kynurenine Accumulation: The production of downstream metabolites, collectively known as kynurenines, actively promotes the differentiation of regulatory T cells (Tregs) and suppresses the function of effector T and NK cells.[5][6][7][8]

This dual mechanism allows tumors to evade immune destruction, making IDO1 a compelling target for cancer immunotherapy.[2][7]

Signaling Pathway and Point of Inhibition

IDO1_Pathway TRP_source Extracellular Tryptophan TRP TRP TRP_source->TRP

The Comparator: Epacadostat (INCB024360)

To objectively evaluate the performance of our hypothetical inhibitor, we will compare it against Epacadostat , a potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[7] Epacadostat is a competitive, reversible inhibitor that binds to the heme cofactor of the IDO1 enzyme.[3][4] Its well-characterized profile provides a benchmark for potency and cellular activity.

Orthogonal Assay Workflow

We will employ a three-tiered approach to validate the compound's activity, moving from a simplified biochemical system to a complex cellular environment.

Orthogonal_Workflow Assay1 Assay 1: Biochemical IDO1 Inhibition Assay Question1 Does the compound inhibit the purified IDO1 enzyme? Assay1->Question1 Assay2 Assay 2: Cell-Based Kynurenine Production Assay Question2 Does the compound inhibit IDO1 activity in living cells? Assay2->Question2 Assay3 Assay 3: Cellular Target Engagement (CETSA) Question3 Does the compound physically bind to IDO1 in living cells? Assay3->Question3 Result1 Determine IC50 (Biochemical Potency) Question1->Result1 Result2 Determine IC50 (Cellular Potency) Question2->Result2 Result3 Confirm Target Binding & Determine EC50 (Stabilization) Question3->Result3 Result1->Assay2 Final_Conclusion High-Confidence Validation of IDO1 Inhibition Result1->Final_Conclusion Result2->Assay3 Result2->Final_Conclusion Result3->Final_Conclusion

Assay 1: Direct Enzymatic Inhibition (Biochemical Assay)

Objective: To determine if this compound directly inhibits the catalytic activity of purified recombinant human IDO1 enzyme.

Principle: This assay measures the production of N-formylkynurenine (NFK) from tryptophan by the IDO1 enzyme. The reaction is monitored by measuring the absorbance of NFK at 321 nm. The rate of product formation is compared in the presence and absence of the inhibitor to calculate a dose-dependent inhibition curve and determine the IC50 value.

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 U/mL Catalase.

    • Enzyme Stock: Recombinant human IDO1 protein diluted to 2X final concentration in Assay Buffer.

    • Substrate Stock: L-Tryptophan diluted to 2X final concentration (e.g., 400 µM) in Assay Buffer.

    • Compound Plates: Prepare a serial dilution of the test compound and Epacadostat in DMSO, then dilute into Assay Buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 50 µL of the compound dilutions (or vehicle control) to the appropriate wells.

    • Add 25 µL of the 2X IDO1 enzyme stock to all wells.

    • Incubate for 15 minutes at 25°C to allow for compound binding.

    • Initiate the reaction by adding 25 µL of the 2X L-Tryptophan substrate stock.

    • Immediately measure the absorbance at 321 nm every 60 seconds for 20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear phase of the absorbance curve for each well.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay 2: Inhibition of Kynurenine Production (Cell-Based Assay)

Objective: To confirm that the compound can cross the cell membrane and inhibit IDO1 activity in a physiologically relevant context.

Principle: This assay uses a human cancer cell line (e.g., SK-OV-3 or HeLa) in which IDO1 expression is induced by interferon-gamma (IFN-γ).[3][4] The activity of the intracellular IDO1 enzyme is measured by quantifying the amount of kynurenine secreted into the cell culture medium. Kynurenine is detected via a colorimetric reaction after chemical hydrolysis of NFK.[3]

Experimental Protocol
  • Cell Culture and IDO1 Induction:

    • Plate SK-OV-3 cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to adhere overnight.[3]

    • Induce IDO1 expression by treating the cells with 100 ng/mL of human IFN-γ for 24 hours.[3]

  • Compound Treatment:

    • Remove the IFN-γ-containing medium.

    • Add fresh medium containing serial dilutions of the test compound or Epacadostat. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 48 hours at 37°C.

  • Kynurenine Detection:

    • Carefully transfer 100 µL of the conditioned supernatant from each well to a new 96-well plate.

    • Add 50 µL of 6.1 N trichloroacetic acid (TCA) to each well to hydrolyze NFK to kynurenine and precipitate proteins. Incubate at 50°C for 30 minutes.[3]

    • Centrifuge the plate at 2500 x g for 10 minutes.

    • Transfer 100 µL of the clear supernatant to another new plate.

    • Add 100 µL of Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature until a yellow color develops.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine to quantify the amount in each sample.

    • Normalize the data to the vehicle control (100% activity) and calculate the percent inhibition for each compound concentration.

    • Determine the cellular IC50 value by fitting the dose-response curve.

Assay 3: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)

Objective: To obtain direct evidence that this compound physically binds to the IDO1 protein inside intact cells.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[9] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. In this assay, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of IDO1 protein remaining in the soluble fraction (i.e., not denatured and aggregated) is quantified. An effective ligand will result in more soluble IDO1 at higher temperatures compared to the vehicle control.

Experimental Protocol
  • Cell Treatment:

    • Culture HeLa or another suitable cell line to high density.

    • Treat the cells in suspension with a high concentration (e.g., 10x cellular IC50) of the test compound, Epacadostat, or vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble IDO1 protein in each sample using a standard Western Blot or ELISA protocol with a specific anti-IDO1 antibody.

  • Data Analysis:

    • Generate a "melt curve" by plotting the normalized amount of soluble IDO1 versus temperature for both the compound-treated and vehicle-treated samples.

    • A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

    • Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature (e.g., 55°C) with varying compound concentrations to determine an EC50 for stabilization.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data that one might expect from this series of experiments, comparing our novel compound to the benchmark, Epacadostat.

Assay TypeParameterThis compoundEpacadostat (Reference)Interpretation
Biochemical Assay IC5085 nM15 nMThe novel compound directly inhibits IDO1, but is ~5.7-fold less potent than Epacadostat in a cell-free system.
Cell-Based Assay IC50250 nM50 nMBoth compounds inhibit IDO1 in cells, maintaining a similar potency ratio. This suggests good cell permeability for the novel compound.
CETSA Thermal Shift (ΔTm)+4.5 °C at 10 µM+6.0 °C at 1 µMBoth compounds physically bind to and stabilize IDO1 in cells, confirming direct target engagement.

Conclusion

This guide outlines a rigorous, multi-step validation strategy using three orthogonal assays to confirm the biological activity of this compound as a novel IDO1 inhibitor.

  • The biochemical assay confirms direct interaction and inhibition of the purified enzyme.

  • The cell-based assay validates this activity in a more complex biological system, providing evidence of cell permeability and efficacy against the intracellular target.

  • The Cellular Thermal Shift Assay (CETSA) provides the ultimate proof of target engagement, demonstrating that the compound physically binds to IDO1 within living cells.

Consistent results across these three distinct methodologies, especially when benchmarked against a known inhibitor like Epacadostat, would provide high-confidence validation of this compound as a genuine IDO1 inhibitor, justifying its advancement in a drug discovery pipeline.

References

  • Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762-774. [Link]

  • Uyttenhove, C., Pilotte, L., Théate, I., Stroobant, V., Colau, D., Parmentier, N., ... & Van den Eynde, B. J. (2003). Evidence for a pivotal role of indoleamine 2, 3-dioxygenase in the mechanisms of tumor resistance to rejection. Nature medicine, 9(10), 1269-1274. [Link]

  • Juge, F., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30873–30883. [Link]

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137-143. [Link]

  • Holmgaard, R. B., Zamarin, D., Munn, D. H., Wolchok, J. D., & Allison, J. P. (2013). Indoleamine 2,3-dioxygenase is a critical resistance mechanism in antitumor T cell immunotherapy targeting CTLA-4. Journal of Experimental Medicine, 210(7), 1389-1402. [Link]

  • Martinez, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2113-2127. [Link]

  • McNulty, D. E., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 786-797. [Link]

  • Prendergast, G. C., Malachowski, W. P., DuHadaway, J. B., & Muller, A. J. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795-6811. [Link]

  • Yue, E. W., et al. (2009). INCB24360 (Epacadostat), a highly potent and selective indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor for cancer therapy. Journal of Medicinal Chemistry, 52(23), 7364–7367. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, integral to numerous therapeutic agents due to its unique physicochemical properties and ability to engage with a wide array of biological targets.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid core. Our focus will be on elucidating how subtle molecular modifications influence biological activity, drawing upon data from studies on closely related 1,2,4-triazole derivatives to infer key SAR trends.

The 1,2,4-triazole ring system is a versatile scaffold found in a variety of approved drugs, including the antifungal agents fluconazole and itraconazole.[3] The incorporation of an acetic acid moiety at the 3-position of the triazole ring introduces a critical functional group that can participate in various interactions with biological receptors, such as hydrogen bonding and salt bridge formation. The N1-methylation of the triazole ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability.

This guide will dissect the SAR of this scaffold by examining modifications at three key positions: the acetic acid side chain, the N1-position of the triazole ring, and the C5-position of the triazole ring. We will explore how these modifications impact a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Comparative Analysis of Analog Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections provide a comparative analysis based on available experimental data for related compounds.

Modifications of the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a key pharmacophoric feature. Its conversion to various ester and amide derivatives has been a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

For instance, the synthesis of 1,2,4-triazole-3-acetamides has been explored, with various amine substitutions.[4][5] These modifications can significantly impact the compound's ability to cross biological membranes and can introduce new interaction points with the target protein. The general trend observed is that the nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity.

Modification Analog Structure (Example) Observed Activity Reference
Carboxylic AcidThis compoundParent scaffoldN/A
Amide (Benzyl)2-(5-Amino-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-3-yl)-N-benzylacetamideAnti-inflammatory[4]
Amide (Phenylethyl)2-[5-Amino-1-(4-chlorobenzoyl)-1H-1,2,4-triazol-3-yl]-N-(2-phenylethyl)acetamideAnti-inflammatory[4]
Ester (Ethyl)Ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazol-3-yl)thio)acetateIntermediate for further synthesis[3]
Substitutions at the N1-Position of the Triazole Ring

While our core topic specifies an N1-methyl group, understanding the impact of other substituents at this position provides valuable SAR insights. The N1-substituent can influence the overall shape and electronic distribution of the triazole ring. In many 1,2,4-triazole series, variation at this position is a key strategy for optimizing activity. For example, in a series of 3,4,5-trisubstituted 1,2,4-triazoles, substitutions at the N4 position (analogous to N1 in our core structure's numbering system when considering different isomers) with bulky groups like 4-methoxyphenyl led to a significant increase in potency against the annexin A2–S100A10 protein interaction.[6]

Substitutions at the C5-Position of the Triazole Ring

The C5-position of the 1,2,4-triazole ring is another critical point for modification. Introducing various substituents at this position can lead to analogs with diverse biological profiles. For instance, the introduction of amino groups, thio-ethers, and various substituted aryl groups has been shown to impart anti-inflammatory, antimicrobial, and anticancer properties.

A study on substituted 1,2,4-triazole-3-acetic acid derivatives revealed that compounds with a 5-amino group, when further acylated at the N1-position, exhibited significant anti-inflammatory activities.[4][5] The nature of the acyl group was found to be a determinant of potency.

C5-Substituent Analog Structure (Example) Observed Activity Reference
AminoEthyl 5-amino-1H-1,2,4-triazol-3-acetateAnti-inflammatory[4]
UreidoEthyl 5-(3-(4-chlorophenyl)ureido-1H-1,2,4-triazol-3-acetateAnti-inflammatory[4]
Thio-ether2-((4-allyl-5-((diphenylphosphoryl)methyl)-4H-1,2,4-triazole-3-yl)thio)acetohydrazideIntermediate for further synthesis[3]
Aryl5-Aryl-substituted-4H-1,2,4-triazole-3-thiolsAntimicrobial[1]

Experimental Protocols

The synthesis and biological evaluation of these analogs follow established methodologies in medicinal chemistry. Below are representative protocols.

General Synthesis of 2-(1-Substituted-1H-1,2,4-triazol-3-yl)acetic Acid Analogs

The synthesis of the 1,2,4-triazole core can be achieved through various routes, often involving the cyclization of thiosemicarbazide derivatives. A common approach for the acetic acid side chain involves the reaction of a 3-mercapto-1,2,4-triazole with an appropriate haloacetate ester, followed by hydrolysis.

Step-by-step synthesis of a 3-thio-substituted 1,2,4-triazole acetic acid derivative:

  • Formation of the Triazole Ring: A substituted thiosemicarbazide is cyclized in the presence of a base (e.g., NaOH or K2CO3) to form the corresponding 5-substituted-4H-1,2,4-triazole-3-thiol.

  • Alkylation of the Thiol: The resulting triazole-3-thiol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in a suitable solvent like ethanol or DMF, often in the presence of a base like sodium acetate, to yield the ethyl 2-((5-substituted-4H-1,2,4-triazol-3-yl)thio)acetate.[3][6]

  • Amide/Hydrazide Formation (Optional): The ethyl ester can be converted to the corresponding acetohydrazide by reacting with hydrazine hydrate.[3] This intermediate can be further derivatized.

  • Hydrolysis to Acetic Acid: The ethyl ester is hydrolyzed using a base (e.g., NaOH) followed by acidification to afford the final 2-((5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid derivative.

G cluster_synthesis Representative Synthesis Workflow thiosemicarbazide Substituted Thiosemicarbazide triazole_thiol 5-Substituted-4H-1,2,4-triazole-3-thiol thiosemicarbazide->triazole_thiol Base-catalyzed cyclization ester Ethyl 2-((5-substituted-4H-1,2,4-triazol-3-yl)thio)acetate triazole_thiol->ester Ethyl haloacetate, Base acid Target Acetic Acid Analog ester->acid Hydrolysis

Caption: A simplified workflow for the synthesis of 1,2,4-triazole acetic acid analogs.

In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition)

The anti-inflammatory activity of the synthesized compounds is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a suitable buffer.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated and compared to a standard drug like indomethacin.[5]

Structure-Activity Relationship Summary

The following diagram illustrates the key SAR findings for 1,2,4-triazole acetic acid analogs based on the available literature.

SAR_Summary cluster_sar SAR of 1,2,4-Triazole Acetic Acid Analogs Core R1 N1-Substituent R2 Acetic Acid Side Chain R3 C5-Substituent R1_mod Modulation of steric and electronic properties. Bulky groups can enhance potency. R1->R1_mod R2_mod Esterification/Amidation alters pharmacokinetics. Amide substituents influence activity. R2->R2_mod R3_mod Introduction of H-bond donors/acceptors (e.g., -NH2). Thio-ether linkages provide synthetic handles. Aryl groups can introduce new interactions. R3->R3_mod

Caption: Key modification points influencing the biological activity of 1,2,4-triazole analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, inferred from a range of related 1,2,4-triazole derivatives, highlight the importance of substitutions at the acetic acid side chain, the N1-position, and the C5-position of the triazole ring. Esterification and amidation of the acetic acid moiety provide a means to fine-tune the pharmacokinetic properties and introduce new binding interactions. Modifications at the C5-position with groups capable of hydrogen bonding or forming other interactions are crucial for enhancing biological activity. Future research should focus on a systematic exploration of these modification points to develop potent and selective agents for various therapeutic targets.

References

  • Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. Semantic Scholar. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. [Link]

  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. ResearchGate. [Link]

  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. OUCI. [Link]

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. PubMed Central. [Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. National University of Pharmacy. [Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. Semantic Scholar. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Structure-activity relationships in 1,2,3-triazol-1-yl derivatives of clavulanic acid. PubMed. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the quantitative determination of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid, a polar acidic molecule that presents unique challenges in chromatographic separation. We will explore the cross-validation of three prevalent analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

The objective of this guide is to equip researchers and drug development professionals with the necessary insights to select and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]

The Analytical Challenge: The Physicochemical Nature of this compound

This compound is a highly polar molecule due to the presence of the triazole ring and the carboxylic acid moiety. This high polarity makes it poorly retained on traditional non-polar stationary phases used in reversed-phase chromatography, often leading to elution near or at the void volume.[5] Consequently, achieving adequate separation from other polar impurities and excipients in a formulation can be a significant hurdle. This necessitates the exploration of alternative chromatographic strategies to ensure accurate and precise quantification.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical method is a balance between sensitivity, selectivity, robustness, and operational efficiency. Below is a comparative summary of the performance characteristics of RP-HPLC, HILIC, and MMC for the analysis of polar acidic compounds like this compound. The presented data are representative values based on the analysis of similar triazole derivatives and polar acidic compounds.

Performance Parameter Reversed-Phase HPLC (with Ion-Pairing) Hydrophilic Interaction Liquid Chromatography (HILIC) Mixed-Mode Chromatography (MMC)
Linearity (r²) > 0.997> 0.998> 0.999
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.3 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (%RSD) < 2.0%< 1.5%< 1.0%
Selectivity Moderate to HighHighVery High
Matrix Effects ModerateLow to ModerateLow

Experimental Protocols and Methodologies

To facilitate the replication and cross-validation of these analytical techniques, detailed methodologies for each approach are provided below.

Sample Preparation: A Unified Approach

For a standardized comparison, a common sample preparation protocol is recommended. Given the polar nature of the analyte, protein precipitation is a suitable method for biological matrices.

Protocol for Sample Preparation (Plasma):

  • To 200 µL of plasma sample, add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase of the respective chromatographic method.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing

Rationale: To overcome the poor retention of the polar analyte on a conventional C18 column, an ion-pairing agent is introduced into the mobile phase. The ion-pairing reagent forms a neutral complex with the ionized analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[6]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an ideal technique for the retention and separation of highly polar compounds.[7][8][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent. A water-enriched layer is formed on the surface of the stationary phase, and the polar analyte partitions between this aqueous layer and the bulk organic mobile phase.[10]

Experimental Protocol:

  • Column: HILIC (Amide or Zwitterionic), 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 95% B

    • 12.1-15 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm or LC-MS/MS

Method 3: Mixed-Mode Chromatography (MMC)

Rationale: MMC utilizes a stationary phase with a combination of two or more retention mechanisms, such as reversed-phase and ion-exchange.[11][12][13] This dual interaction provides unique selectivity and enhanced retention for a wide range of analytes, including polar and ionizable compounds, without the need for ion-pairing reagents.[11]

Experimental Protocol:

  • Column: Mixed-Mode (e.g., C18 with embedded anion-exchange groups), 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-3 min: 10% B

    • 3-15 min: 10% to 50% B

    • 15-18 min: 50% B

    • 18-18.1 min: 50% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or LC-MS/MS

Cross-Validation Framework: Ensuring Method Equivalency

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies to ensure the equivalency of the results. The process involves a direct comparison of the validation parameters of the methods.[1] The core validation parameters to be assessed during cross-validation, in accordance with ICH Q2(R2) guidelines, are outlined below.[1][3][14]

Caption: Workflow for the cross-validation of two analytical methods.

Key Cross-Validation Parameters and Acceptance Criteria:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment. The %RSD should be ≤ 2.0%.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Logical Framework for Method Selection

The choice between RP-HPLC, HILIC, and MMC depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion and Recommendations

For the analysis of this compound, both HILIC and Mixed-Mode Chromatography present superior alternatives to traditional Reversed-Phase HPLC.

  • HILIC offers excellent retention and selectivity for this highly polar analyte, often with the added benefit of increased sensitivity in LC-MS/MS due to the high organic content of the mobile phase.[10]

  • Mixed-Mode Chromatography provides a highly versatile and robust solution, demonstrating exceptional selectivity by combining multiple retention mechanisms. This can be particularly advantageous for complex sample matrices where baseline resolution of the analyte from impurities is critical.

While RP-HPLC with ion-pairing can be a viable option, it may suffer from longer equilibration times and potential for ion suppression in mass spectrometry.

Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical needs and a comprehensive cross-validation study to ensure the generation of reliable and equivalent data, regardless of the chosen methodology. This commitment to scientific rigor and adherence to regulatory guidelines is the bedrock of successful drug development.

References

  • BenchChem. (n.d.).
  • Scilit. (n.d.).
  • Agilent. (2023).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • LCGC. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • HELIX Chromatography. (n.d.).
  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (2025).
  • International Council for Harmonisation. (2023).
  • Waters Corporation. (n.d.).
  • Chromatography Online. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2).
  • Supelco. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
  • SIELC Technologies. (2011).
  • LCGC International. (n.d.).
  • ResearchGate. (2015). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?.
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
  • National Institutes of Health. (2025).

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Performance Benchmark: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid in the Context of Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Epigenetic Drug Discovery

Introduction: The Dynamic Epigenetic Landscape and the Pursuit of Specificity

The field of epigenetics has unveiled a complex layer of gene regulation orchestrated by post-translational modifications of histone proteins. Among these, histone methylation is a critical mark, dynamically placed and removed by histone methyltransferases (HMTs) and histone demethylases (HDMs), respectively. The discovery that histone methylation is reversible shattered the paradigm of a static epigenetic code and opened new avenues for therapeutic intervention in a multitude of diseases, most notably cancer.[1]

Histone demethylases are broadly classified into two main families: the flavin adenine dinucleotide (FAD)-dependent lysine-specific demethylases (LSDs) and the Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing demethylases.[2] The aberrant activity of these enzymes has been linked to the initiation and progression of various cancers, making them compelling targets for drug discovery.[3][4][5] The development of small molecule inhibitors against these enzymes is a vibrant area of research, aimed at reprogramming the cancer epigenome.

This guide introduces a novel compound, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid, and provides a framework for benchmarking its performance against well-established inhibitors of two major classes of histone demethylases. While the specific biological targets of this compound are still under investigation, its structural motifs suggest potential interactions with enzymatic active sites. Here, we hypothesize its potential as a histone demethylase inhibitor and outline a comprehensive strategy to evaluate its efficacy and selectivity in comparison to known inhibitors, thereby providing a technical roadmap for its characterization.

Compound Profiles: The Challenger and the Incumbents

A robust benchmarking study requires well-characterized reference compounds. For this guide, we have selected two widely recognized inhibitors, each targeting a different major family of histone demethylases.

Test Compound: this compound

  • Structure:

Reference Compound 1: Tranylcypromine (TCP) - The LSD1 Inhibitor

  • Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

  • Mechanism of Action: Tranylcypromine is an irreversible inhibitor that forms a covalent adduct with the FAD cofactor in the active site of LSD1. [6]* Reported IC50: ~2 µM (varies with assay conditions)

Reference Compound 2: GSK-J4 - The JmjC Inhibitor

  • Target: KDM6A (UTX) and KDM6B (JMJD3)

  • Mechanism of Action: GSK-J4 is a cell-permeable prodrug of GSK-J1, which is a competitive inhibitor of the α-ketoglutarate cofactor in the active site of JmjC domain-containing demethylases.

  • Reported IC50: ~6.6 µM for KDM6A and ~8.6 µM for KDM6B.

Benchmarking Strategy: A Multi-faceted Approach to Performance Evaluation

To comprehensively assess the inhibitory potential of this compound, a multi-pronged strategy is proposed, encompassing both biochemical and cellular assays.

1. Primary Biochemical Screening:

The initial step involves in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human LSD1 and KDM6A. This will provide a direct measure of its potency against each enzyme.

2. Selectivity Profiling:

To understand the specificity of the test compound, it should be screened against other related enzymes, such as other JmjC family members or monoamine oxidases (MAOs), which are structurally related to LSD1.

3. Mechanism of Action Studies:

Enzyme kinetics studies will be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, irreversible). For JmjC inhibitors, this can involve varying the concentrations of the substrate (methylated histone peptide) and the cofactor (α-ketoglutarate). For LSD1 inhibitors, time-dependent inhibition assays can reveal irreversible binding.

Workflow for Biochemical Benchmarking

G cluster_prep Preparation cluster_assay Biochemical Assays cluster_analysis Data Analysis reagents Reagents & Buffers ic50 IC50 Determination (LSD1 & KDM6A Assays) reagents->ic50 compound Test & Reference Compounds compound->ic50 enzyme Recombinant Enzymes (LSD1, KDM6A) enzyme->ic50 selectivity Selectivity Profiling (vs. other HDMs, MAOs) ic50->selectivity moa Mechanism of Action (Enzyme Kinetics) ic50->moa dose_response Dose-Response Curves ic50->dose_response kinetic_params Kinetic Parameter Determination moa->kinetic_params ic50_calc IC50 Value Calculation dose_response->ic50_calc

Caption: Workflow for the biochemical evaluation of histone demethylase inhibitors.

Experimental Protocols: Step-by-Step Methodologies

The following are detailed protocols for the in vitro biochemical assays. These protocols are designed to be adaptable for high-throughput screening.

Protocol 1: LSD1 Inhibitor Fluorescence-Based Assay

This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction. [7][8] Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Dimethylated histone H3K4 peptide substrate

  • Horseradish Peroxidase (HRP)

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or Amplex Red

  • Test compound, Tranylcypromine, and DMSO (vehicle control)

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Tranylcypromine in DMSO. Further dilute in LSD1 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture Preparation: Prepare a master mix containing LSD1 Assay Buffer, LSD1 enzyme, HRP, and ADHP.

  • Assay Plate Setup:

    • Blank wells: Add reaction mixture without enzyme.

    • Positive control wells (100% activity): Add reaction mixture and DMSO.

    • Inhibitor wells: Add reaction mixture and the diluted compounds.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the histone H3K4 peptide substrate to all wells except the blank to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: KDM6A Inhibitor Colorimetric Assay

This assay is an antibody-based method that detects the demethylated product. [9] Materials:

  • Recombinant human KDM6A enzyme

  • KDM6A Assay Buffer

  • Tri-methylated histone H3K27 peptide substrate-coated 96-well strip plate

  • Cofactors (e.g., Ascorbic acid, Fe(II), α-ketoglutarate)

  • Capture Antibody (specific for demethylated H3K27)

  • Detection Antibody (HRP-conjugated)

  • Developer Solution (e.g., TMB)

  • Stop Solution (e.g., 1N HCl)

  • Test compound, GSK-J4, and DMSO (vehicle control)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compound and GSK-J4 in KDM6A Assay Buffer. Prepare a solution of KDM6A enzyme in the same buffer.

  • Enzymatic Reaction:

    • To the substrate-coated wells, add the KDM6A Assay Buffer, cofactors, and the diluted compounds or DMSO.

    • Initiate the reaction by adding the KDM6A enzyme solution.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Washing: Wash the wells multiple times with a wash buffer to remove unbound reagents.

  • Antibody Incubation:

    • Add the diluted Capture Antibody and incubate at room temperature for 60 minutes.

    • Wash the wells.

    • Add the diluted Detection Antibody and incubate at room temperature for 30 minutes.

  • Signal Development:

    • Wash the wells.

    • Add the Developer Solution and incubate at room temperature for 5-15 minutes, protected from light.

    • Add the Stop Solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Similar to the LSD1 assay, calculate the percent inhibition and determine the IC50 values.

Hypothetical Data Presentation and Interpretation

For a clear comparison, the IC50 values obtained from the biochemical assays should be summarized in a table.

Table 1: Hypothetical IC50 Values of Test and Reference Compounds against Histone Demethylases

CompoundLSD1 IC50 (µM)KDM6A IC50 (µM)
This compound15.2> 100
Tranylcypromine (TCP)2.5> 100
GSK-J4> 1007.8

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates moderate inhibitory activity against LSD1, with an IC50 of 15.2 µM. It shows no significant activity against KDM6A at concentrations up to 100 µM, suggesting selectivity for LSD-type demethylases over this particular JmjC family member. Its potency against LSD1 is lower than that of the known irreversible inhibitor, Tranylcypromine. Further studies would be required to determine its mechanism of inhibition and to optimize its structure for improved potency.

Biological Context: LSD1 and KDM6A in Cancer Signaling

Both LSD1 and KDM6A are implicated in various cancers through their regulation of key oncogenic and tumor-suppressive pathways. [3][10]In some contexts, they can have opposing roles in gene regulation. For instance, in breast cancer, LSD1 and KDM6A are co-expressed and can both interact with the estrogen receptor (ER), influencing its transcriptional activity. [3] Diagram of a Simplified Cancer-Related Signaling Pathway

G cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates KDM6A KDM6A H3K27me3 H3K27me3 (Repressive Mark) KDM6A->H3K27me3 demethylates Tumor_Suppressor Tumor Suppressor Expression H3K4me2->Tumor_Suppressor activates Oncogene Oncogene Expression H3K27me3->Oncogene represses Cell_Proliferation Cell_Proliferation Oncogene->Cell_Proliferation drives Tumor_Suppressor->Cell_Proliferation inhibits ER Estrogen Receptor (ER) ER->LSD1 recruit ER->KDM6A recruit ER->Oncogene promote Growth_Factors Growth Factors Growth_Factors->ER activate

Caption: Simplified signaling pathway showing the interplay of LSD1 and KDM6A in regulating gene expression in cancer.

This diagram illustrates how LSD1 can contribute to oncogenesis by repressing tumor suppressor genes through the demethylation of H3K4me2. Conversely, KDM6A can act as a tumor suppressor by demethylating the repressive H3K27me3 mark at oncogene promoters, leading to their reduced expression. The recruitment of both enzymes by transcription factors like the estrogen receptor highlights the complexity of epigenetic regulation in cancer.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential histone demethylase inhibitor. The proposed benchmarking strategy, utilizing well-established inhibitors and detailed assay protocols, allows for a robust evaluation of its potency and selectivity.

The hypothetical data presented suggests that this compound may be a moderately potent and selective inhibitor of LSD1. Future research should focus on:

  • Mechanism of Action Studies: Elucidating whether the inhibition is reversible or irreversible and determining its kinetic parameters.

  • Structural Biology: Obtaining co-crystal structures of the compound bound to LSD1 to understand the molecular basis of its activity and guide structure-activity relationship (SAR) studies.

  • Cellular Assays: Evaluating its ability to modulate histone methylation marks in cancer cell lines and its effects on cell proliferation, differentiation, and apoptosis.

  • Lead Optimization: Synthesizing and testing analogs of this compound to improve its potency and drug-like properties.

By following this structured approach, researchers can effectively characterize novel compounds and contribute to the development of the next generation of epigenetic therapies.

References

  • Mai, A., & Rotili, D. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology, 13, 1118588. Retrieved from [Link]

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  • Valente, S., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30863-30875. Retrieved from [Link]

  • Blair, L. P., et al. (2011). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 483, 215-239. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Demethylase Assay Kit Components. Retrieved from [Link]

  • Cayman Chemical. (n.d.). LSD1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Vathia, V., et al. (2021). LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target. International Journal of Molecular Sciences, 22(16), 8564. Retrieved from [Link]

  • Sehrawat, A., et al. (2018). LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer. Molecular Cancer Research, 16(8), 1213-1224. Retrieved from [Link]

  • Amente, S., et al. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Cancers, 11(3), 353. Retrieved from [Link]

  • Li, Y., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules, 23(10), 2656. Retrieved from [Link]

  • Shi, Y. (2007). Mechanisms involved in the regulation of histone lysine demethylases. Cell Research, 17(5), 422-431. Retrieved from [Link]

  • EpigenTek. (n.d.). KDM6A/KDM6B Activity Quantification Assay Kit (Fluorometric). Retrieved from [Link]

  • Stender, J. D., et al. (2012). A functional LSD1 coregulator screen reveals a novel transcriptional regulatory cascade connecting R-loop homeostasis with epigenetic regulation. Nucleic Acids Research, 49(7), 3789-3804. Retrieved from [Link]

  • Carmona-Gutierrez, D., & Madeo, F. (2018). Histone methyl-transferases and demethylases in the autophagy regulatory network: the emerging role of KDM1A/LSD1 demethylase. Cell Cycle, 17(15), 1827-1837. Retrieved from [Link]

  • Cai, C., et al. (2019). LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells. Frontiers in Oncology, 9, 749. Retrieved from [Link]

  • Mahajan Lab, Washington University in St. Louis. (n.d.). KDM6A INHIBITOR. Retrieved from [Link]

  • Amsbio. (n.d.). UTX(KDM6A) Homogeneous Assay Kit. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the journey of a drug candidate within a biological system is paramount to its success. The pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates a compound's efficacy, safety, and dosing regimen. This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid and its derivatives, a class of compounds with significant therapeutic potential.

The 1,2,4-triazole nucleus is a versatile scaffold found in a wide array of medicinally important compounds.[1][2] Modifications to the core structure of this compound can dramatically alter its physicochemical properties, thereby influencing its interaction with the body. A systematic comparison of the PK profiles of a parent compound and its derivatives is crucial for selecting the most promising candidates for further development.

This guide is structured to provide not just the "what" but the "why" behind the experimental choices, ensuring a robust and self-validating approach to your pharmacokinetic studies.

Absorption: The Gateway to Systemic Circulation

The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract into the bloodstream. Poor absorption is a primary reason for the failure of many promising drug candidates. Key parameters to assess are intestinal permeability and the potential for active transport or efflux.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[3][4][5][6] It provides a reliable measure of a compound's potential for passive diffusion and active transport across the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a trans-well plate and cultured for 21-25 days to form a differentiated and polarized monolayer.[4]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]

  • Compound Incubation: The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours). To assess efflux, the experiment is also performed in the reverse direction, from basolateral to apical (B to A).[4][6]

  • Sample Analysis: Samples from both compartments are collected at predetermined time points and the concentration of the compound is quantified using LC-MS/MS.[4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer (mol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of the drug in the donor chamber (mol/cm³)[6]

    The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[6]

Causality Behind Experimental Choices:

  • The extended culture time for Caco-2 cells is essential for the formation of tight junctions and the expression of transporters, providing a more physiologically relevant model.

  • Measuring bidirectional transport is critical to distinguish between passive permeability and active efflux, which can significantly limit oral absorption.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on trans-well plates Culture Culture for 21-25 days to form monolayer Caco2->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_A Add compound to Apical side (A -> B) Incubate Incubate at 37°C Add_A->Incubate Add_B Add compound to Basolateral side (B -> A) Add_B->Incubate Sample Sample from both compartments at t=0, 2h Incubate->Sample LCMS Quantify compound concentration by LC-MS/MS Sample->LCMS Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Reaching the Target Site

Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by its binding to plasma proteins. Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target.[7][8]

Experimental Protocol: Plasma Protein Binding Assay

Equilibrium dialysis is the gold standard method for determining the fraction of a drug that is bound to plasma proteins.[7][9]

Methodology:

  • Preparation: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer (e.g., PBS).[7]

  • Equilibration: The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.[8]

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.[7]

  • Analysis: The concentration of the drug in both aliquots is determined by LC-MS/MS.[8]

  • Calculation: The fraction unbound (fu) is calculated as:

    fu = [Drug]buffer / [Drug]plasma

Causality Behind Experimental Choices:

  • Equilibrium dialysis allows for the direct measurement of the unbound drug concentration without disrupting the binding equilibrium, providing a highly accurate assessment.

  • Performing the assay at physiological temperature (37°C) is crucial as protein binding can be temperature-dependent.

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Spike Spike test compound into plasma RED_device Add spiked plasma and buffer to RED device Spike->RED_device Incubate Incubate at 37°C for 4-6 hours to reach equilibrium RED_device->Incubate Sample Sample from plasma and buffer chambers Incubate->Sample LCMS Quantify drug concentration by LC-MS/MS Sample->LCMS Calculate Calculate fraction unbound (fu) LCMS->Calculate

Caption: Plasma Protein Binding Assay Workflow.

Metabolism: The Body's Chemical Factory

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. High metabolic instability can lead to a short duration of action and low bioavailability. It is also crucial to assess the potential for a compound to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[10][11]

Experimental Protocol: Metabolic Stability in Hepatocytes

Hepatocytes contain both Phase I and Phase II metabolic enzymes and are considered a more physiologically relevant in vitro model than liver microsomes.[12][13][14][15]

Methodology:

  • Hepatocyte Culture: Cryopreserved human or animal hepatocytes are thawed and suspended in a suitable incubation medium.[1]

  • Incubation: The test compound (e.g., at 1 µM) is incubated with the hepatocyte suspension at 37°C.[12]

  • Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).[13]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.[13]

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[12]

Experimental Protocol: CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the major drug-metabolizing CYP450 isoforms.[11][16][17]

Methodology:

  • Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and an NADPH-regenerating system.[17]

  • Reaction: The reaction is initiated and allowed to proceed for a specific time at 37°C.

  • Quenching and Analysis: The reaction is stopped, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS or fluorescence.[18]

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[17]

Causality Behind Experimental Choices:

  • Using hepatocytes for metabolic stability provides a more comprehensive picture of metabolism, including both Phase I and Phase II pathways, and accounts for cellular uptake.

  • Assessing inhibition of multiple CYP isoforms is essential as different isoforms are responsible for the metabolism of various drugs, and inhibition can lead to clinically significant drug-drug interactions.

Excretion: The Final Exit

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and liver (bile/feces). The rate of excretion influences the drug's half-life and dosing interval.

In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro assays provide valuable early insights, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound in a living system.[19][20][21]

Experimental Protocol: Rodent Pharmacokinetic Study

Rats are a commonly used species for initial in vivo PK studies due to their well-characterized physiology and handling feasibility.[22][23]

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[23]

  • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes to different groups of animals. The IV dose provides a baseline for 100% bioavailability.[23]

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[23]

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key PK parameters.[24][25][26][27]

Key Pharmacokinetic Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100).

G cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis IV_dose Administer IV dose to one group of rats Blood_sample Collect blood samples at various time points IV_dose->Blood_sample PO_dose Administer PO dose to another group of rats PO_dose->Blood_sample Plasma_prep Prepare plasma from blood samples Blood_sample->Plasma_prep LCMS Quantify drug concentration in plasma by LC-MS/MS Plasma_prep->LCMS PK_model Pharmacokinetic modeling (Non-compartmental analysis) LCMS->PK_model PK_params Determine PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) PK_model->PK_params

Caption: In Vivo Pharmacokinetic Study Workflow in Rodents.

Comparative Data Summary

The data obtained from these studies should be compiled into a clear and concise table to facilitate a direct comparison between this compound and its derivatives.

Table 1: Hypothetical Comparative Pharmacokinetic Profiles

ParameterThis compound (Parent)Derivative ADerivative B
Absorption
Caco-2 Papp (A-B) (10⁻⁶ cm/s)Predicted LowPredicted ModeratePredicted High
Efflux RatioPredicted < 2Predicted < 2Predicted > 2
Distribution
Plasma Protein Binding (fu %)Predicted HighPredicted ModeratePredicted Low
Metabolism
Hepatocyte CLint (µL/min/10⁶ cells)Predicted LowPredicted ModeratePredicted High
CYP3A4 Inhibition (IC50, µM)Predicted > 10Predicted ~5Predicted < 1
In Vivo PK (Rat)
Oral Bioavailability (F%)Predicted LowPredicted ModeratePredicted Low
Half-life (t1/2, h)Predicted ShortPredicted ModeratePredicted Short
Clearance (CL, mL/min/kg)Predicted HighPredicted ModeratePredicted High

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated to accurately compare the pharmacokinetic profiles.

Conclusion

A systematic and rigorous comparison of the pharmacokinetic profiles of this compound and its derivatives is a critical step in the drug discovery process. By employing the well-established in vitro and in vivo assays detailed in this guide, researchers can gain a comprehensive understanding of how structural modifications impact the ADME properties of these compounds. This data-driven approach will enable the selection of drug candidates with optimized pharmacokinetic profiles, increasing the probability of success in subsequent preclinical and clinical development.

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  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
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  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Metabolic stability assay in human, rat, dog or mouse hep
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Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid, synthesizing regulatory standards with practical, field-proven insights.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe handling and disposal. The hazard profile of this compound can be inferred from its constituent parts.

  • 1,2,4-Triazole Moiety: The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3][4] It is also recognized as an irritant and possesses acute toxicity.[2]

  • Acetic Acid Moiety: Acetic acid is a flammable liquid and vapor that causes severe skin burns and eye damage.[5][6][7][8][9] It is corrosive, and its vapor or mist can be extremely irritating to the eyes and respiratory tract.[9]

Therefore, this compound should be handled as a substance that is potentially harmful if ingested, an irritant to the skin and eyes, corrosive, and a potential reproductive toxin.

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard CategoryGHS Classification (Inferred)Precautionary Statement (Representative)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage / Causes serious eye irritation
Reproductive ToxicityCategory 1B/2H360/H361: May damage fertility or the unborn child / Suspected of damaging fertility or the unborn child
Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE and training for handling hazardous chemicals.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Chemical safety goggles are essential.[5][9] In situations with a higher risk of splashing, a face shield should also be worn.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, an acid-resistant apron and chemical-resistant boots may be necessary.[11]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][12]

Waste Segregation and Container Management: A System for Safety

Proper segregation and containment of chemical waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory, close to the point of waste generation.[14][15] This area must be under the direct supervision of laboratory personnel.[12]

Step 2: Select Compatible Waste Containers

  • Solid Waste: For solid this compound and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads), use a clearly labeled, sealable, and durable container.

  • Liquid Waste: For solutions containing this compound, use a leak-proof container with a screw-top cap.[14] Given the acidic nature of the compound, avoid metal containers.[12] High-density polyethylene (HDPE) containers are a suitable choice.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[16][17]

Step 3: Proper Labeling All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:[13][15]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or formulas)

  • The approximate percentage of each component in a mixture

  • The date of waste generation

  • The physical hazards (e.g., corrosive, toxic)

  • The name and contact information of the Principal Investigator

Disposal Procedures: From Benchtop to Final Disposition

The recommended disposal method for triazole-containing compounds and many organic acids is incineration at a licensed hazardous waste disposal facility.[1][16] This method effectively destroys the compound, minimizing its environmental impact.

Workflow for Disposal of this compound

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage cluster_3 Disposal gen_solid Solid Waste (e.g., powder, contaminated PPE) cont_solid Labeled Solid Waste Container gen_solid->cont_solid gen_liquid Liquid Waste (e.g., solutions, reaction mixtures) cont_liquid Labeled Liquid Waste Container (No Metal) gen_liquid->cont_liquid gen_sharps Contaminated Sharps (e.g., needles, broken glass) cont_sharps Puncture-Resistant Sharps Container gen_sharps->cont_sharps store Satellite Accumulation Area (SAA) - Inspect weekly - Securely capped cont_solid->store cont_liquid->store cont_sharps->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport incineration Incineration transport->incineration

Caption: Disposal workflow for this compound.

Detailed Protocols:

A. Solid Waste Disposal

  • Carefully place solid this compound and any contaminated disposable items (e.g., gloves, weigh paper) into the designated solid waste container.

  • Ensure the container is kept closed except when adding waste.[14]

  • Store the container in your designated SAA.

B. Non-Aqueous Liquid Waste Disposal

  • Pour non-aqueous solutions containing the compound into the designated liquid waste container.

  • Do not mix incompatible chemicals.[16] this compound is an organic acid and should not be mixed with bases, strong oxidizing agents, or cyanides.

  • Do not fill the container beyond 90% capacity to allow for expansion.[12]

  • Keep the container tightly sealed and store it in the SAA, preferably in secondary containment.

C. Aqueous Liquid Waste Disposal

  • Concentrated Solutions (>10%): Treat as hazardous liquid waste. Collect in a labeled container as described above. Do not attempt to neutralize large volumes or concentrated solutions without a specific, validated protocol and proper safety controls.

  • Dilute Solutions (<10%): For very dilute, uncontaminated aqueous solutions, some jurisdictions may permit drain disposal after neutralization.[18] However, you must first obtain written permission from your institution's Environmental Health and Safety (EHS) department.[13] If approved, slowly neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 5.0 and 12.5, while stirring in a fume hood.[14][18] The neutralized solution can then be flushed down the drain with copious amounts of water.

D. Sharps Disposal

  • Immediately place any contaminated sharps into a designated, puncture-resistant sharps container.[17]

  • Do not overfill the sharps container.

  • Once the container is full, seal it and arrange for pickup through your EHS department.

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills of solid material, and if you are trained and equipped to do so, proceed with cleanup. For large spills or any spill of liquid, contact your institution's EHS department immediately.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Containment and Cleanup (Small Solid Spill):

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[19] Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and wipe dry.

  • Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.

Regulatory Compliance and Trustworthiness

This guide is built upon the foundational principles of chemical safety and regulatory compliance as mandated by federal and state agencies.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): Requires a written Chemical Hygiene Plan (CHP), employee training on the hazards of chemicals, and safe work practices.[10]

  • EPA's Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from "cradle to grave," including generation, transportation, treatment, storage, and disposal.[12][13]

By adhering to these protocols, you create a self-validating system of safety, ensuring that each step, from handling to disposal, is conducted with the highest regard for personal and environmental well-being. This commitment to responsible chemical management is the bedrock of trustworthy and authoritative scientific practice.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of South Carolina. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved from [Link]

  • How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved from [Link]

  • How Do You Properly Dispose Of Acetic Acid? (2025, June 30). Chemistry For Everyone. Retrieved from [Link]

  • Hazardous Waste: Acetic Acid Waste Disposal with Anaerobic Digestion. (2025, February 11). Rubo. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]

  • Proper Disposal Methods for Glacial Acetic Acid Solution. (2024, June 26). Simple Solvents. Retrieved from [Link]

  • Safety Data Sheet: Acetic Acid LRG. (2021, April 8). Chemical Suppliers. Retrieved from [Link]

  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Acetic Acid Solutions (50-79%). (2020, February 4). Retrieved from [Link]

  • Material Safety Data Sheet: 1,2,4-1H-Triazole, 99.5%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • ICSC 0682 - 1,2,4-TRIAZOLE. (n.d.). Inchem.org. Retrieved from [Link]

  • Acetic Acid MSDS. (2012, November 27). Retrieved from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.